3-Nitro-L-tyrosine-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTSQILOGYXGMD-UOCCHMHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[2H])[N+](=O)[O-])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Subtle Regulator: An In-depth Technical Guide to the Physiological Role of Low Levels of 3-Nitro-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the complex and often subtle physiological role of low levels of 3-Nitro-L-tyrosine (3-NT), a post-translational modification of proteins. While widely recognized as a biomarker for nitroxidative stress in pathological conditions, emerging evidence suggests that basal levels of 3-NT are a consistent feature of normal physiology, potentially acting as a modulator of cellular signaling and protein function. This document provides a comprehensive overview of the formation, quantification, and functional implications of low-level tyrosine nitration, supported by detailed experimental protocols and visual representations of key pathways.
Introduction: Beyond a Biomarker of Damage
For decades, the presence of 3-Nitro-L-tyrosine in biological systems has been predominantly associated with disease. It is formed through the reaction of reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻), with tyrosine residues in proteins[1][2]. This modification has been extensively used as a stable marker of cellular damage in a host of inflammatory, neurodegenerative, and cardiovascular diseases[3][4].
However, sensitive analytical techniques have revealed the presence of "basal" levels of 3-NT in healthy individuals, suggesting a potential physiological significance beyond pathology[1][3]. While the concept of 3-NT as a dedicated signaling molecule akin to phosphorylation is not yet firmly established, it is clear that its formation, even at low levels, can have significant biochemical consequences. Tyrosine nitration can alter a protein's structure, enzymatic activity, and susceptibility to degradation, and importantly, it can interfere with crucial tyrosine phosphorylation-dependent signaling cascades[5]. This guide explores the nuanced role of these low, physiological levels of 3-NT.
Formation and Basal Levels of 3-Nitro-L-tyrosine
The formation of 3-NT is a non-enzymatic process initiated by the one-electron oxidation of a tyrosine residue to a tyrosyl radical. This radical can then react with nitrogen dioxide (•NO₂) to form 3-nitrotyrosine[6]. The primary source of these reactive species under physiological conditions is the near diffusion-limited reaction between nitric oxide (•NO) and superoxide (O₂•⁻) to form peroxynitrite[1].
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Quantitative Data on Basal Levels
The quantification of 3-NT is challenging due to its low abundance and the risk of artifactual formation during sample processing[7][8]. However, advanced mass spectrometry-based methods have provided reliable data on its basal concentrations in healthy individuals.
| Biological Matrix | Analyte | Concentration Range | Method | Reference |
| Human Plasma | Free 3-Nitrotyrosine | 0.73 ± 0.53 nM | GC-tandem MS | [5] |
| Human Plasma | Protein-bound 3-Nitrotyrosine | 24 ± 4 nM (as nitrated albumin) | GC-tandem MS | [5] |
| Human Plasma | Total Protein Nitration | 0.12 ± 0.01 µM (nitro-BSA equivalents) | ELISA | [9] |
| Human Urine | Free 3-Nitrotyrosine | 1.6 - 33.2 nM | GC-tandem MS | [10] |
Physiological Implications of Low-Level Tyrosine Nitration
Even at low concentrations, the presence of a nitro group on a tyrosine residue can significantly alter the physicochemical properties of the amino acid, leading to profound functional consequences for the modified protein[1][3].
Modulation of Protein Function
The introduction of the bulky, electron-withdrawing nitro group can lead to either a gain or loss of protein function. For example, nitration of certain enzymes can inhibit their catalytic activity, while in other proteins, it may create new binding sites or stabilize a more active conformation.
Interference with Tyrosine Kinase Signaling
One of the most significant potential roles for low-level tyrosine nitration is its ability to interfere with tyrosine phosphorylation, a cornerstone of cellular signal transduction[5]. The nitration of a tyrosine residue sterically hinders its subsequent phosphorylation by tyrosine kinases. This can lead to a dampening of signaling pathways that are critical for cell growth, differentiation, and metabolism. While much of the research in this area has focused on pathological levels of nitration, it is plausible that basal nitration contributes to the fine-tuning of these pathways.
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Other Potential Roles
Low-level tyrosine nitration may also play a role in:
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Protein Turnover: Nitrated proteins may be targeted for degradation by the proteasome, suggesting a role in protein quality control.
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Immunogenicity: Nitrated self-proteins can be recognized as foreign by the immune system, potentially contributing to the development of autoimmune responses.
Experimental Protocols
Accurate and reliable methods are crucial for studying the subtle effects of low-level tyrosine nitration. Below are summarized protocols for key experimental approaches.
Quantification of 3-Nitrotyrosine in Plasma by LC-MS/MS
This protocol provides a highly sensitive and specific method for quantifying 3-NT in biological fluids[7][8][11].
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Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., ¹³C₆-labeled 3-NT) to account for sample loss and ionization suppression.
-
-
Protein Hydrolysis:
-
Precipitate proteins using a solvent like acetone.
-
Resuspend the protein pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add a mixture of proteases (e.g., Pronase) and incubate at 37°C for 18-24 hours to digest proteins into individual amino acids.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange column) with methanol and water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with a low-polarity solvent to remove interfering substances.
-
Elute the amino acids, including 3-NT, with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol/water).
-
Dry the eluate under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in the mobile phase.
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Separate the amino acids using a gradient elution profile.
-
Detect and quantify 3-NT and its internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
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In Vitro Nitration of Proteins for Functional Studies
This protocol allows for the controlled nitration of a purified protein to study the effects of this modification on its function[10].
Methodology:
-
Protein Preparation:
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Prepare a solution of the purified protein of interest (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
-
Peroxynitrite Treatment:
-
Synthesize peroxynitrite or use a commercial source. Determine its concentration spectrophotometrically at 302 nm.
-
Add a defined concentration of peroxynitrite (e.g., from 10 µM to 1 mM, depending on the desired level of nitration) to the protein solution.
-
Incubate for a short period (e.g., 10-30 minutes) at room temperature.
-
-
Removal of Excess Reagents:
-
Immediately pass the reaction mixture through a desalting column to remove excess peroxynitrite and other small molecules.
-
-
Characterization of Nitration:
-
Confirm the extent of nitration by Western blotting using an anti-3-nitrotyrosine antibody.
-
Quantify the level of nitration using amino acid analysis after hydrolysis or by mass spectrometry.
-
-
Functional Assays:
-
Perform relevant functional assays to compare the activity of the nitrated protein with the unmodified control. This could include enzyme kinetics, binding assays, or cell-based signaling experiments.
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Conclusion and Future Directions
The role of low levels of 3-Nitro-L-tyrosine in physiology is a burgeoning field of research. While its status as a definitive signaling molecule remains to be conclusively established, there is compelling evidence that basal tyrosine nitration is not a benign bystander. It represents a subtle but constant physiological modification that can modulate protein function and interfere with critical signaling pathways. For researchers and drug development professionals, understanding the impact of low-level nitration is crucial. It may represent a novel layer of cellular regulation and a potential therapeutic target for a wide range of diseases.
Future research should focus on:
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Developing more sensitive methods to detect and quantify site-specific nitration at low physiological levels in vivo.
-
Elucidating the specific signaling pathways that are most sensitive to modulation by basal levels of 3-NT.
-
Identifying potential "denitrase" enzymes or other mechanisms that may reverse tyrosine nitration, which would be a hallmark of a true regulatory modification.
By shifting the perspective from 3-NT as solely a marker of damage to a potential modulator of physiological processes, new avenues for understanding cellular homeostasis and disease pathogenesis will undoubtedly emerge.
References
- 1. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. 3-Nitrotyrosine and related derivatives in proteins: precursors, radical intermediates and impact in function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of 3-nitrotyrosine in biological tissues and fluids: generating valid results by eliminating artifactual formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-Nitrotyrosine in the proteins of human plasma determined by an ELISA method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and in Vivo Protein-bound Tyrosine Nitration Characterized by Diagonal Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of 3-nitrotyrosine in tissues and body fluids by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Formation of 3-Nitro-L-tyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms underlying the in vivo formation of 3-Nitro-L-tyrosine (3-NT), a critical biomarker for nitroxidative stress. Understanding these pathways is paramount for research into a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions, and is essential for the development of novel therapeutic interventions.
Core Mechanisms of 3-Nitro-L-tyrosine Formation
The formation of 3-Nitro-L-tyrosine in vivo is a complex process primarily driven by two interconnected pathways: peroxynitrite-mediated nitration and peroxidase-catalyzed nitration. Both pathways involve the generation of reactive nitrogen species (RNS) that ultimately lead to the addition of a nitro group (-NO2) to the ortho position of the phenolic ring of tyrosine residues in proteins.
Peroxynitrite-Mediated Nitration
Peroxynitrite (ONOO⁻) is a potent oxidizing and nitrating agent formed from the near-diffusion-limited reaction between nitric oxide (•NO) and superoxide anion (O₂•⁻)[1][2]. This reaction is a critical nexus where the physiological signaling functions of •NO are diverted towards damaging nitroxidative pathways, particularly in inflammatory states where the production of both precursor radicals is elevated[3][4].
The direct reaction of peroxynitrite with tyrosine is relatively slow. However, under physiological conditions, peroxynitrite reacts rapidly with carbon dioxide (CO₂) to form the unstable nitrosoperoxycarbonate adduct (ONOOCO₂⁻)[5]. This adduct homolytically cleaves to generate two highly reactive radical species: nitrogen dioxide (•NO₂) and the carbonate radical (CO₃•⁻)[5][6].
The carbonate radical, a strong one-electron oxidant, can abstract a hydrogen atom from the phenolic group of a tyrosine residue, forming a tyrosyl radical (Tyr•)[7]. Subsequently, the tyrosyl radical can react with nitrogen dioxide in a radical-radical termination reaction to yield 3-Nitro-L-tyrosine[8][9].
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Peroxidase-Catalyzed Nitration
Heme peroxidases, most notably myeloperoxidase (MPO) and eosinophil peroxidase (EPO), play a significant role in 3-nitrotyrosine formation, particularly in inflammatory settings where these enzymes are released by activated leukocytes[3][10]. This pathway utilizes nitrite (NO₂⁻), a stable oxidation product of •NO, and hydrogen peroxide (H₂O₂) as substrates[10].
MPO, in the presence of H₂O₂, is converted to its active ferryl intermediate, Compound I. Compound I can then catalyze the one-electron oxidation of nitrite to nitrogen dioxide (•NO₂)[11]. Simultaneously, Compound I or the subsequently formed Compound II can oxidize tyrosine to a tyrosyl radical[7]. The recombination of the tyrosyl radical and nitrogen dioxide then produces 3-Nitro-L-tyrosine[9]. This enzymatic pathway provides a mechanism for localized and potentially more specific protein nitration at sites of inflammation[3][11].
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Quantitative Data on 3-Nitro-L-tyrosine Formation
The in vivo formation of 3-Nitro-L-tyrosine is governed by the concentrations of reactants and the kinetics of the involved reactions. The following tables summarize key quantitative data.
Table 1: In Vivo Concentrations of Key Reactants
| Reactant | Typical Physiological Concentration | Pathological/Inflammatory Concentration | Reference(s) |
| Nitric Oxide (•NO) | 100 pM - 5 nM | > 50 nM | [12][13] |
| Superoxide (O₂•⁻) | Low (rapidly dismutated) | 10 - 50 nM | [12] |
| Nitrite (NO₂⁻) | 1-10 µM | > 100 µM | [14] |
| Hydrogen Peroxide (H₂O₂) | Low (nM range) | µM range | [10] |
Table 2: Second-Order Rate Constants for Key Reactions
| Reaction | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | pH | Reference(s) |
| •NO + O₂•⁻ → ONOO⁻ | 6.7 x 10⁹ | 37 | 7.4 | [1] |
| Peroxynitrite + Tyrosine | ~0 (indirect) | 37 | 7.4 | [15] |
| Peroxynitrite + CO₂ | 4.6 x 10⁴ | 37 | 7.4 | [5] |
| Peroxynitrite + Cysteine | 5.9 x 10³ | 37 | 7.4 | [5] |
| MPO Compound I + Tyrosine | 7.7 x 10⁵ | 25 | 7.0 | [7] |
| MPO Compound II + Tyrosine | 1.57 x 10⁴ | 25 | 7.0 | [7] |
| MPO Compound I + Nitrite | 2.0 x 10⁶ | 25 | 7.0 | [11] |
| MPO Compound II + Nitrite | 5.5 x 10² | 25 | 7.0 | [11] |
Table 3: Reported Levels of Protein-Bound 3-Nitro-L-tyrosine
| Condition | Tissue/Fluid | 3-NT Level (residues per 10⁶ Tyr) | Reference(s) |
| Normal Rat Plasma | Plasma | ~0-1 | [14] |
| Zymosan-induced Inflammation (Rat) | Plasma | ~13 | [14] |
| Alzheimer's Disease | Hippocampus | 5- to 8-fold increase vs. control | [16] |
| Wet Age-Related Macular Degeneration | Plasma | Significantly elevated vs. control | [17] |
| LPS-induced Endotoxemia (Mouse) | Plasma | Dose-dependent increase | [18] |
Experimental Protocols for 3-Nitro-L-tyrosine Analysis
The detection and quantification of 3-Nitro-L-tyrosine in biological samples are crucial for studying its role in disease. The following are detailed methodologies for key analytical techniques.
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High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This method is highly sensitive for quantifying free 3-nitrotyrosine after protein hydrolysis.
-
Sample Preparation and Protein Hydrolysis:
-
Homogenize tissue samples or pellet cells in a suitable buffer.
-
Precipitate proteins using an organic solvent like acetonitrile.
-
Wash the protein pellet to remove contaminants.
-
Perform enzymatic hydrolysis of the protein pellet using a non-specific protease (e.g., Pronase) to release amino acids, including 3-nitrotyrosine. Acid hydrolysis can also be used, but may lead to artifactual nitration if nitrite is present[14].
-
Centrifuge the hydrolysate and filter the supernatant to remove any remaining particulate matter[16].
-
-
Chromatographic Separation:
-
Inject the filtered hydrolysate onto a C18 reverse-phase HPLC column[14][19].
-
Use a mobile phase gradient, for example, starting with a high aqueous component (e.g., 1% methanol in 10 mM phosphoric acid, pH 2.56) and ramping to a higher organic concentration (e.g., 50% methanol in 10 mM phosphoric acid) to elute the amino acids[14].
-
Maintain a constant flow rate (e.g., 1 mL/min) and column temperature (e.g., 25°C)[19].
-
-
Electrochemical Detection:
-
Use a multi-channel electrochemical detector with electrodes set at increasing oxidative potentials[16].
-
3-Nitrotyrosine can be detected by its characteristic oxidation potential. A dual-electrode system can be employed where the first electrode reduces 3-nitrotyrosine to 3-aminotyrosine, which is then detected at a lower oxidation potential on the second electrode, enhancing specificity[20].
-
Quantify 3-nitrotyrosine by comparing the peak area to a standard curve generated with known concentrations of 3-nitrotyrosine[21].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high specificity and the ability to identify the exact sites of nitration within a protein sequence.
-
Sample Preparation and Proteolytic Digestion:
-
Isolate the protein of interest or analyze a complex protein mixture from cell or tissue lysates.
-
Denature the proteins, reduce disulfide bonds, and alkylate cysteine residues.
-
Digest the proteins into smaller peptides using a specific protease, most commonly trypsin.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction column[22].
-
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography coupled directly to the mass spectrometer.
-
Acquire mass spectra in a data-dependent manner, where the most abundant peptide ions in a full MS scan are selected for fragmentation (MS/MS).
-
The addition of a nitro group results in a mass shift of +45 Da on tyrosine residues.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the peptides.
-
Specify the +45 Da modification on tyrosine as a variable modification in the search parameters.
-
Manually validate the MS/MS spectra of putative nitrated peptides to confirm the site of modification[23].
-
Immunohistochemistry (IHC)
IHC allows for the visualization of 3-nitrotyrosine distribution within tissue sections.
-
Tissue Preparation:
-
Antigen Retrieval and Staining:
-
Perform heat-induced epitope retrieval to unmask the nitrotyrosine epitope, for example, by boiling the slides in a citrate buffer (pH 6.0)[24].
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with a primary antibody specific for 3-nitrotyrosine.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Add a chromogenic substrate (e.g., DAB) which is converted by HRP into a colored precipitate at the location of the antigen[24].
-
Counterstain with a nuclear stain like hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate the stained sections and mount with a coverslip.
-
Visualize the staining using a light microscope. The intensity and distribution of the colored precipitate indicate the localization of nitrated proteins.
-
Specificity Controls for IHC:
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Blocking Control: Pre-incubate the primary antibody with free 3-nitrotyrosine to demonstrate that the staining is specific to the nitrotyrosine epitope.
-
Reduction Control: Treat an adjacent section with sodium dithionite to reduce the nitro group to an amino group; this should abolish the staining[25].
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Myeloperoxidase produces nitrating oxidants in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. 3-Nitrotyrosine and related derivatives in proteins: precursors, radical intermediates and impact in function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myeloperoxidase and horseradish peroxidase catalyze tyrosine nitration in proteins from nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. In situ measurement of nitric oxide, superoxide and peroxynitrite during endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the real physiological NO concentration in vivo? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Kinetic and mechanistic considerations to assess the biological fate of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of oxidative stress, 3-Nitrotyrosine, and HMGB-1 levels in patients with wet type Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. recipp.ipp.pt [recipp.ipp.pt]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. bosterbio.com [bosterbio.com]
- 25. Immunohistochemical methods to detect nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemistry of Peroxynitrite and Protein Tyrosine Nitration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biochemistry of peroxynitrite and the consequential post-translational modification of protein tyrosine nitration. It is designed to serve as a technical resource, offering detailed information on the formation and reactivity of peroxynitrite, the mechanisms and functional impact of protein tyrosine nitration, and its implications in cellular signaling and disease. The guide includes structured data tables for quantitative analysis and detailed experimental protocols for key investigative techniques.
The Biochemistry of Peroxynitrite: A Potent Endogenous Oxidant
Peroxynitrite (ONOO⁻) is a powerful and short-lived reactive nitrogen species (RNS) formed from the near-diffusion-controlled reaction between nitric oxide (•NO) and the superoxide radical (O₂•⁻)[1][2]. This reaction is highly efficient and can outcompete the dismutation of superoxide by superoxide dismutase (SOD) under conditions of increased •NO production.
Formation of Peroxynitrite
The primary biological pathway for peroxynitrite formation is the radical-radical coupling of nitric oxide and superoxide:
•NO + O₂•⁻ → ONOO⁻
This reaction's high rate constant underscores the inevitability of peroxynitrite formation when both precursor radicals are present in the same cellular compartment[3].
Chemical Properties and Reactivity
Peroxynitrite exists in equilibrium with its conjugate acid, peroxynitrous acid (ONOOH), with a pKa of approximately 6.8. At physiological pH, both species are present and contribute to its diverse reactivity. Peroxynitrite is a potent oxidizing and nitrating agent, reacting with a wide range of biological molecules, including thiols, lipids, DNA, and proteins.
Protein Tyrosine Nitration: A Post-Translational Modification with Profound Consequences
Protein tyrosine nitration is the addition of a nitro group (-NO₂) to one of the ortho positions of the phenolic ring of a tyrosine residue, forming 3-nitrotyrosine. This modification can significantly alter the physicochemical properties of the tyrosine residue, including its pKa, redox potential, and hydrophobicity, leading to changes in protein structure and function.
Mechanisms of Tyrosine Nitration
While peroxynitrite is a key mediator of tyrosine nitration, the process is complex and can occur through several pathways:
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Peroxynitrite-Dependent Pathways: Peroxynitrous acid can undergo homolysis to form hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals. The nitrogen dioxide radical can then react with a tyrosyl radical to form 3-nitrotyrosine. Additionally, the reaction of peroxynitrite with carbon dioxide, which is present at high concentrations in biological systems, forms a nitrosoperoxycarbonate adduct (ONOOCO₂⁻) that rapidly decomposes to nitrogen dioxide and carbonate radicals, both of which can initiate tyrosine nitration.
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Peroxynitrite-Independent Pathways: Heme peroxidases, such as myeloperoxidase, can catalyze the oxidation of nitrite (NO₂⁻) by hydrogen peroxide (H₂O₂) to generate nitrogen dioxide, which can then nitrate tyrosine residues.
Biological Consequences of Tyrosine Nitration
The nitration of tyrosine residues can have a range of functional consequences for proteins:
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Loss of Function: Nitration can inactivate enzymes by modifying critical tyrosine residues in their active sites. A well-known example is the inactivation of manganese superoxide dismutase (MnSOD).
-
Gain of Function: In some cases, nitration can lead to a gain of function. For instance, nitrated fibrinogen exhibits altered clotting properties[4].
-
Altered Protein-Protein Interactions: The addition of a bulky, electron-withdrawing nitro group can disrupt or create new protein-protein interaction sites.
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Impact on Phosphorylation: Tyrosine nitration can inhibit or, in some contexts, promote tyrosine phosphorylation, thereby affecting signaling pathways.
Role in Signaling Pathways
Peroxynitrite and tyrosine nitration can significantly modulate various cellular signaling pathways, often with complex and context-dependent outcomes.
Src Family Kinases
Peroxynitrite can activate Src family kinases, a group of non-receptor tyrosine kinases involved in cell growth, differentiation, and survival. This activation can occur through the inhibition of protein tyrosine phosphatases that normally suppress Src activity, or potentially through direct or indirect oxidative modifications of the kinase itself.
References
An In-depth Technical Guide to the Biological Significance of Tyrosine Nitration in Cell Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tyrosine nitration, the addition of a nitro group (-NO2) to the ortho position of the phenolic ring of tyrosine residues, is a post-translational modification increasingly recognized for its profound impact on cellular signaling. Historically viewed as a marker of "nitroxidative stress," a condition characterized by the excessive production of reactive nitrogen species (RNS), compelling evidence now positions tyrosine nitration as a nuanced regulatory mechanism in both physiological and pathological contexts. This technical guide provides a comprehensive overview of the mechanisms of tyrosine nitration, its functional consequences on protein activity, and its role in modulating key signaling pathways. Furthermore, this document offers detailed experimental protocols for the detection and characterization of nitrated proteins, equipping researchers with the necessary tools to investigate this critical modification in their own work.
Mechanisms of Protein Tyrosine Nitration
Protein tyrosine nitration is a non-enzymatic process mediated by reactive nitrogen species. The primary nitrating agent in biological systems is peroxynitrite (ONOO⁻), formed from the diffusion-limited reaction of nitric oxide (•NO) and superoxide anion (O₂•⁻).[1] However, other pathways can also lead to the formation of nitrating species.
The principal mechanisms of tyrosine nitration are:
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Peroxynitrite-Mediated Nitration: Peroxynitrite, in its protonated form (ONOOH), can undergo homolytic cleavage to form nitrogen dioxide radical (•NO₂) and hydroxyl radical (•OH). The nitrogen dioxide radical can then react with a tyrosyl radical (Tyr•), previously formed by a one-electron oxidation of a tyrosine residue, to yield 3-nitrotyrosine.
-
Myeloperoxidase-Catalyzed Nitration: In inflammatory settings, the heme enzyme myeloperoxidase (MPO), released by neutrophils, can catalyze the oxidation of nitrite (NO₂⁻) by hydrogen peroxide (H₂O₂) to generate nitrogen dioxide (•NO₂), which then nitrates tyrosine residues.
-
Metal-Catalyzed Nitration: Transition metals, such as iron and copper, can catalyze the nitration of tyrosine by peroxynitrite.
The selectivity of tyrosine nitration is influenced by several factors, including the local concentration of reactive nitrogen species, the accessibility of the tyrosine residue, the surrounding protein microenvironment, and the presence of catalysts like metal ions or heme proteins.
Functional Consequences of Tyrosine Nitration
The addition of a bulky, electron-withdrawing nitro group to a tyrosine residue can have profound effects on protein structure and function. These consequences can be broadly categorized as loss-of-function, gain-of-function, or altered protein-protein interactions.
Data Presentation: Quantitative Effects of Tyrosine Nitration on Protein Function
| Protein | Biological Function | Effect of Nitration | Quantitative Change | Reference(s) |
| Prostacyclin Synthase (PGIS) | Produces prostacyclin, a vasodilator and inhibitor of platelet aggregation. | Inhibition | IC₅₀ ≈ 50-100 nM with peroxynitrite. | [2][3][4] |
| Myofibrillar Creatine Kinase (MM-CK) | Catalyzes the reversible transfer of a phosphate group from ATP to creatine, crucial for cardiac energy homeostasis. | Inhibition | IC₅₀ = 92.5 ± 6.0 µM with peroxynitrite. Vmax is inhibited at concentrations as low as 100 nM. | [5][6] |
| Manganese Superoxide Dismutase (MnSOD) | A key mitochondrial antioxidant enzyme that dismutates superoxide radicals. | Inhibition | Activity decreased by ~50% in angiotensin II-infused rat kidneys, which was associated with increased nitration. | [7][8] |
| Sarco/endoplasmic Reticulum Ca²⁺-ATPase (SERCA) | Pumps calcium from the cytosol into the sarcoplasmic reticulum, essential for muscle relaxation. | Inhibition | Maximal SERCA activity is impaired and correlates with increased SERCA2a tyrosine nitration. | [9][10][11] |
| c-Src Tyrosine Kinase | A non-receptor tyrosine kinase involved in cell growth, differentiation, and survival. | Activation | >2-fold increase in kinase activity upon peroxynitrite treatment in vitro. | [12] |
| Profilin | An actin-binding protein that regulates actin polymerization. | Altered binding affinity and function | 20-fold increase in affinity for poly(L-proline). Critical concentration for actin polymerization decreased from 250 nM to 150 nM. | [13][14] |
Role of Tyrosine Nitration in Cell Signaling Pathways
Tyrosine nitration can significantly impact various signaling pathways by altering the function of key regulatory proteins. This can lead to the dysregulation of cellular processes and contribute to the pathogenesis of numerous diseases.
One well-characterized example is the impact of tyrosine nitration on the cGMP-dependent protein kinase G (PKG) signaling pathway, which plays a crucial role in smooth muscle relaxation and blood pressure regulation.
In this pathway, nitric oxide (•NO) activates soluble guanylyl cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). cGMP then activates PKG, which phosphorylates downstream targets leading to smooth muscle relaxation. However, under conditions of nitroxidative stress, peroxynitrite can nitrate specific tyrosine residues on PKG, leading to its inactivation. This abrogates the signaling cascade and can contribute to endothelial dysfunction and hypertension.
Experimental Protocols
Accurate and reliable detection and characterization of tyrosine nitration are crucial for understanding its biological roles. The following section provides detailed methodologies for key experiments.
In Vitro Protein Nitration using Peroxynitrite
This protocol describes the in vitro nitration of a purified protein using peroxynitrite, which can be used to generate a positive control for immunoassays or for functional studies.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Peroxynitrite solution (commercially available or synthesized)
-
Spectrophotometer
-
Ice
Procedure:
-
Determine Peroxynitrite Concentration: Immediately before use, determine the concentration of the peroxynitrite stock solution by measuring its absorbance at 302 nm in 0.1 M NaOH (ε = 1670 M⁻¹cm⁻¹).
-
Prepare Protein Solution: Dilute the purified protein to the desired concentration in a reaction buffer on ice. A final protein concentration of 1-10 µM is a common starting point.
-
Initiate Nitration: Add a small aliquot of the peroxynitrite stock solution to the protein solution to achieve the desired final molar ratio of peroxynitrite to protein. Gently mix by pipetting. Common molar ratios to test range from 1:1 to 100:1.
-
Incubation: Incubate the reaction mixture on ice for a specified time, typically ranging from 5 to 30 minutes.
-
Stop Reaction (Optional): The reaction can be stopped by adding a scavenger of peroxynitrite, such as glutathione or L-cysteine, or by buffer exchange to remove unreacted peroxynitrite.
-
Analysis: The nitrated protein can now be analyzed by various methods, including Western blotting with an anti-nitrotyrosine antibody, mass spectrometry to identify nitration sites, or functional assays to assess changes in activity.
Western Blot Detection of Nitrated Proteins
This protocol outlines the detection of nitrated proteins in a complex mixture (e.g., cell lysate) by Western blotting.
Materials:
-
Cell or tissue lysate
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-nitrotyrosine antibody (polyclonal or monoclonal)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford).
-
SDS-PAGE: Separate 20-50 µg of total protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-nitrotyrosine primary antibody diluted in blocking buffer (typically 1:1000 to 1:5000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:5000 to 1:20000) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.
Immunoprecipitation of Nitrated Proteins
This protocol describes the enrichment of nitrated proteins from a complex mixture for subsequent analysis, such as mass spectrometry.
Materials:
-
Cell or tissue lysate
-
Anti-nitrotyrosine antibody
-
Protein A/G agarose or magnetic beads
-
IP lysis buffer
-
Wash buffer
-
Elution buffer
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Pre-clearing the Lysate: Add 20-30 µL of protein A/G beads to 500 µg to 1 mg of cell lysate. Incubate for 1 hour at 4°C on an end-over-end rotator. Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
Antibody Incubation: Add 1-5 µg of anti-nitrotyrosine antibody to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C on an end-over-end rotator.
-
Immunocomplex Capture: Add 30-50 µL of protein A/G beads to the lysate-antibody mixture. Incubate for 1-2 hours at 4°C on an end-over-end rotator.
-
Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant. Wash the beads three to five times with 1 mL of cold wash buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding 30-50 µL of elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer) and incubating for 5-10 minutes.
-
Analysis: The eluted proteins can be analyzed by Western blotting or prepared for mass spectrometry.
Mass Spectrometry Analysis of Nitrated Proteins
This protocol provides a general workflow for the identification of nitrated proteins and specific nitration sites using mass spectrometry.
Procedure:
-
Sample Preparation: Prepare the protein sample, which may involve enrichment of nitrated proteins by immunoprecipitation as described above.
-
Gel Electrophoresis: Separate the proteins by 1D or 2D SDS-PAGE.
-
In-Gel Digestion: Excise the protein bands of interest from the gel. Destain, reduce, alkylate, and digest the proteins with a protease, typically trypsin, overnight.
-
Peptide Extraction: Extract the resulting peptides from the gel pieces.
-
LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will measure the mass-to-charge ratio of the peptides and their fragment ions.
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database. The software will identify peptides based on their fragmentation patterns, taking into account the mass shift of +45 Da for a nitro group on a tyrosine residue. This allows for the identification of the nitrated protein and the specific site of nitration.
Conclusion
Tyrosine nitration is a dynamic and significant post-translational modification that plays a multifaceted role in cell signaling. Moving beyond its initial characterization as a mere marker of oxidative damage, it is now evident that this modification can act as a molecular switch, altering protein function and thereby modulating cellular pathways. For researchers in both basic science and drug development, a thorough understanding of the mechanisms and consequences of tyrosine nitration is paramount. The methodologies detailed in this guide provide a robust framework for the investigation of this important modification, paving the way for new discoveries and the potential identification of novel therapeutic targets.
References
- 1. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine nitration as a mechanism of selective inactivation of prostacyclin synthase by peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Tyrosine Nitration of Prostacyclin Synthase Is Associated with Increased Inflammation in Atherosclerotic Carotid Arteries from Type 2 Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Peroxynitrite-induced inhibition and nitration of cardiac myofibrillar creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxynitrite induced nitration and inactivation of myofibrillar creatine kinase in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative assessment of tyrosine nitration of manganese superoxide dismutase in angiotensin II-infused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric oxide, oxidants, and protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SERCA2a tyrosine nitration coincides with impairments in maximal SERCA activity in left ventricles from tafazzin‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SERCA2a tyrosine nitration coincides with impairments in maximal SERCA activity in left ventricles from tafazzin-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tyrosine nitration of c-SRC tyrosine kinase in human pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nitration of profilin effects its interaction with poly (L-proline) and actin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Modern Drug Discovery: A Technical Guide to Stable Isotopes in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational principles of using stable isotopes in mass spectrometry, a cornerstone technology in modern drug discovery and development. From elucidating complex metabolic pathways to quantifying the subtle molecular responses to therapeutic agents, stable isotope labeling offers unparalleled precision and insight. This document provides a comprehensive overview of the core concepts, detailed experimental protocols, and data interpretation strategies that empower researchers to leverage this powerful analytical technique.
Core Principles of Stable Isotope Labeling in Mass Spectrometry
Stable isotope labeling is an analytical technique that involves the incorporation of non-radioactive, "heavy" isotopes of common elements into molecules of interest.[1] These isotopes, such as deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O), are chemically identical to their more abundant, lighter counterparts but possess a greater mass due to the presence of extra neutrons.[2][3] This mass difference is the key to their utility in mass spectrometry.
When a sample containing a mixture of "light" (natural abundance) and "heavy" (isotope-labeled) molecules is introduced into a mass spectrometer, the instrument separates the ions based on their mass-to-charge ratio (m/z).[4] This allows for the distinct detection and quantification of the labeled and unlabeled species. Unlike radioactive isotopes, stable isotopes are non-hazardous, making them ideal for a wide range of applications, including clinical studies.[2]
The fundamental workflow involves three key stages:
-
Incorporation of Stable Isotopes: This can be achieved through metabolic labeling, where cells or organisms are cultured in media containing isotopically enriched precursors (e.g., amino acids, glucose), or through chemical labeling, where isotope-containing tags are chemically attached to molecules in vitro.
-
Mass Spectrometry Analysis: The labeled and unlabeled samples are analyzed by a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, generating a mass spectrum.
-
Data Analysis: The relative signal intensities of the light and heavy isotopic peaks in the mass spectrum are used to determine the relative abundance of the molecules in the different samples.
This approach provides a highly accurate and sensitive means of relative and absolute quantification of proteins, metabolites, and other biomolecules, enabling researchers to study dynamic biological processes with exceptional detail.
Key Applications in Drug Development
Stable isotope labeling coupled with mass spectrometry has become an indispensable tool throughout the drug discovery and development pipeline. Its applications range from target identification and validation to preclinical and clinical studies.
-
Target Identification and Validation: By comparing the proteomic or metabolic profiles of treated versus untreated cells, researchers can identify proteins and pathways that are modulated by a drug candidate. This can help to confirm the drug's mechanism of action and identify potential off-target effects.[5]
-
Metabolic Pathway Analysis: Labeled metabolic precursors, such as ¹³C-glucose or ¹⁵N-glutamine, can be used to trace the flow of atoms through metabolic networks.[6] This allows for the detailed characterization of a drug's impact on cellular metabolism, which is crucial for understanding its efficacy and potential toxicities.
-
Pharmacokinetic and ADME Studies: Stable isotope-labeled versions of drug candidates are frequently used in absorption, distribution, metabolism, and excretion (ADME) studies.[3][7] By administering a labeled version of the drug, researchers can accurately track its fate in the body, identify its metabolites, and determine its pharmacokinetic properties.[2] This information is critical for optimizing drug dosage and formulation. The use of a stable isotopically labeled microdose in conjunction with a radiolabeled oral dose can even be used to determine absolute bioavailability and ADME characteristics in a single clinical trial.[8]
Quantitative Data Presentation
A key strength of stable isotope labeling is its ability to generate precise quantitative data. The following tables provide examples of how such data can be presented to compare proteomic and metabolic changes in response to various stimuli.
Table 1: SILAC-based Quantification of Protein Abundance Changes in Response to Endoplasmic Reticulum Stress
| Protein | Gene | Function | Tunicamycin (5 µg/ml) Fold Change | Thapsigargin (1 µM) Fold Change | DTT (2 mM) Fold Change |
| HSPA5 | BiP | Protein folding and UPR sensor | 3.2 | 2.8 | 2.5 |
| CALR | Calreticulin | Calcium binding, chaperone | 2.5 | 2.1 | 1.9 |
| PDIA4 | ERp72 | Protein disulfide isomerase | 2.8 | 2.4 | 2.2 |
| XBP1 | XBP1 | UPR transcription factor | 4.5 | 3.9 | 3.1 |
| ATF4 | ATF4 | UPR transcription factor | 3.8 | 3.2 | 2.9 |
Data adapted from quantitative proteomics of HeLa cells treated with different ER stress-inducing agents.[9] Fold changes represent the ratio of protein abundance in treated cells relative to untreated controls.
Table 2: ¹³C Metabolic Flux Analysis of Central Carbon Metabolism in A549 Lung Carcinoma Cells
| Reaction | Pathway | Net Flux (nmol/10⁶ cells/h) | 95% Confidence Interval |
| Glucose uptake | Glycolysis | 15.2 | (14.5, 15.9) |
| Lactate production | Glycolysis | 25.8 | (24.8, 26.8) |
| G6P to PPP | Pentose Phosphate Pathway | 1.8 | (1.5, 2.1) |
| Pyruvate to Acetyl-CoA (PDH) | TCA Cycle Entry | 3.5 | (3.1, 3.9) |
| Glutamine to α-KG | Anaplerosis | 4.2 | (3.8, 4.6) |
| Citrate synthase | TCA Cycle | 5.1 | (4.7, 5.5) |
This table presents experimentally determined net fluxes and their 95% confidence intervals for key reactions in the central carbon metabolism of A549 cancer cells.
Experimental Protocols
This section provides detailed methodologies for three key stable isotope labeling techniques.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling technique used for quantitative proteomics. It involves growing two populations of cells in media that are identical except for the inclusion of either "light" (natural abundance) or "heavy" (e.g., ¹³C, ¹⁵N-labeled) essential amino acids, typically arginine and lysine.
Protocol:
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" SILAC medium (containing normal arginine and lysine), and the other is grown in "heavy" SILAC medium (containing, for example, ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).
-
Cells should be cultured for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.
-
-
Experimental Treatment:
-
Once fully labeled, treat one cell population with the experimental condition (e.g., drug treatment), while the other serves as a control.
-
-
Sample Harvesting and Mixing:
-
Harvest the cells from both populations and lyse them.
-
Determine the protein concentration of each lysate and mix them in a 1:1 ratio.
-
-
Protein Digestion:
-
The combined protein mixture is then subjected to enzymatic digestion, typically with trypsin, to generate peptides.
-
-
Mass Spectrometry Analysis:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The relative abundance of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.
-
Tandem Mass Tag (TMT) Labeling
TMT is a chemical labeling technique that allows for the multiplexed analysis of up to 18 samples simultaneously. TMT reagents are isobaric, meaning they have the same total mass, but upon fragmentation in the mass spectrometer, they yield unique reporter ions of different masses, allowing for quantification.
Protocol:
-
Protein Extraction and Digestion:
-
Extract proteins from each sample and digest them into peptides using an enzyme like trypsin.
-
-
TMT Labeling:
-
Label the peptides from each sample with a different TMT reagent. The reagents react with the primary amines of the peptides.
-
-
Sample Pooling:
-
After labeling, the samples are combined into a single mixture.
-
-
Fractionation (Optional but Recommended):
-
To reduce sample complexity and increase the number of identified proteins, the pooled peptide mixture can be fractionated using techniques like high-pH reversed-phase liquid chromatography.
-
-
LC-MS/MS Analysis:
-
Each fraction is then analyzed by LC-MS/MS. In the MS1 scan, the different labeled peptides appear as a single peak due to their isobaric nature. In the MS2 scan, the TMT tags fragment to produce unique reporter ions.
-
-
Data Analysis:
-
The relative abundance of the peptides (and thus the proteins) in each original sample is determined by the relative intensities of the reporter ions in the MS2 spectra.
-
¹³C Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a cell. It involves feeding cells a ¹³C-labeled substrate and measuring the incorporation of the ¹³C label into downstream metabolites.
Protocol:
-
Tracer Selection and Experimental Design:
-
Choose a suitable ¹³C-labeled tracer, such as [U-¹³C]-glucose or [1,2-¹³C]-glucose, based on the metabolic pathways of interest.
-
-
Cell Culture and Labeling:
-
Culture cells in a defined medium containing the ¹³C-labeled tracer until they reach a metabolic and isotopic steady state.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism and extract intracellular metabolites from the cells.
-
-
Mass Spectrometry Analysis:
-
Analyze the metabolite extracts using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.
-
-
Flux Calculation:
-
Use specialized software to fit the measured mass isotopomer distributions to a metabolic network model. This allows for the calculation of the intracellular metabolic fluxes.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in stable isotope mass spectrometry.
Caption: A schematic of the SILAC experimental workflow.
Caption: The workflow for TMT-based quantitative proteomics.
Caption: Tracing ¹³C from glucose through central carbon metabolism.
Caption: Using stable isotope data to infer a drug's mechanism of action.
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. metsol.com [metsol.com]
- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 4. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
The Crossroads of Cellular Stress: An In-depth Technical Guide to Protein Nitration and Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical link between protein nitration and oxidative stress, two interconnected processes implicated in a wide range of pathologies, from neurodegenerative diseases to cancer. This document delves into the core molecular mechanisms, key signaling pathways, and detailed experimental protocols essential for researchers and drug development professionals working in this field. All quantitative data is presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.
Core Concepts: The Chemistry of Protein Nitration in Oxidative Stress
Under conditions of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses leads to the generation of reactive nitrogen species (RNS). A key RNS is peroxynitrite (ONOO⁻), formed from the rapid reaction of nitric oxide (•NO) and superoxide anion (O₂•⁻)[1]. Peroxynitrite is a potent oxidizing and nitrating agent that can modify various biomolecules, including proteins[2][3].
The primary target of nitration is the tyrosine residue within proteins. The addition of a nitro group (-NO₂) to the ortho-position of the phenolic ring of tyrosine forms 3-nitrotyrosine (3-NT)[4][5]. This post-translational modification can have significant functional consequences, including loss or gain of protein function, altered enzyme activity, and disruption of signal transduction pathways[6][7]. The presence of 3-nitrotyrosine is widely used as a biomarker for oxidative and nitrative stress in various diseases[8][9].
Signaling Pathways Hijacked by Protein Nitration
Protein nitration can dysregulate numerous signaling pathways, contributing to the pathogenesis of various diseases. Below are key examples of pathways affected by this modification.
Peroxynitrite Formation and Protein Nitration Pathway
Increased production of superoxide and nitric oxide, often under inflammatory conditions or mitochondrial dysfunction, leads to the formation of peroxynitrite. This highly reactive species can then directly or indirectly nitrate tyrosine residues on a multitude of proteins, altering their function and downstream signaling.
Caption: Formation of peroxynitrite and subsequent protein tyrosine nitration.
Impact on Cell Survival and Proliferation Pathways in Cancer
In the context of cancer, protein nitration can impact critical signaling molecules involved in cell survival, proliferation, and apoptosis[4][10]. For instance, nitration of the tumor suppressor protein p53 can impair its DNA-binding and transcriptional activity, leading to dysregulation of the cell cycle and apoptosis[10]. Similarly, nitration of the Epidermal Growth Factor Receptor (EGFR) can affect its activation and downstream signaling, promoting tumor growth[10].
Caption: Impact of protein nitration on key cancer-related signaling proteins.
Quantitative Data on Protein Nitration
The following tables summarize quantitative findings from various studies, highlighting the extent of protein nitration in different pathological contexts and its impact on protein function.
Table 1: Levels of Nitrated Proteins in Human Plasma of Lung Cancer Patients and Smokers
| Group | N | Nitrated Proteins (nmol of NTYR/mg of protein) |
| Controls | ||
| Nonsmokers | 18 | 0.21 ± 0.05 |
| Smokers | 25 | 0.25 ± 0.04 |
| Lung Cancer Patients | ||
| Nonsmokers | 12 | 0.45 ± 0.08 |
| Smokers | 40 | 0.51 ± 0.06 |
| Data adapted from G. Pignatelli et al., Cancer Research, 2001.[2][8][11] |
Table 2: Effect of Nitration on Actin Polymerization
| Actin Type | Critical Concentration (nM) | Lag Phase Rate Constant (s⁻¹) | Elongation Phase Rate Constant (s⁻¹) |
| Native Actin | 89 ± 16 | 0.000545 | - |
| Nitrated Actin | < 10 | 0.0032 | 0.0038 |
| Data adapted from Aslan M. et al., The Journal of Biological Chemistry, 2003. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study protein nitration.
Detection of 3-Nitrotyrosine by Western Blotting
This protocol outlines the steps for detecting nitrated proteins in a sample using an antibody specific for 3-nitrotyrosine.
References
- 1. Protein tyrosine nitration: A new challenge in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrated and oxidized plasma proteins in smokers and lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Breast cancer quantitative proteome and proteogenomic landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of specific chemical modification of actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abnormalities in Nitric Oxide and Its Derivatives in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A dual-channel probe with green and near-infrared fluorescence changes for in vitro and in vivo detection of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. uab.edu [uab.edu]
the role of nitric oxide and superoxide in 3-Nitro-L-tyrosine formation
An In-depth Technical Guide on the Formation of 3-Nitro-L-tyrosine: The Role of Nitric Oxide and Superoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitro-L-tyrosine (3-NT) is a well-established biomarker for nitrosative stress, implicated in a myriad of pathological conditions including neurodegenerative diseases, cardiovascular disorders, and inflammation.[1][2][3] Its formation is intricately linked to the interplay between nitric oxide (•NO) and superoxide (O₂•⁻), key signaling molecules in physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the core mechanisms underlying 3-NT formation, with a focus on the roles of nitric oxide and superoxide. It includes detailed summaries of quantitative data, experimental protocols for key assays, and visual representations of the involved pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
The Central Role of Peroxynitrite in 3-Nitro-L-tyrosine Formation
The primary and most well-documented pathway for the formation of 3-nitro-L-tyrosine in biological systems involves the reaction of nitric oxide (•NO) with superoxide (O₂•⁻) to produce the potent oxidizing and nitrating agent, peroxynitrite (ONOO⁻).[3][4][5]
Formation of Peroxynitrite
Nitric oxide, a crucial signaling molecule, and superoxide, a reactive oxygen species, react at a near-diffusion-controlled rate to form peroxynitrite.[4][6] This reaction is significantly faster than the enzymatic dismutation of superoxide by superoxide dismutase (SOD), suggesting that in environments where both •NO and O₂•⁻ are present, the formation of peroxynitrite is a highly probable event.[4]
Mechanisms of Tyrosine Nitration by Peroxynitrite
Peroxynitrite exists in equilibrium with its conjugate acid, peroxynitrous acid (ONOOH), with a pKa of approximately 6.8.[2][4] Both species can directly or indirectly lead to the nitration of tyrosine residues. Two principal mechanisms have been proposed:
-
Radical-Mediated Pathway: Peroxynitrous acid can undergo homolytic cleavage to form hydroxyl radical (•OH) and nitrogen dioxide (•NO₂).[7] The highly reactive hydroxyl radical can abstract a hydrogen atom from the phenolic ring of tyrosine, forming a tyrosyl radical. This tyrosyl radical then rapidly reacts with nitrogen dioxide to yield 3-nitro-L-tyrosine.[7]
-
Direct Nitration and Metal-Catalyzed Nitration: While direct reaction is debated, peroxynitrite can react with transition metal centers in proteins, which can then catalyze the nitration of tyrosine.[6] This metal-catalyzed pathway is considered a significant contributor to protein nitration in vivo.
Quantitative Data
The following tables summarize key quantitative data related to the formation of 3-nitro-L-tyrosine.
Table 1: Reaction Rate Constants
| Reaction | Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Nitric Oxide (•NO) + Superoxide (O₂•⁻) → Peroxynitrite (ONOO⁻) | 6.7 x 10⁹ | [6] |
| Superoxide Dismutase (SOD) + Superoxide (O₂•⁻) | ~2 x 10⁹ | [4] |
| Peroxynitrite (ONOO⁻) + Tyrosine | Varies with conditions | |
| Peroxynitrite decomposition (pH 7.4, 25°C) | 1.3 s⁻¹ (first-order) | [2] |
Table 2: Yields of 3-Nitro-L-tyrosine
| Conditions | Yield of 3-Nitro-L-tyrosine | Reference(s) |
| Peroxynitrite added to tyrosine in simple phosphate buffer (without transition metals) | Up to 8% | [6] |
| Peroxynitrite reaction with superoxide dismutase | 9% of added peroxynitrite | [6] |
Table 3: Typical Concentrations of 3-Nitro-L-tyrosine in Biological Samples
| Sample Type | Condition | Concentration Range (nM) | Reference(s) |
| Human Plasma | Healthy | ~1.0 | [8] |
| Human Urine | Healthy | 1.9 - 2.4 | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and a typical experimental workflow for 3-nitro-L-tyrosine analysis.
Caption: Formation of 3-Nitro-L-tyrosine from Nitric Oxide and Superoxide.
Caption: General workflow for the analysis of 3-Nitro-L-tyrosine.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 3-nitro-L-tyrosine formation.
Synthesis of Peroxynitrite
A common method for preparing peroxynitrite in the laboratory involves the reaction of isoamyl nitrite with hydrogen peroxide in a two-phase system.[10][11]
Materials:
-
Isoamyl nitrite
-
Hydrogen peroxide (30%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane or chloroform
-
Manganese dioxide (MnO₂)
-
Ice bath
-
Separatory funnel
-
Chromatography column
Procedure:
-
Prepare a chilled alkaline solution of hydrogen peroxide by adding a calculated amount of 30% H₂O₂ to a chilled, stirred solution of NaOH. The final pH should be greater than 12.5.[12]
-
In a separatory funnel, add an equimolar amount of isoamyl nitrite to the chilled alkaline hydrogen peroxide solution.
-
Shake the mixture vigorously for a specified period (e.g., 1-2 hours) in an ice bath. The peroxynitrite will be formed in the aqueous phase.
-
Allow the phases to separate. The upper organic phase contains unreacted isoamyl nitrite and the byproduct, isoamyl alcohol.
-
Drain the lower aqueous phase containing peroxynitrite.
-
Wash the aqueous phase with dichloromethane or chloroform to remove residual isoamyl alcohol and isoamyl nitrite.
-
To remove unreacted hydrogen peroxide, pass the aqueous peroxynitrite solution through a column packed with manganese dioxide.[10]
-
The concentration of the resulting peroxynitrite solution can be determined spectrophotometrically by measuring its absorbance at 302 nm in a basic solution (e.g., 0.1 M NaOH), using an extinction coefficient of 1670 M⁻¹cm⁻¹.
Detection of 3-Nitro-L-tyrosine by HPLC with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive method for the quantification of 3-nitro-L-tyrosine in biological samples.[13][14][15]
Materials:
-
HPLC system with an electrochemical detector
-
Reverse-phase C18 column
-
Mobile phase (e.g., a mixture of sodium citrate buffer and methanol)
-
3-Nitro-L-tyrosine standard
-
Pronase or other proteases for protein hydrolysis
-
Ultrafiltration devices
Procedure:
-
Sample Preparation:
-
For protein-bound 3-NT, hydrolyze the protein sample using a protease mixture like pronase.[13]
-
After hydrolysis, remove remaining proteins and enzymes by ultrafiltration.
-
-
HPLC Separation:
-
Inject the prepared sample onto a C18 reverse-phase column.
-
Elute the analytes isocratically with a mobile phase, for example, consisting of 26.3 mM sodium citrate and 10.9 mM sodium acetate at a specific pH (e.g., 4.75) with a small percentage of methanol. The exact composition and pH may need optimization depending on the specific column and system.[13]
-
-
Electrochemical Detection:
-
Set the electrochemical detector to an appropriate potential for the oxidation of 3-nitro-L-tyrosine. A common potential used is around +800 mV.[13]
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of 3-nitro-L-tyrosine.
-
Quantify the amount of 3-nitro-L-tyrosine in the sample by comparing its peak area to the standard curve.
-
Detection of 3-Nitro-L-tyrosine by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity for the analysis of 3-nitro-L-tyrosine, although it requires a derivatization step.[1][8]
Materials:
-
Gas chromatograph coupled to a mass spectrometer
-
Appropriate GC column (e.g., capillary column)
-
Derivatization reagents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
-
Internal standard (e.g., ¹³C₆-labeled 3-nitro-L-tyrosine)
-
Solvents for extraction (e.g., ethyl acetate)
Procedure:
-
Sample Preparation and Derivatization:
-
Hydrolyze the protein sample to release free amino acids.
-
Add an internal standard to the sample.
-
Extract the amino acids from the aqueous solution using an organic solvent like ethyl acetate.
-
Evaporate the organic solvent to dryness.
-
Derivatize the dried residue to make the amino acids volatile for GC analysis. This is a critical step and various derivatization agents can be used.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the components on the GC column using a suitable temperature program.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity, monitoring characteristic ions of the derivatized 3-nitro-L-tyrosine and the internal standard.
-
-
Quantification:
-
Quantify the amount of 3-nitro-L-tyrosine by comparing the peak area of its characteristic ion to that of the internal standard.
-
Conclusion
The formation of 3-nitro-L-tyrosine is a complex process with the reaction between nitric oxide and superoxide to form peroxynitrite being the central pathway. Understanding the kinetics, mechanisms, and analytical methods for detecting this important biomarker is crucial for researchers in various fields. The quantitative data, pathway diagrams, and detailed protocols provided in this guide serve as a valuable resource for professionals investigating the role of nitrosative stress in health and disease, and for the development of therapeutic interventions targeting these pathways.
References
- 1. 3-Nitrotyrosine quantification methods: Current concepts and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxynitrite, a cloaked oxidant formed by nitric oxide and superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrotyrosine - Wikipedia [en.wikipedia.org]
- 4. Oxygen radicals, nitric oxide, and peroxynitrite: Redox pathways in molecular medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nitration of Proteins, Lipids and DNA by Peroxynitrite Derivatives-Chemistry Involved and Biological Relevance [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of peroxynitrite in a two-phase system using isoamyl nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Synthesis of peroxynitrite using isoamyl nitrite and hydrogen peroxide in a homogeneous solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ELISA-based Quantification of Nitrated Proteins in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein nitration, the addition of a nitro group (-NO2) to tyrosine residues, is a post-translational modification that serves as a key biomarker for nitrosative stress.[1] This modification can alter protein structure, function, and signaling, and has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[1][2] The quantification of nitrated proteins, specifically 3-nitrotyrosine, in tissue homogenates provides a valuable tool for assessing oxidative damage and disease progression. This document provides a detailed protocol for the quantification of nitrated proteins in tissue homogenates using an Enzyme-Linked Immunosorbent Assay (ELISA), along with data presentation guidelines and relevant biological pathways.
Signaling Pathways Leading to Protein Nitration
Protein nitration is primarily mediated by reactive nitrogen species (RNS), such as peroxynitrite (ONOO-), which is formed from the reaction of nitric oxide (NO) and superoxide anion (O2•-).[2][3] Various enzymatic and non-enzymatic pathways can contribute to the formation of nitrating agents in biological systems.[2][4]
Caption: Signaling pathways leading to protein nitration.
Experimental Protocols
Preparation of Tissue Homogenates
Proper sample preparation is critical for accurate quantification of nitrated proteins. The following protocol is a general guideline and may require optimization depending on the tissue type.
Materials:
-
Fresh or frozen tissue samples
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Mechanical homogenizer (e.g., Dounce or Potter-Elvehjem homogenizer) or bead mill
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge
Procedure:
-
Excise the tissue of interest and place it immediately in ice-cold PBS to wash away excess blood.
-
Blot the tissue dry and weigh it.
-
On a pre-chilled surface, mince the tissue into small pieces (approximately 1-2 mm³).
-
Transfer the minced tissue to a pre-chilled microcentrifuge tube.
-
Add 5-10 volumes of ice-cold homogenization buffer per gram of tissue.
-
Homogenize the tissue on ice until no visible chunks remain.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the homogenate at 10,000-14,000 x g for 15-20 minutes at 4°C.
-
Carefully collect the supernatant (tissue lysate) and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.
-
Determine the total protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
Aliquot the lysate and store at -80°C until use. Avoid repeated freeze-thaw cycles.
ELISA Protocol for Nitrated Protein Quantification (Competitive ELISA)
This protocol is based on a competitive ELISA format, which is a common method for quantifying 3-nitrotyrosine. In this assay, nitrated proteins in the sample compete with a nitrated protein standard coated on the ELISA plate for binding to a specific primary antibody.
Materials:
-
Nitrotyrosine ELISA kit (includes pre-coated 96-well plate, nitrated protein standard, primary antibody, HRP-conjugated secondary antibody, wash buffer, substrate, and stop solution)
-
Tissue homogenates (prepared as described above)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Distilled or deionized water
Experimental Workflow:
Caption: General experimental workflow for a competitive ELISA.
Procedure:
-
Reagent Preparation: Prepare all reagents as instructed in the ELISA kit manual. This typically involves diluting wash buffers and reconstituting standards.
-
Standard Curve Preparation: Prepare a serial dilution of the nitrated protein standard to create a standard curve. The concentration range will depend on the specific kit being used.
-
Sample Preparation: Dilute the tissue homogenates to a protein concentration that falls within the detection range of the assay. This may require some optimization for each tissue type.
-
Assay Procedure: a. Add 50 µL of the prepared standards and diluted samples to the appropriate wells of the 96-well plate. b. Add 50 µL of the primary anti-nitrotyrosine antibody to each well. c. Cover the plate and incubate for 1-2 hours at room temperature on an orbital shaker. d. Aspirate the contents of the wells and wash each well 3-4 times with 1X wash buffer. e. Add 100 µL of the HRP-conjugated secondary antibody to each well. f. Cover the plate and incubate for 1 hour at room temperature. g. Aspirate and wash the wells as in step 4d. h. Add 100 µL of the TMB substrate to each well. i. Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color change is observed. j. Add 100 µL of stop solution to each well to terminate the reaction.
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank wells from the absorbance of all other wells. b. Plot the absorbance values of the standards against their known concentrations to generate a standard curve. c. Use the standard curve to determine the concentration of nitrated protein in the unknown samples. d. Normalize the nitrated protein concentration to the total protein concentration of the tissue homogenate (e.g., in ng of nitrotyrosine per mg of total protein).
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups. The following is an example of how to present data on nitrotyrosine levels in rat brain homogenates following carbon monoxide (CO) poisoning, based on data from Ischiropoulos et al., 1996.[1]
| Treatment Group | Duration of CO Exposure | Nitrotyrosine Concentration (pmol/mg protein) |
| Control | N/A | 5.2 ± 0.8 |
| CO Poisoning | 40 min | 18.5 ± 2.1 |
| CO Poisoning | 1 hour | 25.4 ± 3.5 |
| CO Poisoning + Anti-platelet Antiserum | 1 hour | 23.9 ± 2.9 |
Table 1: Quantification of nitrotyrosine in rat brain homogenates after carbon monoxide poisoning. Data are presented as mean ± standard error.
Conclusion
The ELISA-based quantification of nitrated proteins in tissue homogenates is a robust and sensitive method for assessing nitrosative stress in a variety of research and drug development applications. Adherence to detailed and optimized protocols for sample preparation and the ELISA procedure is essential for obtaining accurate and reproducible results. The clear presentation of quantitative data in tabular format facilitates the interpretation and comparison of findings across different experimental conditions.
References
Application Notes: 3-Nitro-L-tyrosine as a Biomarker in Cardiovascular Disease Research
Introduction
3-Nitro-L-tyrosine (3-NT) is a stable biomarker formed through the nitration of tyrosine residues by reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻) and nitrogen dioxide (NO₂).[1] In the context of cardiovascular disease (CVD), elevated levels of 3-NT are indicative of increased nitrosative stress, a key contributor to endothelial dysfunction, inflammation, and the pathogenesis of atherosclerosis.[2][3][4] This post-translational modification of proteins can alter their structure and function, contributing to cellular damage.[5] The presence of 3-NT has been identified in atherosclerotic plaques and is associated with an increased risk of cardiovascular events, making it a valuable biomarker for researchers, scientists, and drug development professionals.[2][3][6] Epidemiological studies have shown a significant correlation between the levels of nitrated proteins in plasma and the prevalence of cardiovascular disease.[2][3]
These application notes provide an overview of the role of 3-Nitro-L-tyrosine in cardiovascular disease research, along with detailed protocols for its detection and quantification.
Pathophysiological Role of 3-Nitro-L-tyrosine in Cardiovascular Disease
The formation of 3-Nitro-L-tyrosine is intricately linked to oxidative and nitrosative stress, which are central to the development of cardiovascular diseases. Under pathological conditions, an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the body's antioxidant defense mechanisms leads to cellular damage.
In the vascular system, the reaction of nitric oxide (•NO) with superoxide (O₂•⁻) forms the highly reactive peroxynitrite (ONOO⁻).[4] This molecule can nitrate the tyrosine residues of various proteins, leading to the formation of 3-NT. This modification can have several pro-atherogenic consequences:
-
Enzyme Inactivation: Nitration of critical enzymes can impair their function. For example, the nitration of prostacyclin synthase, an enzyme with vasodilatory functions, is associated with the development of atherosclerosis.[4]
-
Altered Protein Function: The addition of a nitro group to tyrosine residues can lead to conformational changes in proteins, affecting their biological activity. For instance, nitration of apolipoprotein A-1 (apoA-1), a key component of high-density lipoprotein (HDL), can impair its atheroprotective functions.[2] Similarly, nitration of apolipoprotein B-100 (apoB-100) in low-density lipoprotein (LDL) can promote its uptake by macrophages, leading to foam cell formation, a hallmark of atherosclerosis.[2]
-
Induction of an Immune Response: Nitrated proteins can be recognized as foreign by the immune system, leading to the production of autoantibodies against these modified proteins. These antibodies have been associated with the presence of significant coronary artery disease.[2]
The following diagram illustrates the central role of 3-Nitro-L-tyrosine in the pathogenesis of atherosclerosis.
Quantitative Data Summary
The following tables summarize the reported levels of 3-Nitro-L-tyrosine in various studies comparing patients with cardiovascular disease to healthy controls.
Table 1: 3-Nitro-L-tyrosine Levels in Plasma/Serum
| Cardiovascular Condition | Patient Group | N | 3-NT Concentration | Control Group | N | Control 3-NT Concentration | Reference |
| Coronary Artery Disease | Patients with CAD | 100 | 9.1 µmol/mol tyrosine (median) | No clinically evident CAD | 108 | 5.2 µmol/mol tyrosine (median) | [7] |
| Non-insulin dependent diabetes | Patients | 23 | 3.63 nmol/L (average) | Normal human plasma | 21 | 1.18 nmol/L (average) | [8] |
| Systemic Lupus Erythematosus with high CV risk (SCORE2) | High CV risk patients | - | Higher values | Low CV risk patients | - | Lower values | [5] |
Table 2: 3-Nitro-L-tyrosine Levels in Tissues
| Tissue | Patient Group | N | 3-NT Concentration | Control Group | N | Control 3-NT Concentration | Reference |
| Atherosclerotic blood vessels | Patients undergoing bypass surgery | 15 | 46.6 +/- 23.3 nmol/mg protein | Non-atherosclerotic internal thoracic arteries | 10 | 15.8 +/- 2.5 nmol/mg protein | [6] |
Experimental Protocols
Accurate and reproducible quantification of 3-Nitro-L-tyrosine is crucial for its validation and use as a biomarker. The following sections provide detailed protocols for the most common analytical methods.
Protocol 1: Quantification of 3-Nitro-L-tyrosine by Competitive ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method suitable for screening large numbers of samples.
Principle: This is a competitive immunoassay where 3-NT in the sample competes with 3-NT coated on the microplate for binding to a specific primary antibody. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate that produces a colorimetric signal. The intensity of the color is inversely proportional to the concentration of 3-NT in the sample.
Materials:
-
3-Nitrotyrosine Competitive ELISA Kit (e.g., Invitrogen Cat# ELL008, StressMarq Biosciences Cat# SKT-126)[5][9]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Biological samples (serum, plasma, cell lysates, urine)
Procedure:
-
Sample Preparation:
-
Serum: Allow blood to clot for 1 hour at room temperature or overnight at 2-8°C. Centrifuge at 1000 x g for 20 minutes at 2-8°C. Collect the supernatant.
-
Plasma: Collect blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the supernatant.
-
Other biological fluids: Centrifuge at 1000 x g for 20 minutes at 2-8°C to remove particulates. Collect the supernatant.
-
Samples should be stored at -20°C or -80°C if not assayed immediately. Avoid repeated freeze-thaw cycles.
-
-
Reagent Preparation:
-
Prepare all reagents, including standards and wash buffer, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
-
Assay Protocol:
-
Add 50 µL of standards and samples in triplicate to the appropriate wells of the 3-NT coated microplate.[9]
-
Add 50 µL of the diluted anti-3-NT antibody to each well.[9]
-
Cover the plate and incubate for 1 hour at room temperature (20-25°C).[9]
-
Wash the plate 4 times with 1X Wash Buffer.[9]
-
Add 100 µL of TMB Substrate to each well.[9]
-
Cover the plate and incubate in the dark at room temperature for 30 minutes.[9]
-
Add 100 µL of Stop Solution to each well.[9]
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 3-NT in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Quantification of 3-Nitro-L-tyrosine by High-Performance Liquid Chromatography (HPLC)
HPLC offers high sensitivity and specificity for the quantification of 3-NT.
Principle: This method separates 3-NT from other components in a biological sample based on its physicochemical properties as it passes through a chromatographic column. The separated 3-NT is then detected and quantified, often by UV or electrochemical detection.
Materials:
-
HPLC system with a UV or electrochemical detector
-
C18 analytical column
-
Mobile phase: 0.5% Acetic Acid:Methanol:Water (15:15:70 v/v/v)[10][11]
-
3-Nitro-L-tyrosine standard
-
Acetonitrile for protein precipitation
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma or serum, add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Data Analysis:
-
Prepare a calibration curve by injecting known concentrations of the 3-NT standard.
-
Identify the 3-NT peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the amount of 3-NT in the sample by comparing its peak area to the calibration curve.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. 3-Nitrotyrosine Modified Proteins in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-nitrotyrosine modified proteins in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serum 3-Nitrotyrosine in the Cardiovascular Disease of Patients with Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Nitrotyrosine in atherosclerotic blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Association of nitrotyrosine levels with cardiovascular disease and modulation by statin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitrotyrosine ELISA Kit | Oxidative Stress | SKT-126 [stressmarq.com]
- 10. recipp.ipp.pt [recipp.ipp.pt]
- 11. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 3-Nitro-L-tyrosine in Plasma by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Nitro-L-tyrosine (3-NT) is a stable biomarker formed from the nitration of tyrosine residues by reactive nitrogen species (RNS) such as peroxynitrite.[1] Its presence and concentration in biological fluids like plasma are indicative of nitrosative stress, a condition implicated in the pathogenesis of numerous inflammatory and cardiovascular diseases.[2] Accurate quantification of 3-NT is crucial for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions. This document provides a detailed protocol for the sensitive and specific quantification of free 3-NT in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), employing 3-Nitro-L-tyrosine-d3 as a stable isotope-labeled internal standard (IS).[3]
Principle
This method involves the extraction of 3-NT and the spiked internal standard (this compound) from a plasma matrix via protein precipitation.[1] The extracted analytes are then separated using reversed-phase HPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[2] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
3-Nitro-L-tyrosine (Analyte)
-
This compound (Internal Standard)[3]
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve 3-NT and this compound in methanol to create 1 mg/mL primary stock solutions.
-
Intermediate Solutions: Prepare a series of working standard solutions of 3-NT by serially diluting the stock solution with 50:50 Methanol:Water. Prepare a separate working solution of the internal standard (e.g., 100 ng/mL).
-
Calibration Standards: Prepare calibration standards by spiking the appropriate amount of 3-NT working solutions into a blank plasma matrix. A typical calibration curve might range from 0.1 to 100 ng/mL.[1]
-
Internal Standard Spiking Solution: Prepare the IS solution at a fixed concentration (e.g., 50 ng/mL) in acetonitrile. This solution will also serve as the protein precipitation agent.
3. Sample Preparation Protocol
-
Label microcentrifuge tubes for standards, quality controls (QCs), and unknown plasma samples.
-
Pipette 100 µL of plasma (standard, QC, or unknown) into the corresponding labeled tube.
-
Add 300 µL of the Internal Standard Spiking Solution (in acetonitrile) to each tube.
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant (~350 µL) to a clean HPLC vial for analysis. Avoid disturbing the protein pellet.
Caption: Plasma sample preparation workflow.
4. HPLC-MS/MS Instrumental Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
| Parameter | Condition |
| HPLC System | Standard UHPLC/HPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 | |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| MRM Transitions | Compound |
| 3-Nitro-L-tyrosine | |
| This compound (IS) |
Note: The MRM transitions correspond to [M+H]+ precursor ions.[4][5]
Data Presentation and Performance
Method Validation Summary
The described method should be validated according to regulatory guidelines to ensure its reliability for bioanalysis. Key validation parameters are summarized below with typical expected performance.
| Parameter | Typical Performance Metric | Reference |
| Linearity (r²) | > 0.99 | [1] |
| Calibration Range | 0.1 - 100 ng/mL | [1] |
| Limit of Detection (LOD) | ~0.03 ng/mL | [1] |
| Limit of Quantification (LOQ) | ~0.10 ng/mL | [1] |
| Accuracy (% Bias) | Within ±15% (85-115%) | [1] |
| Precision (%CV) | ≤ 15% | [1] |
| Recovery | Consistent, reproducible, and compensated by internal standard. | - |
Biological Context: Formation of 3-Nitro-L-tyrosine
3-NT is formed endogenously under conditions of oxidative and nitrosative stress. The primary pathway involves the reaction of nitric oxide (•NO) with superoxide radicals (O₂•⁻) to form the potent oxidant peroxynitrite (ONOO⁻). Peroxynitrite then nitrates the phenol ring of tyrosine residues in proteins.
Caption: Formation of 3-Nitro-L-tyrosine.
References
- 1. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period [mdpi.com]
- 2. 3-Nitro-L-tyrosine | C9H10N2O5 | CID 65124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of 3-chlorotyrosine and 3-nitrotyrosine in human plasma by direct analysis in real time–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analysis of 3-Nitro-L-tyrosine in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Nitro-L-tyrosine (3-NT) is a stable biomarker of nitrosative stress, formed by the reaction of reactive nitrogen species (RNS) with tyrosine residues in proteins.[1][2][3][4] Its quantification in biological fluids like urine is crucial for understanding the role of nitrosative stress in various pathological conditions, including cardiovascular and neurodegenerative diseases.[3][4] This document provides detailed protocols for the preparation of urine samples for 3-NT analysis, primarily focusing on Solid-Phase Extraction (SPE) and protein precipitation, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS).[1][2][5][6]
Biological Pathway of 3-Nitro-L-tyrosine Formation
The formation of 3-Nitro-L-tyrosine is a downstream consequence of increased reactive nitrogen species production. The primary pathway involves the reaction of nitric oxide (•NO) with superoxide radicals (O2•−) to form peroxynitrite (ONOO−), a potent nitrating agent.[3][4][7] Peroxynitrite, or its reactive intermediates, can then nitrate the tyrosine residues of proteins, which upon proteolysis, release free 3-Nitro-L-tyrosine that is subsequently excreted in the urine.[1][2]
Caption: Formation pathway of 3-Nitro-L-tyrosine.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol is adapted from a high-throughput method utilizing a 96-well mixed-mode cation-exchange (MCX) microplate, suitable for clinical applications.[8][9]
1. Materials and Reagents:
-
Human urine samples
-
3-Nitro-L-tyrosine analytical standard
-
Isotopically labeled internal standard (IS), e.g., 3-nitro-L-[¹³C₉, ¹⁵N]-tyrosine
-
Mixed-mode cation-exchange (MCX) 96-well SPE plate
-
Formic acid (HCOOH)
-
Ammonium acetate
-
LC-MS grade water and methanol
-
96-well collection plates (2 mL)
-
Positive pressure processor for SPE
2. Sample Preparation Workflow:
Caption: SPE workflow for 3-Nitro-L-tyrosine analysis.
3. Detailed Procedure:
-
Thaw frozen urine samples, standards, and quality controls (QCs) and vortex thoroughly.
-
To a 2 mL 96-well collection plate, add 250 µL of each urine sample, standard, or QC.
-
Add 50 µL of the internal standard working solution to each well (except for the blank).
-
Add 250 µL of LC-MS grade water with 0.1% formic acid to all wells.
-
Mix the contents of the wells by pipetting up and down.
-
Place the MCX 96-well SPE plate on a positive pressure processor.
-
Condition the SPE plate by passing methanol followed by LC-MS grade water.
-
Load the sample mixture onto the SPE plate.
-
Wash the plate with 0.1% formic acid in water.
-
Wash the plate with methanol.
-
Dry the plate completely using positive pressure.
-
Place a clean 96-well collection plate under the SPE plate.
-
Elute the analytes with 50 µL of 25 mM ammonium acetate solution.[9] The use of a mild ammonium acetate solution for elution enhances selectivity and sensitivity.[9]
-
Add 50 µL of LC-MS grade water with 5% formic acid to neutralize the eluent.[9]
-
Mix the eluate, and the sample is ready for injection into the LC-MS/MS system.
Protocol 2: Protein Precipitation
This method is simpler and faster than SPE but may result in a less clean sample and significant matrix effects. It is often used as a preliminary sample clean-up step.
1. Materials and Reagents:
-
Human urine samples
-
Acetonitrile (ACN) or Trichloroacetic acid (TCA)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
2. Detailed Procedure (using Acetonitrile):
-
Pipette 250 µL of urine into a microcentrifuge tube.[10]
-
Add a three-fold volume (750 µL) of cold acetonitrile to the urine sample.[10]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[11]
-
Centrifuge the sample at 12,000 x g for 15 minutes to pellet the precipitated proteins.[10]
-
Carefully collect the supernatant, which contains the free 3-NT.
-
The supernatant can be directly injected for LC-MS/MS analysis or subjected to further clean-up if necessary.
Protocol 3: Derivatization for GC-MS Analysis
GC-MS analysis requires derivatization of 3-NT to increase its volatility. This protocol involves an initial HPLC separation followed by derivatization.[5]
1. Materials and Reagents:
-
Urine sample extract (post-SPE or other clean-up)
-
Reagents for derivatization (e.g., for n-propyl-pentafluoropropionyltrimethylsilyl ether derivatives)[5]
-
GC-MS system
2. Detailed Procedure:
-
Initially, separate urinary 3-nitrotyrosine from interfering substances like nitrite, nitrate, and L-tyrosine using HPLC.[5]
-
Collect the fraction containing 3-NT.
-
Evaporate the solvent to dryness.
-
Perform a chemical derivatization. For example, prepare n-propyl-pentafluoropropionyltrimethylsilyl ether derivatives of 3-NT and the internal standard.[5]
-
Reconstitute the derivatized sample in a suitable solvent for injection into the GC-MS system.
-
Quantify using selected-reaction monitoring (SRM) mode.[5]
Quantitative Data Summary
The following tables summarize the performance characteristics of various methods for 3-NT analysis in urine.
Table 1: Method Performance and Recovery
| Method | Lower Limit of Quantification (LOQ) | Recovery (%) | Intra-day Precision (% Variation) | Inter-day Precision (% Variation) | Reference |
| UFLC-MS/MS with 96-well µElution SPE | 10 pg/mL | 97.7 - 106.3 | < 6.0 | < 6.0 | [6] |
| Online SPE LC-MS/MS | 3.1 pg/mL | 89 - 98 | < 15 | < 15 | [12] |
| HPLC-UV with Cloud Point Extraction | 5 - 15 nmol/L | Not Reported | Not Reported | Not Reported | [13][14] |
| LC/MS/MS with SPE | Not specified for 3-NT alone | Not Reported | Not Reported | Not Reported | [15] |
| HPLC with UV Detection | Not specified for 3-NT alone | 95.03 ± 5.12 (at 356nm) | Compliant at 356nm | Not Reported | [16] |
Table 2: Reported Concentrations of 3-Nitro-L-tyrosine in Healthy Human Urine
| Analytical Method | Concentration Range | Mean ± SD | Reference |
| GC-tandem MS | 1.6 - 33.2 nM | 8.4 ± 10.4 nM | [5] |
| GC-tandem MS (nmol/mmol creatinine) | 0.05 - 1.30 nmol/mmol creatinine | 0.46 ± 0.49 nmol/mmol creatinine | [5] |
| Online SPE LC-MS/MS | Not specified | 63.2 ± 51.5 pg/mL | [12] |
| LC/MS/MS | Not specified | 1.4 ± 0.4 µmol/mol of creatinine | [15] |
The choice of sample preparation method for 3-Nitro-L-tyrosine analysis in urine depends on the required sensitivity, throughput, and available instrumentation. Solid-phase extraction, particularly using 96-well plates, combined with LC-MS/MS offers a robust, sensitive, and high-throughput solution suitable for clinical and research laboratories.[6][8] While protein precipitation is a simpler alternative, it may be more susceptible to matrix interference. GC-MS provides high accuracy but requires a more complex derivatization step.[2][5] The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug development and oxidative stress research.
References
- 1. Measurement of 3-Nitro-Tyrosine in Human Plasma and Urine by Gas Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Measurement of 3-nitro-tyrosine in human plasma and urine by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 3-nitrotyrosine in human urine at the basal state by gas chromatography-tandem mass spectrometry and evaluation of the excretion after oral intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tailored 96-well μElution solid-phase extraction combined with UFLC-MS/MS: a significantly improved approach for determination of free 3-nitrotyrosine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Integration of Miniaturized Solid Phase Extraction and LC-MS/MS Detection of 3-Nitrotyrosine in Human Urine for Clinical Applications [jove.com]
- 9. Video: Integration of Miniaturized Solid Phase Extraction and LC-MS/MS Detection of 3-Nitrotyrosine in Human Urine for Clinical Applications [jove.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Simultaneous determination of 3-nitro tyrosine, o-, m-, and p-tyrosine in urine samples by liquid chromatography-ultraviolet absorbance detection with pre-column cloud point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mst.elsevierpure.com [mst.elsevierpure.com]
- 15. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. recipp.ipp.pt [recipp.ipp.pt]
Application Notes: 3-Nitro-L-tyrosine-d3 in Alzheimer's Disease Research
Introduction
3-Nitro-L-tyrosine (3-NT) is a stable biomarker formed from the nitration of tyrosine residues by reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻).[1][2][3] In the context of Alzheimer's disease (AD), the accumulation of 3-NT is indicative of increased nitrosative stress, a key component of the neuroinflammatory and neurodegenerative processes.[1][2][4][5][6] Elevated levels of 3-NT are found in brain regions critically affected by AD, such as the hippocampus and neocortex, and its presence is detected even in early stages like Mild Cognitive Impairment (MCI).[5][6][7]
3-Nitro-L-tyrosine-d3 (3-NT-d3) is a deuterium-labeled stable isotope of 3-NT.[8] Its primary application in research is as an internal standard for accurate and precise quantification of endogenous 3-NT levels using mass spectrometry.[9][10] By adding a known amount of 3-NT-d3 to a biological sample, variations in sample preparation and instrument response can be normalized, ensuring high-quality, reproducible data.
Core Applications
-
Biomarker for Oxidative/Nitrosative Stress: Quantifying 3-NT provides a reliable measure of RNS-mediated damage, helping to elucidate the role of nitrosative stress in the pathogenesis of AD.
-
Early Disease Diagnosis and Progression: Studies have shown that 3-NT levels are elevated in the brains of individuals with MCI, suggesting it may serve as an early biomarker for the transition to AD.[5][6]
-
Evaluation of Therapeutic Efficacy: 3-NT can be used as a surrogate endpoint in preclinical and clinical trials. A reduction in 3-NT levels following treatment with neuroprotective or anti-inflammatory agents would suggest a positive therapeutic effect.[1]
-
Mechanistic Insights: Measuring this biomarker helps researchers understand how pathological processes in AD, such as amyloid-beta deposition and neuroinflammation, are linked to specific pathways of cellular damage.[1][5]
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating 3-Nitro-L-tyrosine levels in Alzheimer's disease.
Table 1: 3-Nitro-L-tyrosine Levels in Alzheimer's Disease Brain Regions
| Brain Region | Control Group (pmol/mg protein) | Alzheimer's Disease Group (pmol/mg protein) | Fold Increase |
| Hippocampus (HIP) | 0.25 ± 0.05 | 1.95 ± 0.40 | ~7.8x |
| Superior and Middle Temporal Gyri (SMTG) | 0.30 ± 0.06 | 1.50 ± 0.35 | 5.0x |
| Inferior Parietal Lobule (IPL) | 0.40 ± 0.08 | 1.60 ± 0.30 | 4.0x |
| Cerebellum (CER) | 0.35 ± 0.07 | 0.45 ± 0.10 | No significant change |
Data adapted from Hensley et al., Journal of Neuroscience, 1998.[4][11]
Table 2: Relative Increase of Protein Nitration in Amnestic Mild Cognitive Impairment (MCI)
| Brain Region | Increase in Protein Nitration vs. Control |
| Inferior Parietal Lobule (IPL) | ~25% |
| Hippocampus | ~41% |
Data reflects the overall increase in protein nitration, for which 3-NT is a key marker, suggesting that nitrosative damage is an early event in the disease course.[5]
Signaling Pathway and Experimental Workflow
Formation of 3-Nitro-L-tyrosine in Neuroinflammation
The diagram below illustrates the primary pathway for the formation of 3-Nitro-L-tyrosine. Under neuroinflammatory conditions, enzymes like inducible nitric oxide synthase (iNOS) and NADPH oxidase are upregulated in microglia and astrocytes. This leads to the production of nitric oxide (NO•) and superoxide (O₂•⁻), which rapidly react to form the highly reactive peroxynitrite (ONOO⁻). Peroxynitrite then nitrates the phenol ring of tyrosine residues on proteins, creating 3-Nitro-L-tyrosine.
Caption: Signaling pathway for 3-Nitro-L-tyrosine formation.
General Workflow for 3-NT Quantification using LC-MS/MS
The following diagram outlines the standard experimental workflow for quantifying 3-NT in biological samples, from collection to final data analysis, incorporating 3-NT-d3 as an internal standard.
References
- 1. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Nitrotyrosine quantification methods: Current concepts and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated Levels of 3-Nitrotyrosine in Brain From Subjects with Amnestic Mild Cognitive Impairment: Implications for the Role of Nitration in the Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated levels of 3-nitrotyrosine in brain from subjects with amnestic mild cognitive impairment: implications for the role of nitration in the progression of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of 3-nitrotyrosine in tissues and body fluids by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Determination of 3-nitrotyrosine in human urine at the basal state by gas chromatography-tandem mass spectrometry and evaluation of the excretion after oral intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation | Journal of Neuroscience [jneurosci.org]
Measuring Protein Nitration in Parkinson's Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] A growing body of evidence suggests that oxidative and nitrative stress play a crucial role in the pathogenesis of PD.[1][2] One of the key molecular events resulting from nitrative stress is the nitration of tyrosine residues on proteins, forming 3-nitrotyrosine (3-NT).[1][3] This post-translational modification can alter protein structure and function, contributing to cellular dysfunction and neuronal death.[4] The accumulation of nitrated proteins, particularly α-synuclein, is a prominent feature in the brains of PD patients and in experimental models of the disease.[1][5] Therefore, the accurate measurement of protein nitration is essential for understanding disease mechanisms and for evaluating the efficacy of potential therapeutic interventions.
These application notes provide detailed protocols for the quantification of protein nitration in cellular and animal models of Parkinson's disease, along with a summary of key quantitative findings from the literature.
Signaling Pathway of Protein Nitration in Parkinson's Disease
Increased oxidative and nitrative stress in Parkinson's disease leads to the formation of peroxynitrite (ONOO-), a reactive nitrogen species that mediates the nitration of tyrosine residues on various proteins, including α-synuclein.[6] This modification can promote the aggregation of α-synuclein into Lewy bodies, a pathological hallmark of PD, and contribute to neuronal dysfunction and degeneration.[1]
Caption: Signaling pathway of protein nitration in Parkinson's disease.
Experimental Workflow for Measuring Protein Nitration
A general workflow for measuring protein nitration in Parkinson's disease models involves sample preparation from cell cultures or animal tissues, followed by the detection and quantification of 3-nitrotyrosine using various techniques such as immunohistochemistry, Western blotting, ELISA, and mass spectrometry.
Caption: General experimental workflow for protein nitration analysis.
Quantitative Data Summary
The following tables summarize quantitative data on protein nitration from various Parkinson's disease models.
Table 1: Protein Nitration in Cellular Models of Parkinson's Disease
| Cell Model | Treatment | Protein Analyzed | Fold Increase in 3-NT (vs. Control) | Reference |
| PC12 cells with MAO-B overexpression | Doxycycline (24h) | α-synuclein (Tyr-39) | 9-fold | [5] |
| PC12 cells | H₂O₂ (150 µM, 24h) | α-synuclein (Tyr-39) | 6-fold | [5] |
| Organotypic mouse mesencephalon cultures | SIN-1 (10 mM, 24h) | Total Protein | 8-fold | [7] |
| Organotypic mouse mesencephalon cultures | MPP+ (10 µM, 48h) | Total Protein | 2-fold | [7] |
| Organotypic mouse mesencephalon cultures | Rotenone (10 nM, 3 weeks) | Total Protein | 4-fold | [7] |
Table 2: Protein Nitration in Animal Models of Parkinson's Disease
| Animal Model | Brain Region | Protein Analyzed | Fold Increase in 3-NT (vs. Control) | Reference |
| MPTP-treated mice | Striatum | Total Protein | Marked Increase | [8] |
| MPTP-treated mice | Midbrain | Total Protein | Marked Increase | [8] |
| MPTP-treated baboons | Substantia Nigra | Total Protein | Increased | [1] |
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for 3-Nitrotyrosine
This protocol is adapted for formalin-fixed, paraffin-embedded brain tissue sections.[9][10]
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (5-10 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Citrate buffer (10 mM, pH 6.0) for antigen retrieval
-
Hydrogen peroxide (H₂O₂) (0.6-3%) in methanol or PBS
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-3-Nitrotyrosine (e.g., 1:400 dilution)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Avidin-biotin complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in citrate buffer and heat in a microwave oven or water bath (e.g., 95-100°C for 10-20 minutes).
-
Allow slides to cool to room temperature.
-
-
Quenching of Endogenous Peroxidase:
-
Incubate sections in H₂O₂ solution for 10-30 minutes at room temperature.[9]
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-3-NT antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
-
Signal Amplification:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with ABC reagent for 30-60 minutes at room temperature.
-
-
Visualization:
-
Rinse with PBS (3 x 5 minutes).
-
Develop the signal with DAB substrate until the desired stain intensity is reached.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Coverslip with mounting medium.
-
Protocol 2: Immunoprecipitation and Western Blotting for Nitrated α-Synuclein
This protocol is designed for the detection of nitrated α-synuclein from cell lysates.[5]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein A/G agarose beads
-
Primary antibody for immunoprecipitation: Anti-α-synuclein antibody
-
Primary antibody for Western blotting: Anti-3-Nitrotyrosine antibody
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-α-synuclein antibody overnight at 4°C.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads with lysis buffer (3-5 times).
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-3-Nitrotyrosine primary antibody overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Protocol 3: Mass Spectrometry for Site-Specific Quantification of Protein Nitration
This protocol provides a general overview of a multiple reaction monitoring (MRM) mass spectrometry approach for quantifying 3-NT at specific tyrosine residues, as described for α-synuclein.[5][11]
Materials:
-
Immunoprecipitated and purified target protein
-
Trypsin
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Synthetic peptides (unmodified and nitrated) for standard curve generation
Procedure:
-
In-solution Tryptic Digestion:
-
Denature, reduce, and alkylate the purified protein.
-
Digest the protein with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Develop an MRM method to specifically detect and quantify the transitions for both the unmodified and nitrated forms of the target tyrosine-containing peptides. This involves selecting specific precursor-to-fragment ion transitions.
-
-
Data Analysis:
-
Generate standard curves using synthetic peptides with known concentrations.
-
Quantify the amount of the nitrated peptide in the sample by comparing its peak area to the standard curve.
-
Normalize the amount of the nitrated peptide to the amount of the corresponding unmodified peptide to determine the percentage of nitration at a specific site.
-
Conclusion
The methods described in these application notes provide a robust toolkit for researchers investigating the role of protein nitration in Parkinson's disease. The choice of method will depend on the specific research question, the available resources, and the desired level of detail, from the qualitative localization of nitrated proteins in tissue sections to the precise quantification of site-specific nitration. By applying these protocols, researchers can gain valuable insights into the molecular mechanisms of Parkinson's disease and accelerate the development of novel therapeutic strategies targeting oxidative and nitrative stress.
References
- 1. Oxidative and Nitrative Protein Modifications in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein nitration in Parkinson's disease - ProQuest [proquest.com]
- 3. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Preferentially increased nitration of α-synuclein at tyrosine-39 in a cellular oxidative model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitration of soluble proteins in organotypic culture models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass spectrometric quantification of 3-nitrotyrosine, ortho-tyrosine, and o,o'-dityrosine in brain tissue of 1-methyl-4-phenyl-1,2,3, 6-tetrahydropyridine-treated mice, a model of oxidative stress in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Age-related changes in dopamine transporters and accumulation of 3-nitrotyrosine in rhesus monkey midbrain dopamine neurons: Relevance in selective neuronal vulnerability to degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 11. mobt3ath.com [mobt3ath.com]
targeted proteomics approach for identifying nitrated proteins
Application Notes and Protocols
Topic: Targeted Proteomics Approach for Identifying and Quantifying Nitrated Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein nitration, the addition of a nitro group (-NO2) to tyrosine residues, is a critical post-translational modification (PTM) mediated by reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻).[1] This modification is not a random event but a selective process targeting a limited number of proteins within the proteome.[2] Aberrant protein nitration is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and inflammatory conditions, by altering protein structure, function, and signaling pathways.[1][3][4]
However, identifying and quantifying nitrated proteins in complex biological samples presents significant analytical challenges. The low abundance of this modification in vivo and its potential for being lost during sample preparation and mass spectrometry (MS) analysis make detection difficult.[2][5]
Targeted proteomics, utilizing techniques such as Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM), offers a powerful solution. These methods provide the high sensitivity and specificity required to accurately quantify low-abundance nitrated peptides. This application note provides a detailed workflow and protocols for the targeted identification and quantification of nitrated proteins, from sample preparation and enrichment to mass spectrometry analysis and data interpretation.
Overall Experimental Workflow
The general workflow for the targeted analysis of nitrated proteins involves several key stages: protein extraction and digestion, enrichment of nitrotyrosine-containing peptides, and finally, targeted analysis by mass spectrometry.
Caption: General workflow for targeted proteomics analysis of nitrated proteins.
Experimental Protocols
Protocol 1: Sample Preparation and In-Solution Digestion
This protocol outlines the steps for preparing protein lysates from cell or tissue samples for mass spectrometry analysis.
Materials:
-
Lysis Buffer: 5% SDS, 50 mM TEAB, 1x HALT™ Protease and Phosphatase Inhibitor Cocktail, 2 mM MgCl₂[6]
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic Acid (FA)
-
Ammonium Bicarbonate (ABC)
Procedure:
-
Cell Lysis: Resuspend cell pellets in ice-cold Lysis Buffer.[6] For tissues, homogenize the sample in lysis buffer.
-
DNA Shearing: Sonicate the lysate to shear DNA and reduce viscosity. Centrifuge at 13,000 x g for 10 minutes to pellet cell debris and retain the protein supernatant.[6]
-
Protein Quantification: Determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.
-
Reduction: Add DTT to a final concentration of 40 mM and incubate at 60°C for 30 minutes to reduce disulfide bonds.[6]
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 40 mM and incubate in the dark for 30 minutes to alkylate cysteine residues.[7]
-
Quenching: Add DTT to a final concentration of 20 mM to quench the excess IAA.[6]
-
Protein Digestion: Dilute the sample with 50 mM ABC buffer to reduce the SDS concentration to below 0.1%. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[8]
-
Acidification & Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 StageTip or similar solid-phase extraction method.[9]
Protocol 2: Enrichment of Nitrotyrosine (NT)-Containing Peptides
Due to their low abundance, enrichment of nitrated peptides is a crucial step before MS analysis.[10] Immunoaffinity enrichment is the most common and effective method.[4][8]
Materials:
-
Anti-Nitrotyrosine (Anti-NT) Monoclonal Antibody (e.g., clone 39B6)[4]
-
Protein A/G magnetic beads
-
IP Wash Buffer 1: 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl
-
IP Wash Buffer 2: 50 mM ABC, pH 8.0
-
Elution Buffer: 0.15% Trifluoroacetic Acid (TFA)
Procedure:
-
Antibody-Bead Conjugation: Incubate the anti-NT antibody with Protein A/G beads for 1-2 hours at 4°C with gentle rotation to allow conjugation.
-
Bead Washing: Wash the antibody-conjugated beads three times with IP Wash Buffer 1 to remove any unbound antibody.
-
Immunoprecipitation (IP): Add the desalted peptide digest to the antibody-conjugated beads. Incubate overnight at 4°C with gentle rotation to capture NT-containing peptides.[4]
-
Washing: After incubation, separate the beads from the supernatant (which contains non-nitrated peptides).
-
Wash the beads twice with IP Wash Buffer 1.
-
Wash the beads twice with IP Wash Buffer 2.
-
Wash the beads twice with HPLC-grade water to remove residual salts.
-
-
Elution: Elute the captured NT-peptides from the beads by adding Elution Buffer and incubating for 10 minutes at room temperature.[4] Collect the eluate. Repeat the elution step once more and combine the eluates.
-
Sample Clean-up: Dry the eluted peptides in a vacuum concentrator and desalt using a C18 StageTip prior to LC-MS/MS analysis.
Protocol 3: Targeted Mass Spectrometry by Parallel Reaction Monitoring (PRM)
PRM is a targeted MS method performed on high-resolution instruments (e.g., Quadrupole-Orbitrap). It involves selecting a precursor ion in the quadrupole and fragmenting it, followed by detecting all fragment ions in the Orbitrap. This provides high specificity and quantitative accuracy.
Procedure:
-
Target List Creation: Generate an inclusion list of precursor m/z values corresponding to previously identified or suspected nitrated peptides. This list can be created from prior discovery (shotgun) proteomics experiments or from public databases.[6]
-
LC-MS/MS Setup:
-
Load the enriched and desalted peptide sample onto an LC system coupled to a high-resolution mass spectrometer.
-
Separate peptides using a suitable chromatographic gradient (e.g., a 60-minute gradient of increasing acetonitrile concentration).
-
-
PRM Method:
-
Set the mass spectrometer to operate in PRM mode.
-
For each precursor ion in the inclusion list, define a scheduled time window for targeted fragmentation.
-
The quadrupole isolates the target precursor ion.
-
The precursor ion is fragmented in the collision cell (HCD).
-
All resulting fragment ions are analyzed in the high-resolution mass analyzer (e.g., Orbitrap).[6]
-
-
Data Analysis:
-
Process the raw data using software such as Skyline, MaxQuant, or vendor-specific software.
-
Identify and quantify the target nitrated peptides by extracting the ion chromatograms for their specific precursor and fragment ions.
-
The peak area of the fragment ions is used for quantification across different samples.[11]
-
Signaling Pathway Leading to Protein Nitration
Protein nitration is often a consequence of oxidative and nitrative stress, which can be triggered by inflammatory signaling. The pathway below illustrates how inflammatory stimuli can lead to the formation of peroxynitrite, the primary agent of protein tyrosine nitration.
Caption: Inflammation-induced signaling leading to protein nitration.
Data Presentation
Following targeted MS analysis, quantitative data should be summarized in a clear, tabular format to facilitate comparison between experimental conditions (e.g., control vs. disease). The table should include protein and peptide identification, the specific site of nitration, and quantitative metrics such as fold change and statistical significance.
Table 1: Representative Quantitative Data for Nitrated Proteins in LPS-Treated Macrophages
| Protein ID (UniProt) | Protein Name | Peptide Sequence | Nitration Site | Fold Change (LPS vs. Control) | p-value |
| P02768 | Albumin | LVNEVTEFAKTCVADESAENCDKSLHTLFGDKLCTVATLREtY GEMADCCAK | Tyr-411 | 2.5 | 0.008 |
| P62826 | 14-3-3 protein zeta | YLAEVATGEK | Tyr-18 | 3.1 | 0.002 |
| P08238 | HSP90-beta | GFVVDSEDLPLNISREMLQQSKILKVIRKNLVKKCLELFELAEDKENYKK | Tyr-33 | 1.8 | 0.041 |
| Q9CQV8 | Peroxiredoxin-2 | VCPAGWKPGSDTIKPDVQK | Tyr-194 | 4.2 | <0.001 |
| P19793 | Enolase 1 | DSRGNPTVEVELTTEQDK | Tyr-44 | 2.8 | 0.005 |
Note: This table presents hypothetical data for illustrative purposes, based on proteins commonly identified as nitrated in inflammatory models.[12] The 'tY' in the albumin sequence indicates the nitrated tyrosine residue.
Conclusion
The targeted proteomics workflow described provides a robust and sensitive methodology for the identification and quantification of nitrated proteins. By combining efficient enrichment strategies with high-resolution targeted mass spectrometry, researchers can overcome the challenges associated with the low stoichiometry of protein nitration. This approach enables the precise measurement of changes in nitration levels in response to various stimuli or in different disease states, paving the way for a deeper understanding of the role of this PTM in cellular processes and pathology.[13]
References
- 1. Detecting nitrated proteins by proteomic technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Selective affinity enrichment of nitrotyrosine-containing peptides for quantitative analysis in complex samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic Approaches to Analyze Protein Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Protein 3-Nitrotyrosine in Complex Biological Samples: Quantification by High-Pressure Liquid Chromatography/Electrochemical Detection and Emergence of Proteomic Approaches for Unbiased Identification of Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wur.nl [wur.nl]
- 10. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Proteomic method identifies proteins nitrated in vivo during inflammatory challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteomic approaches to analyze protein tyrosine nitration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-Nitro-L-tyrosine in Mitochondrial Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Nitro-L-tyrosine (3-NT) is a stable biomarker of nitrosative stress, formed by the reaction of reactive nitrogen species (RNS), such as peroxynitrite, with tyrosine residues in proteins.[1] Mitochondria are a primary source of RNS, making them susceptible to protein nitration, which can lead to mitochondrial dysfunction and has been implicated in various pathologies, including neurodegenerative and cardiovascular diseases.[2][3] Accurate quantification of 3-NT in mitochondrial extracts is crucial for understanding the role of nitrosative stress in disease and for the development of therapeutic interventions.
These application notes provide detailed protocols for the quantification of 3-NT in mitochondrial extracts using common laboratory techniques: Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Western Blotting.
Quantitative Data Summary
The following tables summarize representative quantitative data for 3-Nitro-L-tyrosine levels in various biological samples, including mitochondrial fractions, as determined by different analytical methods.
Table 1: 3-Nitro-L-tyrosine Quantification by HPLC-based Methods
| Sample Type | Treatment | 3-NT Concentration (nmol/mg protein) | Method | Reference |
| Isolated Liver Mitochondria | Peroxynitrite (50-500 µM) | Concentration-dependent increase | HPLC-ECD | [4] |
| Isolated Heart Mitochondria | Peroxynitrite (50-250 µM) | Concentration-dependent increase | HPLC-ECD | [4] |
| Diabetic Rat Kidney Homogenates | Diabetic vs. Control | Increased levels in diabetic rats | HPLC-ECD | [4] |
Table 2: 3-Nitro-L-tyrosine Quantification by ELISA
| Sample Type | Assay Kit | Detection Range | Manufacturer | Reference |
| Cell and Tissue Lysates | ab116691 | Not specified | Abcam | |
| Cell lysates, serum, plasma | OxiSelect™ Nitrotyrosine ELISA Kit | 10 nM - 8 µM | Cell Biolabs | [5][6] |
| Serum, Plasma, Cell Culture Supernatant | EU2560 | 1.563-100 ng/ml | FineTest | [7] |
| Universal | NBP2-66363 | 1.56 - 100 ng/mL | Novus Biologicals |
Table 3: Qualitative and Semi-Quantitative Data from Western Blotting
| Sample Type | Treatment | Observation | Reference |
| Cytokine-stimulated A549 cells | Time-course (0-3 days) | Time-dependent increase in protein nitration | [8] |
| Ischemia/Reperfusion Mouse Heart | I/R vs. Sham | Increased protein nitration in I/R hearts | [9] |
| Rat Diaphragm Mitochondria | LPS-induced endotoxemia | Increased nitration of a 106 kDa band | [10] |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol describes the isolation of mitochondria from cultured cells by differential centrifugation.
Materials:
-
NKM buffer (1 mM Tris-HCl pH 7.4, 0.13 M NaCl, 5 mM KCl, 7.5 mM MgCl2)
-
Homogenization buffer (10 mM Tris-HCl, 10 mM KCl, 0.15 mM MgCl2, 1 mM PMSF, 1 mM DTT - PMSF and DTT added immediately before use)
-
Mitochondrial suspension buffer (10 mM Tris-HCl pH 6.7, 0.15 mM MgCl2, 0.25 mM sucrose, 1 mM PMSF, 1 mM DTT - PMSF and DTT added immediately before use)
-
2 M Sucrose solution
-
Glass homogenizer with a tight pestle
-
Refrigerated centrifuge
Procedure:
-
Harvest cells by centrifugation at 370 x g for 10 minutes.
-
Wash the cell pellet twice by resuspending in 10 packed cell volumes of NKM buffer and centrifuging.
-
Resuspend the cell pellet in 6 packed cell volumes of homogenization buffer and incubate on ice for 10 minutes.
-
Homogenize the cells using a glass homogenizer (approximately 30 strokes). Monitor cell breakage under a microscope (optimal ~60%).
-
Transfer the homogenate to a centrifuge tube containing 1 packed cell volume of 2 M sucrose solution and mix gently.
-
Centrifuge at 1,200 x g for 5 minutes to pellet unbroken cells and nuclei.
-
Transfer the supernatant to a new tube and repeat the centrifugation step twice.
-
Pellet the mitochondria from the final supernatant by centrifuging at 7,000 x g for 10 minutes.
-
Resuspend the mitochondrial pellet in 3 packed cell volumes of mitochondrial suspension buffer and centrifuge at 9,500 x g for 5 minutes.
-
The resulting pellet contains the isolated mitochondria.[11]
Protocol 2: Quantification of 3-Nitro-L-tyrosine by ELISA
This protocol provides a general procedure for a competitive ELISA to quantify 3-NT in mitochondrial extracts. Specific instructions from the kit manufacturer should be followed.
Materials:
-
3-Nitrotyrosine ELISA Kit (e.g., Abcam ab116691, Cell Biolabs OxiSelect™)[5]
-
Mitochondrial extract (prepared in a lysis buffer compatible with the ELISA kit)
-
Microplate reader
Procedure:
-
Prepare standards and samples according to the kit manual. This may involve diluting the mitochondrial extract.
-
Add 50 µL of standards or samples to the wells of the antibody-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells twice.
-
Add 50 µL of the prepared detector antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells twice.
-
Add 50 µL of prepared HRP-conjugated streptavidin and incubate for 1 hour at room temperature.
-
Wash the wells three times.
-
Add 100 µL of TMB substrate solution and monitor color development.
-
Read the absorbance at 600 nm or, after adding a stop solution, at 450 nm.
-
Calculate the 3-NT concentration in the samples based on the standard curve.
Protocol 3: Quantification of 3-Nitro-L-tyrosine by HPLC
This protocol outlines the quantification of free 3-NT in mitochondrial extracts after protein hydrolysis using HPLC with electrochemical detection (ECD).
Materials:
-
Pronase
-
HPLC system with ECD or UV detector
-
C18 column
-
Mobile phase (e.g., 26.3 mM sodium citrate and 10.9 mM sodium at pH 3.75 with 3.5% v/v methanol)[4]
-
3-Nitro-L-tyrosine standard
Procedure:
-
Protein Hydrolysis:
-
HPLC Analysis:
-
Centrifuge the digested sample to remove any precipitate.
-
Inject 20-40 µL of the supernatant onto the HPLC system.[4]
-
Separate the components using a C18 column with an isocratic elution of the mobile phase at a flow rate of 0.75-1.0 mL/min.[4]
-
Detect 3-NT using an ECD or a UV detector at 276 nm or 356 nm.[13]
-
Quantify the 3-NT concentration by comparing the peak area to a standard curve generated with known concentrations of 3-NT.
-
Protocol 4: Detection of Nitrated Proteins by Western Blot
This protocol describes the semi-quantitative detection of 3-NT-containing proteins in mitochondrial extracts.
Materials:
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5, 0.2% Tween-20, and 1.5% BSA)[8]
-
Primary antibody: anti-nitrotyrosine antibody (e.g., clone 1A6)[8]
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Separate the mitochondrial proteins (40 µ g/lane ) by SDS-PAGE.[9]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 90 minutes.[8]
-
Incubate the membrane with the primary anti-nitrotyrosine antibody (e.g., 1:5000 dilution) overnight at 4°C.[8]
-
Wash the membrane four times with washing buffer (20 mM Tris, 150 mM NaCl, pH 7.5, and 0.2% Tween-20) for 30 minutes each.[8]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane as in step 5.
-
Detect the protein bands using a chemiluminescence detection system.[9]
-
Perform densitometric analysis to semi-quantify the level of protein nitration.[9]
Visualizations
Caption: Experimental workflow for 3-Nitro-L-tyrosine quantification.
Caption: Pathway of 3-Nitro-L-tyrosine formation and its consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial protein tyrosine nitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrotyrosine ELISA Kit [cellbiolabs.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. 3-NT(3-Nitrotyrosine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Proteomic Analysis of Protein Tyrosine Nitration after Ischemia Reperfusion Injury: Mitochondria as the Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. docs.abcam.com [docs.abcam.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. recipp.ipp.pt [recipp.ipp.pt]
Clinical Significance and Measurement of 3-Nitro-L-tyrosine: A Biomarker of Nitrosative Stress
Application Note
Introduction
3-Nitro-L-tyrosine (3-NT) is a stable biomarker formed from the nitration of tyrosine residues in proteins by reactive nitrogen species (RNS), such as peroxynitrite.[1][2] This post-translational modification is an indicator of nitrosative stress, a condition implicated in the pathogenesis of numerous diseases.[3] The measurement of 3-NT levels in biological samples, therefore, provides a valuable tool for researchers, scientists, and drug development professionals to investigate disease mechanisms, identify potential therapeutic targets, and monitor treatment efficacy. Elevated levels of 3-NT have been associated with a range of pathological conditions, making it a versatile biomarker in clinical research.[3][4]
Clinical Applications
The quantification of 3-NT has significant applications across various fields of clinical research:
-
Neurodegenerative Diseases: Increased levels of 3-NT are observed in neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1][2] The alteration in 3-NT profiles may occur before the manifestation of clinical symptoms, suggesting its potential as an early diagnostic marker.[2] Furthermore, a reduction in 3-NT levels in response to neuroprotective treatments highlights its utility in monitoring therapeutic interventions.[2] The neurotoxic effects of free 3-NT have been demonstrated, suggesting a direct role in neuronal damage.[5][6]
-
Cardiovascular Diseases: Systemic levels of 3-NT are significantly higher in patients with coronary artery disease (CAD).[7][8] It is considered a marker for the vasculopathy associated with conditions like Fabry disease.[9][10] Studies have also shown that statin therapy can modulate 3-NT levels, indicating its potential as a biomarker for assessing the efficacy of cardiovascular drugs.[7][8]
-
Inflammatory and Autoimmune Diseases: As a marker of inflammation, elevated serum 3-NT is detected in various inflammatory diseases.[11] In systemic autoimmune conditions like systemic lupus erythematosus (SLE), 3-NT is associated with disease activity and the autoantibody profile.[12][13][14] The formation of nitrated proteins can create neoantigens, potentially triggering an autoimmune response.[12][13]
-
Cancer: Protein tyrosine nitration has been implicated in cancer biology by potentially altering metabolic pathways and cell signaling.[15] Elevated 3-NT has been detected in cancer and is correlated with factors like angiogenesis.[11]
Data Presentation
The following tables summarize quantitative data on 3-Nitro-L-tyrosine levels in various biological matrices and disease states, as reported in the literature.
Table 1: 3-Nitro-L-tyrosine Levels in Human Plasma/Serum
| Condition | Analyte | Method | Concentration/Level | Reference |
| Healthy Volunteers (25 ± 3 years) | Free 3-NT | GC-tandem MS | 1.149 ± 0.73 nM | [3] |
| Healthy Volunteers (51 ± 10 years) | Free 3-NT | GC-tandem MS | 2.677 ± 1.540 nM | [3] |
| Healthy Volunteers (25 ± 3 years) | Free 3-NT | GC-MS | 4.46 ± 4.49 nM | [3] |
| Coronary Artery Disease | Protein-bound Nitrotyrosine | - | Median 9.1 µmol/mol tyrosine | [7][8] |
| No Clinically Evident CAD | Protein-bound Nitrotyrosine | - | Median 5.2 µmol/mol tyrosine | [7][8] |
| Classical Fabry Disease | 3-NT | Mass Spectrometry | Over sixfold elevated vs. controls | [9] |
Table 2: 3-Nitro-L-tyrosine Levels in Human Urine
| Condition | Analyte | Method | Concentration | Reference |
| Healthy Volunteer (basal) | Free 3-NT | GC-tandem MS | 2.4 nM | [16] |
| Healthy Volunteer (basal) | Free 3-NT | GC-tandem MS | 1.9 nM | [16] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Quantification of 3-Nitro-L-tyrosine by High-Performance Liquid Chromatography (HPLC)
This protocol is based on a developed method for the simple and rapid quantification of 3-NT in various biological matrices.[17][18]
1. Materials and Reagents:
-
HPLC system with a C18 column and UV/VIS or Diode Array Detector (DAD)[17]
-
Methanol (HPLC grade)
-
Acetic acid (analytical grade)
-
Water (ultrapure)
-
3-Nitro-L-tyrosine standard
-
Biological samples (serum, plasma, urine, cell culture medium, etc.)
2. Chromatographic Conditions:
-
Mobile Phase: 0.5% Acetic Acid : Methanol : Water (15:15:70, v/v/v)[17]
-
Flow Rate: 1 mL/min[17]
-
Column Temperature: 25°C[17]
-
Injection Volume: 25 µL[17]
-
Detection Wavelengths: 215 nm, 276 nm, and 356 nm (356 nm is most specific for 3-NT)[17]
3. Standard Preparation:
-
Prepare a stock solution of 3-NT in the mobile phase.
-
Prepare a series of standard solutions by diluting the stock solution to create a calibration curve (e.g., 312.50 to 50,000 µg/L).[17]
4. Sample Preparation:
-
Serum/Plasma: Use a serum separator tube and allow the sample to clot. Centrifuge for 20 minutes at approximately 1,000 x g. The supernatant can be directly analyzed or stored at -20°C or -80°C.[19] For plasma, collect using EDTA or heparin as an anticoagulant and centrifuge.[19]
-
Urine: Centrifuge to remove any particulate matter.
-
Tissue Homogenates: Homogenize tissue in a suitable lysis buffer on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.[19]
5. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the chromatograms and integrate the peak area corresponding to 3-NT.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of 3-NT in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Quantification of 3-Nitro-L-tyrosine by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general outline for a competitive ELISA for 3-NT quantification.[19][20]
1. Materials and Reagents:
-
Microtiter plate pre-coated with a 3-NT antibody
-
3-NT standard
-
Biotin-conjugated 3-NT
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer
-
Sample diluent
-
Biological samples
2. Assay Procedure:
-
Prepare serial dilutions of the 3-NT standard in the sample diluent to create a standard curve.
-
Add 50 µL of the standards and samples to the appropriate wells of the microtiter plate.[19]
-
Add 50 µL of biotinylated-conjugate (1x) to each well, mix, cover the plate, and incubate for 1 hour at 37°C.[19]
-
Wash the plate multiple times (e.g., 3-5 times) with wash buffer.[19][20]
-
Add 100 µL of Streptavidin-HRP working solution to each well, cover the plate, and incubate for 60 minutes at 37°C.[19]
-
Wash the plate again as described above.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 10-20 minutes.[20]
-
Stop the reaction by adding 50 µL of stop solution to each well.[19]
-
Measure the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the 3-NT concentration.[20]
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the 3-NT standards.
-
Calculate the concentration of 3-NT in the samples by comparing their absorbance to the standard curve.
Protocol 3: Quantification of 3-Nitro-L-tyrosine by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This protocol is a highly sensitive and specific method for the quantification of soluble 3-NT in human plasma and urine.[16]
1. Materials and Reagents:
-
Gas chromatograph coupled to a tandem mass spectrometer
-
Internal standard (e.g., stable isotope-labeled 3-NT)
-
Derivatization agents
-
Solvents for extraction
-
Biological samples
2. Sample Preparation:
-
Plasma/Urine: Spike the sample with the internal standard.
-
Perform a solid-phase or liquid-liquid extraction to isolate 3-NT.
-
Evaporate the solvent and perform a derivatization step to make the analyte volatile for GC analysis.
3. GC-MS/MS Analysis:
-
Inject the derivatized sample into the GC-MS/MS system.
-
Use a specific temperature program for the GC to separate the analytes.
-
Set the mass spectrometer to monitor specific parent-daughter ion transitions for both the native 3-NT and the internal standard (Selected Reaction Monitoring - SRM).
4. Data Analysis:
-
Quantify the amount of 3-NT in the sample by comparing the peak area ratio of the native 3-NT to the internal standard against a calibration curve prepared with known concentrations of 3-NT and the internal standard.
Conclusion
The measurement of 3-Nitro-L-tyrosine offers a valuable tool in clinical and pharmaceutical research. Its association with a wide range of diseases underscores its importance as a biomarker of nitrosative stress and inflammation. The availability of various analytical methods, each with its own advantages in terms of sensitivity, specificity, and throughput, allows for the flexible application of 3-NT measurement in diverse research settings. The detailed protocols provided herein serve as a starting point for researchers to implement the quantification of this critical biomarker in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. recipp.ipp.pt [recipp.ipp.pt]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of 3-Nitrotyrosine Induces Apoptotic Death in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. Association of nitrotyrosine levels with cardiovascular disease and modulation by statin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishing 3-nitrotyrosine as a biomarker for the vasculopathy of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing 3-nitrotyrosine as a biomarker for the vasculopathy of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labmed.org.tw [labmed.org.tw]
- 12. 3-Nitrotyrosine: A biomarker of nitrogen free radical species modified proteins in systemic autoimmunogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Unveiling the human nitroproteome: Protein tyrosine nitration in cell signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. recipp.ipp.pt [recipp.ipp.pt]
- 18. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 3-NT(3-Nitrotyrosine) ELISA Kit – AFG Scientific [afgsci.com]
- 20. 3-NT(3-Nitrotyrosine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Notes and Protocols: Utilizing 3-Nitro-L-tyrosine-d3 in Inflammatory Bowel Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 3-Nitro-L-tyrosine-d3 as a stable isotope-labeled internal standard for the accurate quantification of 3-Nitro-L-tyrosine (3-NT), a key biomarker of nitrosative stress, in the context of Inflammatory Bowel Disease (IBD) research.
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. A growing body of evidence suggests that nitrosative stress, a form of oxidative stress, plays a pivotal role in the pathogenesis of IBD.[1] Nitrosative stress arises from an imbalance between the production of reactive nitrogen species (RNS) and the ability of the biological system to detoxify these reactive intermediates.
One of the primary RNS implicated in IBD is peroxynitrite (ONOO-), formed from the rapid reaction of nitric oxide (NO) and superoxide radicals.[2] Peroxynitrite can nitrate tyrosine residues in proteins, forming 3-nitrotyrosine (3-NT). This modification can alter protein structure and function, contributing to tissue damage and inflammation.[2] Consequently, the quantification of 3-NT in biological samples serves as a valuable biomarker for assessing the extent of nitrosative stress in IBD.
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification of 3-NT by mass spectrometry. This internal standard mimics the chemical behavior of the analyte but is mass-shifted, allowing for correction of variability during sample preparation and analysis, thereby ensuring high precision and accuracy.
Signaling Pathway of Nitrosative Stress in IBD
During the inflammatory cascade in IBD, pro-inflammatory cytokines such as TNF-α and IL-1β stimulate the expression of inducible nitric oxide synthase (iNOS) in various cells, including epithelial cells and macrophages.[2] iNOS produces large amounts of nitric oxide (NO). Concurrently, inflammatory cells generate superoxide radicals (O2•−) via enzymes like NADPH oxidase. The rapid reaction between NO and O2•− forms the highly reactive peroxynitrite (ONOO-). Peroxynitrite then nitrates tyrosine residues on a multitude of proteins, leading to the formation of 3-nitrotyrosine. This process contributes to cellular damage, apoptosis, and the perpetuation of the inflammatory response.
Experimental Workflow for Studying 3-Nitrotyrosine in IBD Models
A typical experimental workflow for quantifying 3-nitrotyrosine in preclinical IBD models using this compound involves several key stages, from the induction of colitis in an animal model to the final data analysis.
Quantitative Data Summary
The following table summarizes representative quantitative data for 3-nitrotyrosine levels in preclinical models of IBD. The use of isotopic dilution mass spectrometry with standards like this compound ensures the accuracy of these measurements.
| Animal Model | Tissue/Sample Type | Treatment Group | 3-Nitrotyrosine Levels (Fold Change vs. Control) | Reference |
| DSS-induced colitis (Mice) | Colon | DSS-treated | ~3.5-fold increase | Fictional Example |
| TNBS-induced colitis (Rats) | Colon | TNBS-treated | ~5.2-fold increase | Fictional Example |
| IL-10 knockout mice | Colon | Spontaneous colitis | ~4.8-fold increase | Fictional Example |
| DSS-induced colitis (Mice) | Plasma | DSS-treated | ~2.7-fold increase | Fictional Example |
Note: The fold changes are illustrative and can vary based on the specific experimental conditions, severity of the disease model, and the analytical method used.
Experimental Protocols
Protocol 1: Preparation of Colon Tissue Homogenates
Objective: To prepare colon tissue homogenates for subsequent protein hydrolysis and 3-nitrotyrosine analysis.
Materials:
-
Frozen colon tissue samples from IBD animal models and control animals.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Protease inhibitor cocktail.
-
Bead mill homogenizer or similar tissue disruptor.
-
Microcentrifuge tubes.
Procedure:
-
Thaw frozen colon tissue samples on ice.
-
Weigh approximately 50-100 mg of tissue and place it in a pre-chilled microcentrifuge tube.
-
Add 500 µL of ice-cold PBS containing a protease inhibitor cocktail to the tube.
-
Homogenize the tissue using a bead mill homogenizer according to the manufacturer's instructions. Typically, 2-3 cycles of 30 seconds at a high setting are sufficient.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble proteins.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Store the homogenates at -80°C until further processing.
Protocol 2: Protein Hydrolysis and Sample Preparation for LC-MS/MS
Objective: To hydrolyze proteins from tissue homogenates to release amino acids, including 3-nitrotyrosine, and prepare the sample for LC-MS/MS analysis.
Materials:
-
Colon tissue homogenate (from Protocol 1).
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
6 M Hydrochloric acid (HCl).
-
Vacuum hydrolysis tubes.
-
Heating block or oven capable of maintaining 110°C.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
Methanol, acetonitrile, and formic acid (LC-MS grade).
-
Ultrapure water.
Procedure:
-
In a clean microcentrifuge tube, add a volume of tissue homogenate corresponding to 100-200 µg of protein.
-
Spike the sample with a known amount of this compound internal standard.
-
Transfer the mixture to a vacuum hydrolysis tube and dry the sample under a stream of nitrogen or using a vacuum concentrator.
-
Add 200 µL of 6 M HCl to the dried sample.
-
Seal the hydrolysis tube under vacuum.
-
Place the sealed tube in a heating block or oven at 110°C for 24 hours to hydrolyze the proteins.[3]
-
After hydrolysis, cool the tube to room temperature and centrifuge briefly to collect the condensate.
-
Open the tube and dry the hydrolysate under a stream of nitrogen.
-
Reconstitute the dried sample in 1 mL of 0.1% formic acid in water.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Elute the analytes with 1 mL of methanol.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the final sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Quantification of 3-Nitrotyrosine
Objective: To quantify 3-nitrotyrosine in prepared samples using liquid chromatography-tandem mass spectrometry with this compound as an internal standard.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate 3-nitrotyrosine from other components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
3-Nitro-L-tyrosine: Precursor ion (m/z) -> Product ion (m/z) (e.g., 227.1 -> 181.1)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., 230.1 -> 184.1)
-
Procedure:
-
Develop a calibration curve using known concentrations of 3-nitrotyrosine standard spiked with a constant concentration of this compound.
-
Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
Acquire data in MRM mode for the specified transitions.
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of 3-nitrotyrosine in the samples by interpolating the area ratios against the calibration curve.
-
Normalize the results to the initial amount of protein used in the analysis (e.g., ng of 3-NT per mg of protein).
References
- 1. The emerging role of oxidative stress in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathomechanisms of Oxidative Stress in Inflammatory Bowel Disease and Potential Antioxidant Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of Samples for Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Quantification of 3-Nitro-L-tyrosine in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of 3-Nitro-L-tyrosine (3-NT) in plasma samples, primarily focusing on mitigating the matrix effect in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and why is it a concern in the quantification of 3-Nitro-L-tyrosine in plasma?
The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. In plasma, these interfering components can include phospholipids, salts, and proteins.[1][2] This interference can lead to either suppression or enhancement of the 3-NT signal, resulting in inaccurate and imprecise quantification.[1] Addressing the matrix effect is crucial for developing robust and reliable bioanalytical methods.
Q2: What are the common causes of matrix effects in plasma sample analysis for 3-Nitro-L-tyrosine?
The primary culprits behind matrix effects in plasma are phospholipids, which are major components of cell membranes.[2] During common sample preparation techniques like protein precipitation, phospholipids are often co-extracted with the analytes of interest. If not adequately removed, they can co-elute with 3-NT during chromatographic separation and interfere with its ionization in the mass spectrometer source. Other endogenous components like salts and proteins can also contribute to the matrix effect.[1]
Q3: How can I assess the extent of the matrix effect in my 3-Nitro-L-tyrosine assay?
A widely accepted method for quantitatively assessing the matrix effect is the post-extraction spiking method .[1] This involves comparing the peak response of an analyte spiked into the extracted blank matrix to the response of the analyte in a neat solution. The ratio of these responses is known as the matrix factor (MF).
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
An ideal MF is close to 1.0, suggesting minimal matrix effect.[1]
It is recommended to assess the matrix factor at both low and high quality control (QC) concentrations.[1]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help in mitigating the matrix effect?
A stable isotope-labeled internal standard is a form of the analyte of interest (in this case, 3-Nitro-L-tyrosine) where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, D). A SIL-IS is chemically identical to the analyte and will therefore have very similar extraction recovery and chromatographic retention time, and experience the same degree of matrix effect.[3] By adding a known amount of SIL-IS to the samples before sample preparation, any signal suppression or enhancement affecting the analyte will also affect the SIL-IS to a similar extent. The ratio of the analyte signal to the SIL-IS signal is used for quantification, which effectively cancels out the variability introduced by the matrix effect, leading to more accurate and precise results.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of 3-Nitro-L-tyrosine in plasma.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of results | Inconsistent matrix effects between samples. | - Utilize a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for variable matrix effects.[3][4]- Optimize sample preparation: Employ more rigorous cleanup methods to remove interfering substances. Consider techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) in addition to protein precipitation.[2]- Improve chromatographic separation: Modify the LC gradient or change the column to better separate 3-NT from co-eluting matrix components. |
| Low signal intensity (Ion Suppression) | Co-elution of phospholipids or other endogenous matrix components. | - Phospholipid removal: Use specialized sample preparation products like HybridSPE-Phospholipid plates or cartridges that specifically target and remove phospholipids.[5]- Liquid-Liquid Extraction (LLE): LLE can be effective in separating 3-NT from highly polar interfering compounds.[2]- Chromatographic optimization: Adjust the gradient to ensure phospholipids elute at a different time than 3-NT. |
| High signal intensity (Ion Enhancement) | Co-eluting compounds that enhance the ionization of 3-NT. | - Improve sample cleanup: As with ion suppression, a more thorough sample preparation method (SPE, LLE) can remove the source of enhancement.[1]- Change ionization mode: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[1] |
| Inconsistent Internal Standard (IS) response | The chosen IS does not adequately track the analyte's behavior due to different susceptibility to matrix effects. | - Switch to a stable isotope-labeled IS: An analog IS may not co-elute perfectly with 3-NT and may be affected differently by the matrix. A SIL-IS is the preferred choice for LC-MS/MS bioanalysis.[1] |
| Hemolyzed samples giving variable results | The presence of hemolyzed blood in plasma can introduce additional interfering substances.[6] | - Dilute the sample: A simple 1:1 dilution of the hemolyzed plasma with control plasma may be sufficient to reduce the matrix effect.[6]- Re-optimize sample preparation: The standard sample cleanup may not be sufficient for hemolyzed samples. Additional cleanup steps might be necessary.[6] |
Experimental Protocols
Generic Sample Preparation Workflow using Protein Precipitation followed by Solid-Phase Extraction (SPE)
This protocol outlines a common approach to minimize matrix effects by combining protein precipitation with SPE for cleaner extracts.
Caption: Workflow for plasma sample preparation combining protein precipitation and SPE.
Troubleshooting Logic for Matrix Effect Issues
This decision tree provides a logical workflow for identifying and mitigating matrix effects.
Caption: Decision tree for troubleshooting matrix effects in 3-NT quantification.
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for 3-Nitro-L-tyrosine quantification in human plasma, as reported in the literature.
| Parameter | Reported Value Range | Reference(s) |
| Lower Limit of Quantification (LLOQ) | 0.098 ng/mL - 0.625 nM | [7],[8] |
| Limit of Detection (LOD) | 0.030 ng/mL - 0.034 nM | [7],[8] |
| Intra-day Precision (%RSD) | < 10% - < 15% | [8],[9] |
| Inter-day Precision (%RSD) | < 10% - < 15% | [8],[9] |
| Accuracy (%RE) | within ±10% / 85-115% | [8],[9] |
| Extraction Recovery | > 85% | [6] |
Note: nM to ng/mL conversion for 3-Nitro-L-tyrosine (Molar Mass: 226.18 g/mol ): 1 nM = 0.226 ng/mL. The values in the table are presented as reported in the source literature.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple and robust LC-MS/MS method for quantification of free 3-nitrotyrosine in human plasma from patients receiving on-pump CABG surgery | UBC Chemistry [chem.ubc.ca]
- 9. researchgate.net [researchgate.net]
antibody cross-reactivity in 3-Nitro-L-tyrosine ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during 3-Nitro-L-tyrosine (3-NT) ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a 3-Nitro-L-tyrosine ELISA?
A 3-Nitro-L-tyrosine ELISA is a competitive immunoassay designed to detect and quantify 3-NT in various biological samples like serum, plasma, and other biological fluids.[1] In this assay, 3-NT present in the sample competes with a labeled (e.g., biotinylated) 3-NT for binding to a limited number of anti-3-NT antibody sites, which are typically pre-coated on a microplate. The amount of labeled 3-NT bound to the antibody is inversely proportional to the amount of 3-NT in the sample. After a series of washing steps to remove unbound substances, a substrate is added to generate a colorimetric signal. The intensity of the signal is then measured, and the concentration of 3-NT in the sample is determined by comparing its signal to a standard curve.
Q2: What are the most common causes of antibody cross-reactivity in a 3-NT ELISA?
Antibody cross-reactivity occurs when the antibody binds to molecules other than the target antigen, in this case, 3-Nitro-L-tyrosine. While many commercially available anti-3-NT antibodies are highly specific, cross-reactivity can still occur, leading to inaccurate results. Immuno-analytical methods can sometimes suffer from poorly characterized detection specificity of the anti-nitrotyrosine antibodies.[2]
Common sources of cross-reactivity include:
-
Structurally similar molecules: Other modified tyrosine residues, such as 3-chlorotyrosine or phosphotyrosine, could potentially be recognized by the antibody.
-
Non-specific binding: The antibody may bind to other proteins or molecules in the sample matrix, especially in complex biological samples like serum or plasma.
Q3: How can I assess the specificity of my anti-3-NT antibody?
It is crucial to validate the specificity of your antibody in the context of your experimental setup. Two common methods for this are:
-
Competitive ELISA: This method can determine the degree of cross-reactivity with structurally related antigens.[3] By introducing potential cross-reactants into the assay, you can observe their ability to compete with 3-NT for antibody binding.
-
Dot Blot: This is a simpler and quicker method to confirm if your antibody recognizes the target protein. Different concentrations of 3-NT and potential cross-reactants are spotted onto a membrane and probed with the antibody.
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the specific signal from 3-NT, reducing the sensitivity and accuracy of your assay.
| Potential Cause | Troubleshooting Steps |
| Insufficient Washing | Increase the number of wash steps and the soaking time for each wash. Ensure that the wells are completely filled and emptied during each wash. |
| Inadequate Blocking | Optimize the blocking buffer by increasing the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or by extending the blocking incubation time. |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure that buffers and solutions are not contaminated with endogenous 3-NT or other interfering substances. |
| High Antibody Concentration | Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Cross-reactivity of Secondary Antibody | Run a control with only the secondary antibody to check for non-specific binding. |
Issue 2: Poor Reproducibility or High Coefficient of Variation (CV)
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure accurate and consistent pipetting technique. Use calibrated pipettes and change tips between samples and standards. |
| Inconsistent Incubation Times/Temperatures | Ensure all wells are incubated for the same duration and at the same temperature. Avoid stacking plates during incubation. |
| Improper Mixing of Reagents | Thoroughly mix all reagents and samples before adding them to the wells. |
| Edge Effects | Avoid using the outer wells of the plate if you suspect edge effects due to temperature or evaporation differences. Alternatively, fill the outer wells with buffer. |
Issue 3: Low or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
| Potential Cause | Troubleshooting Steps |
| Inactive Reagents | Ensure that all reagents, especially the enzyme conjugate and substrate, have not expired and have been stored correctly. |
| Incorrect Antibody Dilution | Optimize the concentration of the primary and secondary antibodies. |
| Insufficient Incubation Time | Increase the incubation times for the antibody and substrate steps. |
| Low Concentration of 3-NT in Sample | Concentrate the sample if possible, or use a more sensitive detection method. |
Issue 4: Matrix Effects in Biological Samples (Serum/Plasma)
Components in complex biological samples can interfere with the antibody-antigen binding, leading to inaccurate quantification. This is a common issue in serum and plasma samples.[4]
| Potential Cause | Troubleshooting Steps |
| Interfering Substances | Dilute the sample in an appropriate assay buffer to reduce the concentration of interfering substances. It is important to validate that the dilution does not affect the analyte recovery. |
| Difference between Sample and Standard Matrix | Prepare the standard curve in a matrix that closely resembles the sample matrix. For example, use a pooled serum sample that is known to be negative for 3-NT to dilute the standards. |
| Spike and Recovery Experiment | To assess matrix effects, spike a known amount of 3-NT standard into your sample and a control buffer. Calculate the percent recovery to determine the extent of interference. An acceptable recovery range is typically 80-120%. |
Data Presentation
Antibody Cross-Reactivity
While many commercial anti-3-Nitro-L-tyrosine antibodies and ELISA kits report high specificity, quantitative data on the percentage of cross-reactivity with a wide range of analogous molecules is often limited in product datasheets.[3][5] Researchers should perform their own validation to ensure the antibody's specificity for their experimental conditions. The following table summarizes the typically reported qualitative cross-reactivity information.
| Compound | Reported Cross-Reactivity | Citation |
| Non-nitrated Tyrosine | No detectable cross-reactivity | |
| Phosphotyrosine | No detectable cross-reactivity | |
| 3-Chlorotyrosine | No detectable cross-reactivity | |
| Other analogues | No significant cross-reactivity or interference observed | [3] |
Note: The absence of a specific citation indicates that this is a generally expected specificity for a high-quality antibody but was not explicitly quantified in the reviewed search results. Users are strongly encouraged to verify this with their specific antibody.
Experimental Protocols
Protocol 1: Competitive ELISA for Antibody Specificity Testing
This protocol allows for the determination of the cross-reactivity of an anti-3-NT antibody with other molecules.
Materials:
-
Microplate pre-coated with anti-3-NT antibody
-
3-Nitro-L-tyrosine standard
-
Potential cross-reactants (e.g., L-tyrosine, 3-chlorotyrosine, phosphotyrosine)
-
Biotinylated 3-Nitro-L-tyrosine
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
Procedure:
-
Prepare Standards and Competitors: Prepare serial dilutions of the 3-NT standard and each potential cross-reactant in assay buffer.
-
Add Competitors: Add 50 µL of each concentration of the 3-NT standard or potential cross-reactant to the appropriate wells of the microplate.
-
Add Labeled 3-NT: Add 50 µL of biotinylated 3-NT to each well.
-
Incubate: Cover the plate and incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash: Aspirate the contents of the wells and wash each well 3-4 times with wash buffer.
-
Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash: Repeat the washing step as in step 5.
-
Add Substrate: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the concentration for the 3-NT standard and each competitor. Calculate the IC50 (the concentration that causes 50% inhibition of the maximal signal) for each. The percent cross-reactivity can be calculated using the following formula: % Cross-reactivity = (IC50 of 3-NT / IC50 of Competitor) x 100
Protocol 2: Dot Blot for Antibody Specificity
This is a qualitative or semi-quantitative method to quickly assess antibody specificity.
Materials:
-
Nitrocellulose or PVDF membrane
-
3-Nitro-L-tyrosine conjugated to a carrier protein (e.g., BSA-NT)
-
Potential cross-reactants conjugated to a carrier protein
-
Anti-3-NT primary antibody
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
Procedure:
-
Spot Antigens: Spot 1-2 µL of different concentrations of BSA-NT and potential cross-reactants onto the nitrocellulose membrane. Allow the spots to dry completely.
-
Block: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-3-NT primary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash: Repeat the washing step as in step 4.
-
Detection: Incubate the membrane with ECL detection reagent according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system. The presence and intensity of a spot indicate the antibody's binding to the spotted antigen.
Visualizations
Caption: Formation of 3-Nitrotyrosine via the peroxynitrite pathway.
Caption: A simplified workflow for troubleshooting common ELISA issues.
Caption: Logical flow for choosing a method to assess antibody cross-reactivity.
References
Technical Support Center: HPLC Analysis of 3-Nitro-L-tyrosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Nitro-L-tyrosine. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: I am not seeing a peak for 3-Nitro-L-tyrosine. What are the possible causes?
A: There are several potential reasons for the absence of a 3-Nitro-L-tyrosine peak:
-
Incorrect Detection Wavelength: 3-Nitro-L-tyrosine has maximum absorbance values at approximately 215, 276, and 356 nm.[1] Ensure your detector is set to one of these wavelengths. For higher specificity in biological matrices, 356 nm is often recommended to avoid interference from other molecules.[1]
-
Improper Mobile Phase Composition: The mobile phase composition is critical for proper elution. A commonly used mobile phase is a mixture of 0.5% acetic acid, methanol, and water.[1][2] An incorrect ratio can lead to the compound not eluting from the column or being retained indefinitely.
-
Sample Degradation: 3-Nitro-L-tyrosine can be sensitive to light and temperature. Ensure proper storage and handling of your samples and standards.
-
Injection Issues: Check for air bubbles in the sample loop or a clogged injector, which can prevent the sample from reaching the column.
-
Detector Malfunction: Verify that the detector lamp is on and functioning correctly.
2. Q: My 3-Nitro-L-tyrosine peak is showing significant tailing. How can I improve the peak shape?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[3] Here are some troubleshooting steps:
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of 3-Nitro-L-tyrosine and its interaction with the column. Adjusting the pH of the aqueous component (e.g., with acetic acid or phosphoric acid) can often improve peak shape.[4]
-
Column Contamination: The column may have accumulated contaminants from previous injections. Flushing the column with a strong solvent can help remove these impurities.[5]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.
-
Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the analyte, causing tailing. Using a column with end-capping or adding a competing base to the mobile phase can mitigate this issue.
3. Q: I am observing co-elution of my 3-Nitro-L-tyrosine peak with other components in my biological sample. What can I do to improve resolution?
A: Co-elution is a common challenge when analyzing complex biological matrices.[1] Consider the following strategies:
-
Optimize Mobile Phase Composition: Modifying the ratio of organic solvent (e.g., methanol) to the aqueous buffer can alter the selectivity of the separation. A gradient elution, where the mobile phase composition changes over time, can also significantly improve resolution.[6]
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve separation efficiency, leading to better resolution between closely eluting peaks.
-
Change Detection Wavelength: As mentioned, detecting at 356 nm can provide greater specificity for 3-Nitro-L-tyrosine in biological samples, as fewer endogenous molecules absorb at this wavelength.[1]
-
Sample Preparation: Implement a more rigorous sample preparation method to remove interfering substances before HPLC analysis. This could include solid-phase extraction (SPE) or protein precipitation.[7]
-
Temperature Control: Operating the column at a controlled temperature (e.g., 25 °C) can improve the reproducibility of retention times and may enhance resolution.[1] Temperatures between 20 and 25 °C have been shown to be specific for 3-NT detection.[1]
4. Q: My retention times are shifting between injections. What is causing this variability?
A: Unstable retention times can be due to several factors:
-
Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run.
-
Pump Issues: Air bubbles trapped in the pump or faulty check valves can lead to fluctuations in the flow rate, causing retention time shifts.[3] Degassing the mobile phase is crucial.
-
Column Temperature Fluctuations: Lack of a column thermostat or significant changes in the ambient temperature can affect retention times.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection, especially when changing mobile phase composition.
HPLC Method Parameters for 3-Nitro-L-tyrosine Analysis
The following table summarizes typical HPLC parameters used for the analysis of 3-Nitro-L-tyrosine, compiled from various studies.
| Parameter | Recommended Conditions |
| Column | C18 (Reversed-Phase)[1][6][8] |
| Mobile Phase | 0.5% Acetic Acid:Methanol:Water (15:15:70, v/v/v)[1][2] |
| Methanol and 0.1% Phosphoric Acid (60:40, v/v)[4] | |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection Wavelength | 215, 276, or 356 nm[1][2] (356 nm recommended for biological samples[1]) |
| 254 nm (with pre-column derivatization)[7][8] | |
| Column Temperature | 25 °C[1][2][8] |
| Injection Volume | 25 µL[1] |
Detailed Experimental Protocol
This protocol is a general guideline for the HPLC analysis of 3-Nitro-L-tyrosine and may require optimization for specific applications and matrices.
1. Reagent and Standard Preparation:
- Mobile Phase: Prepare the desired mobile phase, for example, a mixture of 0.5% acetic acid, HPLC-grade methanol, and ultrapure water (15:15:70).[1] Filter the mobile phase through a 0.45 µm membrane and degas thoroughly.[1]
- Standard Stock Solution: Prepare a stock solution of 3-Nitro-L-tyrosine (e.g., 0.5 g/L) by dissolving it in the mobile phase.[1]
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve the desired concentration range (e.g., 312.50 to 50,000 µg/L).[1]
2. Sample Preparation:
- Serum/Plasma: Precipitate proteins by adding a solvent like acetonitrile. Centrifuge the sample and collect the supernatant for analysis.[7]
- Cell Lysates: After cell lysis (e.g., by sonication), an acid hydrolysis protocol may be necessary to release protein-bound 3-Nitro-L-tyrosine.[1]
- Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection.[1]
3. HPLC Analysis:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Set the column temperature to 25 °C.[1]
- Set the detector to the desired wavelength (e.g., 356 nm).[1]
- Inject the prepared standards and samples.
- Record the chromatograms and integrate the peak areas for 3-Nitro-L-tyrosine.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area versus the concentration of the 3-Nitro-L-tyrosine standards.
- Determine the concentration of 3-Nitro-L-tyrosine in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: A troubleshooting workflow for common HPLC analysis issues.
Caption: Chemical properties of 3-Nitro-L-tyrosine.
References
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of 3-nitro tyrosine, o-, m-, and p-tyrosine in urine samples by liquid chromatography-ultraviolet absorbance detection with pre-column cloud point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing artificial nitration during sample preparation and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent artificial nitration during sample preparation and storage.
Frequently Asked Questions (FAQs)
Q1: What is artificial nitration and why is it a problem?
Q2: What are the primary causes of artificial nitration in the lab?
A2: Artificial nitration is primarily caused by the presence of reactive nitrogen species (RNS) in the sample's environment.[3][4] Key sources include:
-
Atmospheric Pollutants: Nitrogen oxides (NOx) from sources like vehicle exhaust and industrial emissions can dissolve in laboratory reagents and samples.[5][6][7]
-
Chemical Reagents: Acidic conditions, particularly in the presence of nitrite (NO2-), can generate nitrating agents.[8] Some reagents may also be contaminated with nitrates or nitrites.
-
Sample Matrix: Biological samples themselves can contain components that promote nitration under certain conditions, such as heme proteins.[9][10]
-
Inappropriate Storage: Prolonged storage at room temperature or exposure to light can increase the rate of chemical reactions that lead to nitration.[11]
Q3: How can I minimize exposure to atmospheric nitrogen oxides in the lab?
A3: To reduce the impact of airborne NOx, consider the following:
-
Use Purified Water and Reagents: Whenever possible, use freshly deionized or distilled water and high-purity reagents to minimize dissolved nitrogen species.
-
Work in a Controlled Environment: For highly sensitive samples, working in a fume hood with filtered air or a glove box with an inert atmosphere can reduce exposure.
-
Minimize Air Exposure: Keep sample and reagent containers tightly sealed when not in use. Aliquot reagents to reduce the frequency of opening stock solutions.
Troubleshooting Guide: Sample Preparation
Issue: I suspect artificial nitration is occurring during my protein extraction and purification workflow.
This guide provides steps to identify and mitigate potential sources of nitration during common sample preparation procedures.
| Potential Cause | Troubleshooting/Prevention Strategy | Experimental Protocol |
| Acidic Lysis/Extraction Buffers | Maintain a neutral to slightly alkaline pH (7.4-8.0) in all buffers.[12][13][14] Acidic conditions can promote the formation of nitrating agents from residual nitrites. | Protocol 1: pH-Controlled Lysis Buffer Preparation 1. Prepare lysis buffer components (e.g., Tris-HCl, salts, detergents).2. Adjust the pH of the final buffer solution to 7.5 using NaOH or HCl.3. Verify the pH with a calibrated pH meter before each use. |
| Presence of Peroxynitrite Precursors | Add antioxidants to your lysis and purification buffers to scavenge reactive oxygen species (ROS) and RNS. | Protocol 2: Antioxidant Supplementation 1. Prepare a stock solution of an antioxidant such as Dithiothreitol (DTT) at 1 M.2. Immediately before use, add the antioxidant to the lysis/purification buffer to a final concentration of 1-5 mM.[15][16]3. Keep buffers containing antioxidants on ice and use them the same day. |
| Contamination from Reagents | Use high-purity, "proteomics grade" or "mass spectrometry grade" reagents. Test reagents for nitrite/nitrate contamination if nitration persists. | Protocol 3: Reagent Purity Check 1. Use a commercial nitrate/nitrite colorimetric assay kit.2. Test a sample of each reagent used in the preparation workflow according to the kit manufacturer's instructions.3. If contamination is detected, source the reagent from a different supplier or use a purification step (e.g., buffer exchange) for the sample. |
| Heme-Mediated Nitration | For heme-rich samples (e.g., red blood cell lysates), consider adding a heme scavenger or using metal chelators like EDTA or DTPA in your buffers. | Protocol 4: Use of Metal Chelators 1. Prepare a stock solution of EDTA at 0.5 M, pH 8.0.2. Add EDTA to your lysis and purification buffers to a final concentration of 1-5 mM. |
Troubleshooting Guide: Sample Storage
Issue: I am observing increased nitration in samples that have been stored for a period of time.
Proper storage is critical to prevent the slow accumulation of artificial modifications.
| Potential Cause | Troubleshooting/Prevention Strategy | Experimental Protocol | | :--- | :--- | Storage Recommendations | | Inappropriate Temperature | Store protein and peptide samples at -80°C for long-term storage. For short-term storage (days to a week), -20°C may be adequate, but -80°C is preferred. Avoid repeated freeze-thaw cycles. | Protocol 5: Optimal Sample Freezing 1. Aliquot samples into single-use volumes to minimize freeze-thaw cycles.[17]2. Flash-freeze aliquots in liquid nitrogen before transferring to -80°C storage.[17]3. When thawing, do so quickly in a water bath and immediately place on ice. | | Exposure to Air in Headspace | Minimize the headspace in storage vials. For highly sensitive samples, consider overlaying the sample with an inert gas like argon or nitrogen before sealing. | Protocol 6: Inert Gas Overlay 1. After aliquoting the sample into the storage vial, gently flush the headspace with a stream of argon or nitrogen gas for a few seconds.2. Immediately seal the vial tightly.3. Store at -80°C. | | Leaching from Storage Containers | Use high-quality, low-binding polypropylene tubes from a reputable supplier. Avoid using containers that may have been exposed to nitric acid or other oxidizing agents for cleaning. | N/A |
Visualizing the Problem and Solutions
The following diagrams illustrate the key pathways of artificial nitration and the workflow for its prevention.
Caption: Major pathways leading to artificial tyrosine nitration.
References
- 1. Factors That Contribute to the Misidentification of Tyrosine Nitration by Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Nitrogen Oxides | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. das-ee.com [das-ee.com]
- 8. Analysis of free and protein-bound nitrotyrosine in human plasma by a gas chromatography/mass spectrometry method that avoids nitration artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of food processing and storage conditions on nitrate content in canned vegetable-based infant foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. researchgate.net [researchgate.net]
- 14. Nitrification in acidic and alkaline environments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of peroxynitrite-mediated tyrosine nitration by a novel pyrrolopyrimidine antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. experts.boisestate.edu [experts.boisestate.edu]
- 17. google.com [google.com]
Technical Support Center: 3-Nitro-L-tyrosine-d3 Detection by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing mass spectrometry parameters for the detection of 3-Nitro-L-tyrosine-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in mass spectrometry?
A1: this compound is the deuterium-labeled form of 3-Nitro-L-tyrosine. In mass spectrometry, it is primarily used as an internal standard for the accurate quantification of endogenous 3-Nitro-L-tyrosine.[1] Stable isotope-labeled internal standards are crucial for correcting for sample loss during preparation and for variations in instrument response.[2]
Q2: What are the common mass spectrometry techniques used for the analysis of 3-Nitro-L-tyrosine?
A2: The most common techniques are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).[3][4][5] These methods offer high sensitivity and specificity, which are necessary for detecting the typically low levels of 3-Nitro-L-tyrosine in biological samples.[3][4][5]
Q3: Why can the detection of 3-Nitro-L-tyrosine be challenging?
A3: The detection of 3-Nitro-L-tyrosine is often challenging due to its low physiological concentrations, potential for artifactual formation during sample preparation, and its sometimes-unfavorable behavior in mass spectrometry, including poor ionization efficiency.[2]
Q4: What are the typical precursor and product ions for 3-Nitro-L-tyrosine and its deuterated analog in LC-MS/MS?
A4: In positive ionization mode, the precursor ion ([M+H]⁺) for 3-Nitro-L-tyrosine is typically m/z 227.2, which fragments to a product ion of m/z 181.1. For the deuterated internal standard, this compound, the precursor ion is m/z 230.2, fragmenting to m/z 184.1.[6]
Troubleshooting Guide
Problem: Low or no signal for this compound
| Possible Cause | Suggested Solution |
| Suboptimal Ionization Parameters | Ensure that the electrospray ionization (ESI) source parameters are optimized. This includes capillary voltage, nebulizer gas pressure, and drying gas flow and temperature. Consult the instrument manual and relevant literature for typical starting values. |
| Inefficient Fragmentation | Optimize the collision energy (CE) and declustering potential (DP) for the specific MRM transition. This is a critical step to ensure efficient fragmentation and production of the target product ion.[6][7] |
| Sample Preparation Issues | Review the sample extraction and cleanup protocol. Inefficient extraction can lead to significant analyte loss. Ensure proper pH conditions during extraction, as this can affect the ionization state and recovery of 3-Nitro-L-tyrosine.[8] |
| Matrix Effects | Co-eluting substances from the biological matrix can suppress the ionization of the analyte. Improve chromatographic separation to better resolve this compound from interfering compounds. A more rigorous sample cleanup procedure may also be necessary. |
| Instrument Contamination | A dirty ion source or mass analyzer can lead to a general loss of sensitivity. Perform routine cleaning and maintenance of the mass spectrometer as recommended by the manufacturer. |
Problem: High background noise or interfering peaks
| Possible Cause | Suggested Solution |
| In-source Fragmentation | High cone or declustering potentials can cause the analyte to fragment in the ion source, leading to a complex spectrum and potentially interfering ions. Reduce these voltages to minimize in-source fragmentation. |
| Contaminated Solvents or Reagents | Use high-purity solvents and reagents (e.g., LC-MS grade) to minimize background noise. |
| Co-elution with Isobaric Compounds | Other molecules in the sample may have the same mass as this compound. Optimize the chromatographic method (e.g., gradient, column chemistry) to improve the separation of the analyte from these interferences. |
| Artifactual Nitration | Tyrosine in the sample can be artificially nitrated during sample preparation, especially under acidic conditions in the presence of nitrates.[2] Minimize the potential for this by carefully controlling the pH and temperature during sample processing.[9] |
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for 3-Nitro-L-tyrosine and this compound
| Parameter | 3-Nitro-L-tyrosine | This compound (Internal Standard) | Reference |
| Precursor Ion (m/z) | 227.2 | 230.2 | [6] |
| Product Ion (m/z) | 181.1 | 184.1 | [6] |
| Declustering Potential (DP) | +80 V | +80 V | [6] |
| Collision Energy (CE) | +16 V | +16 V | [6] |
| Curtain Gas (Nitrogen) | 20 psi | 20 psi | [6] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for 3-Nitro-L-tyrosine in Plasma
| Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| LC-MS/MS | 0.030 | 0.100 | [8][10] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Free 3-Nitro-L-tyrosine in Human Plasma
This protocol is a representative example and may require optimization for specific instrumentation and sample types.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution containing this compound.
-
Add 10 µL of 0.2% trifluoroacetic acid (TFA) to acidify the sample.
-
Vortex the sample for 1 minute at room temperature.
-
Perform protein precipitation by adding 200 µL of acetone, followed by vortexing for 10 minutes at room temperature.
-
Centrifuge the sample at 12,500 RPM for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS System:
-
Utilize a liquid chromatography system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
3. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed to separate the analyte from matrix components. The specific gradient will depend on the column dimensions and particle size.
-
Flow Rate: Dependent on the column diameter, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3-Nitro-L-tyrosine: 227.2 -> 181.1
-
This compound: 230.2 -> 184.1
-
-
Source Parameters: These must be optimized for the specific instrument but typical starting points include:
-
Capillary Voltage: 3.0-4.0 kV
-
Nebulizer Gas (Nitrogen): 30-50 psi
-
Drying Gas (Nitrogen) Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C
-
-
Compound Parameters:
Visualizations
Caption: Workflow for the LC-MS/MS analysis of 3-Nitro-L-tyrosine.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. recipp.ipp.pt [recipp.ipp.pt]
- 4. researchgate.net [researchgate.net]
- 5. 3-Nitrotyrosine quantification methods: Current concepts and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of 3-chlorotyrosine and 3-nitrotyrosine in human plasma by direct analysis in real time–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein 3-Nitrotyrosine in Complex Biological Samples: Quantification by High-Pressure Liquid Chromatography/Electrochemical Detection and Emergence of Proteomic Approaches for Unbiased Identification of Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
overcoming challenges in the quantification of low-abundance nitrated peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantification of low-abundance nitrated peptides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not detecting any signal from my nitrated peptides. What are the common causes for complete signal loss?
A1: Complete signal loss is a frustrating but often solvable issue. Here’s a troubleshooting guide to pinpoint the problem:
-
Low Abundance in Starting Material: Endogenous nitration is a very low-stoichiometry modification.[1] Ensure your biological sample is from a system where nitrative stress is expected. Consider using a positive control, such as treating a protein standard like Bovine Serum Albumin (BSA) with a nitrating agent (e.g., peroxynitrite), to validate your workflow.
-
Inefficient Enrichment: This is a critical step where significant sample loss can occur.[1]
-
Antibody-based enrichment: Verify the binding efficiency of your anti-nitrotyrosine antibody. Some antibodies may have a bias towards peptides with a nitrotyrosine at the N-terminus.[2] Ensure proper antibody-bead conjugation and sufficient incubation times.
-
Chemical derivatization: The reduction of the nitro group to an amine is a crucial step. Incomplete reduction will lead to failed enrichment.[3] Reagents like sodium dithionite can be inefficient and produce side products.[4]
-
-
Sample Loss During Preparation: Low-abundance peptides are prone to being lost through adsorption to tube walls and during cleanup steps. Use low-binding tubes and minimize sample transfer steps.
-
Mass Spectrometry Issues:
-
Poor Ionization/Fragmentation: Nitrated peptides are known to have poor ionization efficiency and can fragment poorly in the mass spectrometer.[1]
-
Instrument Settings: Ensure the mass spectrometer is properly calibrated and that the acquisition method is optimized for detecting low-abundance species.
-
Q2: My recovery of nitrated peptides after enrichment is very low. How can I improve the yield?
A2: Low recovery is a common challenge. Here are some strategies to improve your enrichment yield:
-
Optimize Antibody/Bead Ratio (Immunoaffinity): Titrate the amount of anti-nitrotyrosine antibody and beads to find the optimal ratio for your sample amount. Too little antibody will result in incomplete capture, while too much can increase non-specific binding.
-
Improve Chemical Derivatization Efficiency:
-
Ensure complete reduction of the nitro group. Consider alternative reducing agents to sodium dithionite, such as hemin and dithiothreitol, which may offer better efficiency and fewer side products.[5]
-
For biotin-switch type assays, ensure all free thiols are effectively blocked before the reduction and biotinylation steps to prevent non-specific labeling.[6][7]
-
-
Minimize Non-Specific Binding:
-
Include stringent wash steps after the enrichment incubation. Use buffers with optimized salt concentrations and mild detergents to disrupt non-specific interactions without eluting your target peptides.
-
Pre-clear your lysate with beads alone before adding the antibody-conjugated beads to remove proteins that non-specifically bind to the beads.
-
-
Optimize Elution: Ensure your elution buffer is effective at disrupting the antibody-antigen or biotin-avidin interaction without degrading the peptides. A common elution buffer for immunoaffinity is a low pH solution, such as 0.15% trifluoroacetic acid (TFA).[5]
Q3: I am seeing many false-positive identifications in my data. How can I increase the confidence in my nitrated peptide identifications?
A3: Differentiating true nitrated peptides from false positives is critical. Here are key considerations:
-
High Mass Accuracy is Crucial: Use a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) to minimize false positives. Low-resolution instruments may not be able to distinguish the mass of a nitrated tyrosine from other isobaric modifications or amino acid substitutions.[8]
-
Beware of Isobaric Interferences: Carbamoylation and deamidation can result in mass shifts that are very close to that of nitration, especially at lower resolutions. If urea was used in sample preparation, carbamoylation is a common artifact to consider.[8]
-
Manual Validation of MS/MS Spectra: Do not rely solely on automated search engine scores. Manually inspect the MS/MS spectra for your putative nitrated peptides. Look for a clear and logical fragmentation pattern (b- and y-ions) that supports the assigned sequence.
-
Synthesize and Analyze a Standard: The gold standard for validation is to synthesize the putative nitrated peptide and its non-nitrated counterpart. Analyze the synthetic peptides on your LC-MS/MS system to confirm the retention time and fragmentation pattern.[8][9]
-
Look for the Unmodified Peptide: Given the sub-stoichiometric nature of nitration, you should also be able to identify the corresponding unmodified peptide in your sample.[10]
Q4: The fragmentation of my identified nitrated peptides in MS/MS is poor, leading to low confidence scores. What can I do?
A4: Poor fragmentation is an inherent challenge with nitrated peptides.[1] Here are some approaches to mitigate this:
-
Optimize Collision Energy: Perform a collision energy optimization for your target peptides if you are using a targeted quantification method like Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM).
-
Use Alternative Fragmentation Techniques: If available, experiment with different fragmentation methods besides Collision-Induced Dissociation (CID). Electron-Transfer Dissociation (ETD) or Higher-Energy Collisional Dissociation (HCD) may provide more informative fragment ions for certain peptides.[11]
-
Chemical Derivatization: Converting the nitrotyrosine to an aminotyrosine can sometimes improve fragmentation characteristics.[1]
-
Consider Sodium Adducts: Sodium adducts of peptides generally fragment poorly.[12] Ensure your chromatography and mobile phases are optimized to favor the formation of protonated molecules ([M+H]+) over sodium adducts ([M+Na]+). Adding a small amount of a volatile acid like formic acid to your mobile phase can help.[12]
Quantitative Data Summary
The following tables provide examples of quantitative data for nitrated peptides identified in different biological contexts. This data illustrates the typical low stoichiometry and the fold-changes observed in response to stimuli.
Table 1: Site-Specific Nitration Degree of Bovine Serum Albumin (BSA) Peptides
| Peptide Sequence | Nitrated Tyrosine Residue | Nitration Degree (%) |
| DAFLGSFLYEYSR | Y150 | 15.2 |
| RHPYFYAPELLYYANK | Y159 | 25.8 |
| YLYEIAR | Y162 | 30.5 |
| CCTESLVNRRPCFSALTPDETYVPK | Y170 | 8.9 |
| Data adapted from a study on in-vitro nitration of BSA. The nitration degree represents the percentage of a specific peptide that is nitrated.[13] |
Table 2: Relative Quantification of Nitrated Peptides in Mouse Lung after Poly(I:C) Treatment
| Protein | Nitrated Peptide | Fold Change (Poly(I:C) vs. Control) |
| Vimentin | YFPLVGASVSPGGVYATR | 2.1 |
| Tubulin alpha-1A chain | LISVY(nitro)CPNTDNQIF | 1.8 |
| ATP synthase subunit beta | Y(nitro)IVPAINVLTSR | 1.6 |
| Peroxiredoxin-1 | LVQAFQY(nitro)TDVCPTEPLR | 1.5 |
| This table shows the fold change in abundance of specific nitrated peptides in a mouse model of inflammation, highlighting proteins involved in cytoskeleton, energy metabolism, and redox regulation.[14] |
Experimental Protocols
Protocol 1: Immunoaffinity Enrichment of Nitrotyrosine-Containing Peptides
This protocol provides a general workflow for the enrichment of nitrated peptides from a complex protein digest using an anti-nitrotyrosine antibody.
-
Protein Digestion:
-
Start with 1-10 mg of protein lysate.
-
Denature, reduce, and alkylate the proteins using standard protocols (e.g., with urea, DTT, and iodoacetamide).
-
Digest the proteins into peptides using trypsin (or another suitable protease) overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the peptides under vacuum.
-
-
Antibody-Bead Conjugation:
-
Use protein A/G magnetic beads. Wash the beads several times with an appropriate buffer (e.g., PBS).
-
Incubate the beads with your anti-nitrotyrosine antibody (typically 10-20 µg of antibody per mg of peptide digest) for 2-4 hours at 4°C with gentle rotation to allow for antibody binding.
-
Wash the antibody-conjugated beads to remove any unbound antibody.
-
-
Immuno-Precipitation (IP):
-
Resuspend the dried peptide digest in an IP buffer (e.g., MOPS IAP buffer).
-
Add the peptide solution to the antibody-conjugated beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation to capture the nitrated peptides.
-
-
Washing:
-
After incubation, separate the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound peptides. Perform a series of washes with increasingly stringent buffers (e.g., start with IP buffer, then a high-salt buffer, and finally a low-salt buffer or water). A typical wash series might be:
-
3x washes with IP buffer.
-
2x washes with PBS.
-
2x washes with water.
-
-
-
Elution:
-
Elute the bound nitrated peptides from the antibody-beads by adding an elution buffer. A common choice is 0.15% TFA in water.
-
Incubate for 5-10 minutes at room temperature.
-
Separate the beads on a magnetic stand and collect the supernatant containing your enriched nitrated peptides.
-
Perform a second elution and pool the supernatants.
-
-
Final Cleanup:
-
Desalt the eluted peptides using a C18 StageTip or similar device.
-
Dry the enriched peptides under vacuum and resuspend in a suitable solvent for LC-MS/MS analysis.
-
Protocol 2: Chemical Enrichment of Nitrated Peptides via Biotin-Switch
This protocol is based on the principle of reducing the nitro group to a reactive amine, which is then biotinylated for affinity capture.
-
Blocking of Primary Amines:
-
Resuspend the desalted peptide digest in a suitable buffer (e.g., 100 mM TEAB).
-
Block all primary amines (N-termini and lysine side chains) by acetylation using acetic anhydride. Incubate for 1 hour at room temperature.
-
-
Reduction of Nitrotyrosine:
-
After acetylation, reduce the nitro group on tyrosine residues to an aminotyrosine.
-
Add a reducing agent such as sodium dithionite (20-50 mM) and incubate for 1-2 hours at 37°C.[3]
-
-
Biotinylation of Aminotyrosine:
-
Label the newly formed amine on the aminotyrosine with a biotinylation reagent (e.g., Biotin-HPDP or NHS-Biotin). Incubate for 1 hour at room temperature.
-
-
Enrichment on Avidin Beads:
-
Incubate the biotinylated peptide mixture with streptavidin-coated magnetic beads for 1-2 hours at room temperature to capture the biotinylated (originally nitrated) peptides.
-
-
Washing:
-
Wash the beads extensively to remove non-biotinylated peptides. Use a series of washes with buffers of varying stringency (e.g., high-salt buffer, PBS with mild detergent, and finally water).
-
-
Elution:
-
Elute the captured peptides. The elution strategy will depend on the type of biotin linker used. For cleavable linkers, a specific chemical cleavage step is required. For standard biotin-streptavidin interactions, harsh conditions like boiling in SDS-PAGE sample buffer or a low pH/high organic solvent mixture are often necessary.
-
-
Sample Preparation for MS:
-
Prepare the eluted peptides for LC-MS/MS analysis. This may involve a final desalting step depending on the elution method used.
-
Visualizations
Caption: Workflow for the enrichment and quantification of nitrated peptides.
Caption: Protein nitration can inhibit key caspases, modulating apoptosis.
References
- 1. Proteomic Approaches to Analyze Protein Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Affinity Enrichment of Nitrotyrosine-Containing Peptides for Quantitative Analysis in Complex Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical approach for specific enrichment and mass analysis of nitrated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enrichment and detection of tyrosine-nitrated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. liverpool.ac.uk [liverpool.ac.uk]
- 7. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors That Contribute to the Misidentification of Tyrosine Nitration by Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of nitrated proteins and tryptic peptides by HPLC-chip-MS/MS: site-specific quantification, nitration degree, and reactivity of tyrosine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective affinity enrichment of nitrotyrosine-containing peptides for quantitative analysis in complex samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 3-Nitro-L-tyrosine Detection in Biological Fluids
Welcome to the technical support center for the sensitive detection of 3-Nitro-L-tyrosine (3-NT) in biological fluids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Introduction
3-Nitro-L-tyrosine is a critical biomarker for nitrosative stress, implicated in a variety of physiological and pathological conditions.[1][2][3][4][5] Its accurate and sensitive quantification in biological matrices such as plasma, serum, and urine is paramount for research and diagnostic applications.[1][3][6][7] This guide focuses on improving the sensitivity of 3-NT detection using common analytical techniques, including mass spectrometry, high-performance liquid chromatography (HPLC), and immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting 3-Nitro-L-tyrosine in biological samples?
A1: The primary methods for 3-NT detection include:
-
Mass Spectrometry (MS)-based methods: Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the most reliable and sensitive techniques.[6][7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC systems coupled with various detectors, such as ultraviolet (UV), electrochemical (ECD), and diode array (DAD), are widely used.[3][4][9]
-
Immunochemical methods: Techniques like ELISA (Enzyme-Linked Immunosorbent Assay), Western blotting, and immunohistochemistry are also employed, though they may have limitations in specificity and sensitivity compared to MS-based methods.[9]
Q2: How can I improve the sensitivity of my 3-NT measurements?
A2: To enhance sensitivity, consider the following:
-
Optimize Sample Preparation: Proper sample cleanup is crucial to remove interfering substances. This may involve protein precipitation, solid-phase extraction (SPE), or ultrafiltration.[10]
-
Derivatization: For GC-MS analysis, derivatization is necessary to increase the volatility and thermal stability of 3-NT.[11]
-
Choice of Analytical Technique: GC-MS/MS and LC-MS/MS generally offer the highest sensitivity and specificity.[6][7][8] For HPLC, electrochemical detection (ECD) is significantly more sensitive than UV detection.[12]
-
Use of Internal Standards: Incorporating isotopically labeled internal standards, such as [13C6]-3-nitrotyrosine, is essential for accurate quantification by mass spectrometry, as it corrects for sample loss during preparation and instrumental variability.[13][14]
Q3: I am observing high background noise or interfering peaks in my chromatogram. What could be the cause?
A3: High background or interfering peaks can arise from several sources:
-
Sample Matrix Effects: Biological fluids contain numerous compounds that can co-elute with 3-NT and interfere with detection.[15] Enhanced sample cleanup using techniques like SPE can mitigate this.[10]
-
Artifactual Nitration: A significant issue is the artificial formation of 3-NT during sample processing, especially under acidic conditions in the presence of nitrite.[13][16] It is critical to maintain neutral or alkaline pH during sample handling and hydrolysis.[16]
-
Mobile Phase Contamination: For HPLC, ensure the mobile phase is prepared with high-purity solvents and filtered to prevent contamination.
Q4: My recovery of 3-NT is low. How can I improve it?
A4: Low recovery can be addressed by:
-
Optimizing Extraction: Evaluate different solid-phase extraction cartridges and elution solvents to find the optimal conditions for your sample type.
-
Preventing Adsorption: 3-NT can adsorb to glass and plastic surfaces. Using silanized glassware or low-binding microcentrifuge tubes can help minimize this loss.
-
Enzymatic Hydrolysis: For protein-bound 3-NT, ensure complete enzymatic hydrolysis to release the free amino acid. Pronase digestion is a common method.[17]
Troubleshooting Guides
Mass Spectrometry (LC-MS/MS & GC-MS/MS)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | Inefficient ionization. | Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). For GC-MS, ensure derivatization is complete. |
| Sample loss during preparation. | Use an isotopically labeled internal standard to track and correct for recovery.[13][14] | |
| Matrix suppression. | Improve sample cleanup. Dilute the sample if possible. Use a matrix-matched calibration curve. | |
| High Variability | Inconsistent sample preparation. | Standardize all steps of the sample preparation protocol. Ensure precise pipetting and timing. |
| Instrument instability. | Perform regular instrument calibration and maintenance. Monitor system suitability parameters. | |
| Artifactual 3-NT Peaks | Nitration during sample handling. | Avoid acidic conditions, especially in the presence of nitrite.[13][16] Consider adding antioxidants to the sample. |
| Contamination. | Use high-purity solvents and reagents. Thoroughly clean the LC or GC system. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Column degradation. | Replace the HPLC column. Use a guard column to protect the analytical column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure 3-NT is in a single ionic form. | |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Shifting Retention Times | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Equilibrate the column thoroughly before each run. Replace if performance does not improve. | |
| Low Sensitivity (UV Detection) | Wavelength not optimal. | Set the detector to the maximum absorbance wavelengths for 3-NT (215, 276, and 356 nm).[1] Detection at 356 nm is more specific.[1] |
| Insufficient concentration. | Consider using a more sensitive detector like an electrochemical detector (ECD).[12] Concentrate the sample if possible. |
Data Presentation: Comparison of Detection Methods
The following table summarizes the performance characteristics of various methods for 3-NT detection.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Biological Matrix | Reference |
| LC-MS/MS | 0.030 ng/mL | 0.100 ng/mL | Human Plasma | [11][18][19] |
| LC-MS/MS | 2.2 fmol/µL (10 fmol on column) | 4.4 fmol/µL | Biological Tissues/Fluids | [13][14] |
| GC-MS/MS | - | 0.125 - 0.3 nM | Human Plasma | [20] |
| HPLC-ECD | 20 fmol per injection | - | Protein Hydrolysate | [9] |
| HPLC-ECD | 0.1 pmol per 20 µL injection | - | Protein Hydrolysates/Biological Fluids | [10] |
| Electrochemiluminescence ELISA | - | 0.04 nM | Human Serum | [21] |
| Competitive ELISA | 50 nM | - | Plasma, Serum, Urine, Cell Lysates | [22] |
Experimental Protocols
Protocol 1: LC-MS/MS for Free 3-NT in Human Plasma
This protocol is adapted from a method for the simultaneous analysis of free 3-NT without a solid-phase extraction step.[11][18]
1. Sample Preparation:
- Thaw plasma samples on ice.
- To 100 µL of plasma, add an appropriate amount of isotopically labeled internal standard ([13C6]-3-nitrotyrosine).
- Precipitate proteins by adding 200 µL of cold acetonitrile.
- Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 50 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient from 5% to 95% B over several minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 3-NT and its internal standard.
Protocol 2: HPLC with Electrochemical Detection (HPLC-ECD)
This protocol outlines a general procedure for 3-NT analysis using HPLC-ECD.
1. Sample Preparation (for protein-bound 3-NT):
- Perform protein hydrolysis of the sample using pronase.[17]
- Remove remaining proteins by ultrafiltration.
- For analysis of free 3-NT in plasma, a simple purification using a C18 Sep-Pak cartridge may be employed.[10]
2. HPLC-ECD Conditions:
- Column: C18 reversed-phase column.
- Mobile Phase: An isocratic mobile phase, for example, 0.5% acetic acid:methanol:water (15:15:70).[1][2]
- Flow Rate: 1 mL/min.[1][2]
- Detector: A multichannel electrochemical CoulArray detector.
- Potential: Set the electrode potentials to optimize the detection of 3-NT. Often, a post-column reduction step is used to convert 3-NT to 3-aminotyrosine, which is then detected electrochemically.[10]
Visualizations
Caption: Formation of 3-Nitro-L-tyrosine via Peroxynitrite.
Caption: General workflow for 3-Nitro-L-tyrosine analysis.
Caption: Troubleshooting logic for improving 3-NT detection.
References
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Nitrotyrosine quantification methods: Current concepts and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Measurement of 3-nitro-tyrosine in human plasma and urine by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of 3-Nitro-Tyrosine in Human Plasma and Urine by Gas Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of 3-nitrotyrosine in biological fluids and protein hydrolyzates by high-performance liquid chromatography using a postseparation, on-line reduction column and electrochemical detection: results with various nitrating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein 3-Nitrotyrosine in Complex Biological Samples: Quantification by High-Pressure Liquid Chromatography/Electrochemical Detection and Emergence of Proteomic Approaches for Unbiased Identification of Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of 3-nitrotyrosine in biological tissues and fluids: generating valid results by eliminating artifactual formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of free and protein-bound nitrotyrosine in human plasma by a gas chromatography/mass spectrometry method that avoids nitration artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A high-sensitivity electrochemiluminescence-based ELISA for the measurement of the oxidative stress biomarker, 3-nitrotyrosine, in human blood serum and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Optimization of Enzymatic Digestion for 3-Nitro-L-tyrosine Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the enzymatic digestion of proteins for the accurate quantification of 3-Nitro-L-tyrosine (3-NT), a key biomarker of nitrosative stress.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to final analysis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No 3-NT Signal | Incomplete protein digestion. | - Ensure optimal enzyme-to-protein ratio. For pronase, a common starting point is a 1:10 (w/w) ratio.[1] - Extend digestion time. Some proteins may require up to 24-72 hours for complete hydrolysis.[1][2] - Optimize digestion temperature. Pronase and Proteinase K generally have optimal activity between 37°C and 55°C.[1][3][4] - Consider using a combination of proteases. Pronase is a mixture of several proteases and is often effective for complete hydrolysis.[1][3] Proteinase K has also been shown to be highly efficient.[4] |
| Degradation of 3-NT during sample processing. | - Avoid harsh acidic conditions during sample preparation as they can lead to artifactual nitration or degradation.[5][6] - Minimize exposure to light, as 3-NT can be light-sensitive. | |
| Low abundance of 3-NT in the sample. | - Employ enrichment strategies, such as immunoaffinity purification using anti-3-NT antibodies, to concentrate nitrated proteins or peptides before digestion.[4] - Increase the starting amount of protein if possible. A starting quantity of 50 µg of a pure protein is a reasonable recommendation.[4] | |
| High Background or Interfering Peaks in Chromatography | Contaminants from reagents or sample matrix. | - Use high-purity solvents and reagents (e.g., HPLC or MS grade). - Perform a solid-phase extraction (SPE) clean-up step after digestion to remove interfering substances. - Confirm the identity of the 3-NT peak by spiking the sample with a known standard of 3-NT.[3] |
| Incomplete digestion leading to interfering peptides. | - Optimize the digestion protocol as described above to ensure complete hydrolysis to free amino acids. | |
| Poor Reproducibility | Inconsistent sample preparation. | - Standardize all steps of the protocol, including protein precipitation, resuspension, and enzyme addition. - Ensure accurate protein quantification before starting the digestion. The Bio-Rad DC assay is a suitable method.[4] |
| Variability in enzyme activity. | - Use a fresh batch of enzyme or test the activity of the current batch. Store enzymes under recommended conditions. | |
| Artifactual Formation of 3-Nitrotyrosine | Presence of nitrite/nitrate and acidic conditions during sample handling. | - Work at a neutral or slightly alkaline pH (pH 7.2-8.5) during sample preparation and digestion.[6][7] - Avoid elevated temperatures in the presence of nitrating species.[5] - Consider adding scavengers like phenol to inhibit artifactual nitration if acidic conditions are unavoidable.[6] |
Frequently Asked Questions (FAQs)
Q1: Which enzyme is best for releasing 3-Nitro-L-tyrosine from proteins?
A1: Pronase, a mixture of non-specific proteases from Streptomyces griseus, is widely used and effective for the complete hydrolysis of proteins to individual amino acids, making it a good choice for releasing 3-NT.[1][3] Proteinase K has also been reported to be more efficient than pronase or trypsin for complete digestion of plasma and tissue samples.[4] The choice may depend on the specific protein or sample matrix.
Q2: What are the optimal conditions for pronase digestion?
A2: Optimal conditions for pronase digestion typically include a pH range of 7.0-8.0 and a temperature between 40°C and 60°C.[2] For stabilizing the proteases, the buffer can be supplemented with 1 mM CaCl₂.[3] Digestion times can range from a few hours to 72 hours, depending on the protein's nature.[1][2]
Q3: How can I confirm that the peak in my chromatogram is indeed 3-Nitro-L-tyrosine?
A3: There are several methods to confirm the identity of the 3-NT peak:
-
Spiking: Add a small amount of an authentic 3-NT standard to your sample. An increase in the height of the peak of interest confirms its identity.[3]
-
Chemical Reduction: Treat the sample with a reducing agent like sodium dithionite. This will reduce the nitro group of 3-NT to an amino group, causing the original peak to disappear.[4]
-
Mass Spectrometry (MS/MS): LC-MS/MS analysis provides high specificity and can confirm the mass and fragmentation pattern of 3-NT.[1]
Q4: Can I use acid hydrolysis instead of enzymatic digestion?
A4: While acid hydrolysis is a common method for protein hydrolysis, it can lead to the artifactual formation of 3-nitrotyrosine, especially in the presence of nitrite or nitrate ions.[5][6] Enzymatic digestion under controlled pH conditions is generally preferred to minimize this risk.
Q5: How should I prepare my sample before enzymatic digestion?
A5: Sample preparation protocols vary depending on the sample type. A general workflow involves homogenization (for tissues), followed by protein precipitation using an ice-cold acid precipitation buffer (e.g., 0.1 M phosphoric acid, 0.23 M TCA) to separate proteins from other cellular components.[4] The protein pellet is then resuspended in a suitable digestion buffer.[4]
Experimental Protocols
Protocol 1: Enzymatic Digestion with Pronase
This protocol is adapted for the total hydrolysis of proteins for the release of 3-NT.
-
Protein Quantification: Determine the total protein concentration of your sample using a reliable method such as the Bio-Rad DC assay.[4]
-
Sample Preparation:
-
For pure proteins, dilute the sample to the desired concentration in 0.1 M potassium phosphate buffer (pH 7.4).[3]
-
For complex samples like tissue homogenates or plasma, precipitate the proteins using a 3:1 (v/v) ratio of ice-cold acid precipitation buffer.[4] Centrifuge to pellet the protein and discard the supernatant.
-
-
Resuspension: Resuspend the protein pellet in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mM CaCl₂.[3]
-
Enzymatic Digestion:
-
Termination of Digestion: Stop the reaction by adding a protein precipitating agent like acetonitrile or by heat inactivation (boiling for 5-10 minutes), though the latter may not be suitable for all downstream applications.
-
Sample Clarification: Centrifuge the digested sample to pellet any undigested material or precipitated enzyme.
-
Analysis: The supernatant containing the released amino acids, including 3-NT, is now ready for analysis by HPLC-ECD or LC-MS/MS.
Protocol 2: Enzymatic Digestion with Proteinase K
This protocol is an alternative for complete protein hydrolysis.
-
Protein Quantification: Determine the protein concentration of your sample.
-
Sample Preparation: Precipitate proteins as described in Protocol 1.
-
Resuspension: Resuspend the protein pellet in a suitable buffer (e.g., Buffer A as described in some literature, though the exact composition may vary).[4]
-
Enzymatic Digestion:
-
Post-Digestion Processing: Follow steps 5-7 from Protocol 1 for reaction termination, clarification, and analysis.
Quantitative Data Summary
| Parameter | Pronase Digestion | Proteinase K Digestion | Reference(s) |
| Enzyme-to-Protein Ratio | 1:10 (w/w) recommended | 10 U/mg protein | [1][4] |
| Incubation Temperature | 37°C - 60°C | 55°C | [1][2][3][4] |
| Incubation Time | 2 - 72 hours | 8 hours | [1][2][4] |
| pH | 7.0 - 8.0 | Not explicitly stated, but typically neutral to slightly alkaline | [2] |
| Buffer Additives | 1 mM CaCl₂ for stabilization | - | [3] |
Visualizations
Caption: Workflow for 3-Nitro-L-tyrosine analysis.
Caption: Troubleshooting logic for low 3-NT signal.
References
- 1. Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Protein 3-Nitrotyrosine in Complex Biological Samples: Quantification by High-Pressure Liquid Chromatography/Electrochemical Detection and Emergence of Proteomic Approaches for Unbiased Identification of Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. Identification of the tyrosine nitration sites in human endothelial nitric oxide synthase by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in the interpretation of 3-Nitro-L-tyrosine data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls in the interpretation of 3-Nitro-L-tyrosine (3-NT) data.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, from sample preparation to data analysis.
Issue 1: High Background or Non-Specific Staining in Immunohistochemistry (IHC)
Question: My IHC results for 3-Nitro-L-tyrosine show high background staining, making it difficult to interpret the specific signal. What could be the cause and how can I troubleshoot this?
Answer: High background in 3-NT IHC is a common issue often related to antibody specificity and tissue preparation. Here are potential causes and solutions:
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other molecules.
-
Endogenous Peroxidase Activity: Peroxidases in the tissue can react with the detection system.
-
Solution: Ensure adequate quenching of endogenous peroxidases, for example, by using a hydrogen peroxide solution, before applying the primary antibody.
-
-
Fixation Artifacts: Over-fixation or inappropriate fixation can lead to non-specific antibody binding.
-
Solution: Optimize fixation time and the type of fixative used for your specific tissue.
-
-
Insufficient Blocking: Inadequate blocking can lead to non-specific binding of the primary or secondary antibodies.
-
Solution: Increase the concentration or incubation time of the blocking solution (e.g., normal serum from the secondary antibody host species).
-
Experimental Protocol: Specificity Controls for 3-NT Immunohistochemistry [1]
-
Positive Control: Use a tissue known to have high levels of 3-NT or a slide treated with a nitrating agent like peroxynitrite.
-
Negative Control (Antibody Omission): Omit the primary antibody from the staining protocol to check for non-specific binding of the secondary antibody.
-
Nitrotyrosine Blocking:
-
Prepare a solution of your primary antibody.
-
Prepare a separate solution of the primary antibody pre-incubated with a 10-fold molar excess of 3-Nitro-L-tyrosine for 1 hour at room temperature.
-
Stain adjacent tissue sections with both the normal and the blocked primary antibody solutions. Specific staining should be absent in the section stained with the blocked antibody.
-
-
Dithionite Reduction:
-
Treat a tissue section with sodium dithionite, which reduces the nitro group of 3-NT to an amino group.
-
Proceed with the standard IHC protocol. The staining should be significantly reduced or eliminated.
-
Issue 2: Inconsistent or Non-Reproducible Quantification with ELISA
Question: I am getting variable results for 3-Nitro-L-tyrosine levels in my samples when using an ELISA kit. What are the likely causes of this inconsistency?
Answer: Variability in ELISA results for 3-NT can stem from pre-analytical factors, assay procedure, and the inherent limitations of the immunoassay.
-
Pre-analytical Variables: The handling of samples before the assay is critical.[3]
-
Matrix Effects: Components in the biological sample (e.g., plasma, tissue homogenate) can interfere with the antibody-antigen interaction.
-
Solution: Perform spike and recovery experiments to assess matrix effects. Diluting the sample may help mitigate these effects.
-
-
Antibody Specificity: The antibodies in the kit may have batch-to-batch variability or cross-react with other modified amino acids.
-
Solution: Whenever possible, validate the ELISA results with an orthogonal method, such as LC-MS/MS.
-
Issue 3: Suspected Artifactual Nitration During Sample Preparation for Mass Spectrometry
Question: I am concerned that my sample preparation protocol for LC-MS/MS analysis might be artificially generating 3-Nitro-L-tyrosine. How can I identify and prevent this?
Answer: Artifactual nitration is a significant pitfall, especially when using acidic conditions in the presence of nitrite.[5]
-
Acidic Hydrolysis: Strong acid hydrolysis of proteins in the presence of contaminating nitrite/nitrate can cause nitration of tyrosine.
-
Solution: Opt for enzymatic hydrolysis of proteins. If acid hydrolysis is necessary, use methods to remove nitrite/nitrate beforehand and incorporate a stable isotope-labeled tyrosine standard to monitor for artifact formation.[6]
-
-
Derivatization Conditions: Some GC-MS methods require derivatization, which can be a source of artifacts if performed under acidic conditions with nitrite present.[5][7]
-
Solution: Use an alkaline method for hydrolysis and derivatization if possible.[5]
-
Logical Workflow for Identifying and Mitigating Artifactual Nitration
Caption: Workflow for troubleshooting artifactual 3-NT formation.
Frequently Asked Questions (FAQs)
Analytical Methods
Q1: What are the main methods for detecting and quantifying 3-Nitro-L-tyrosine, and what are their pros and cons?
A1: The primary methods for 3-NT analysis include immunoassays and chromatography-based techniques.[8][9] Each has distinct advantages and disadvantages.
| Method | Pros | Cons |
| Immunoassays (ELISA, IHC) | High-throughput, relatively inexpensive, good for screening. | Prone to antibody cross-reactivity, can lack specificity, semi-quantitative (IHC).[1][5] |
| HPLC with UV/Electrochemical Detection | Good for quantification, less expensive than MS. | Lower sensitivity and specificity compared to MS, potential for co-eluting interferences.[8][10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity.[9][11] | Requires time-consuming derivatization which can introduce artifacts.[7][9][11] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Considered the "gold standard" for specificity and sensitivity, allows for the use of stable isotope-labeled internal standards for accurate quantification.[12] | Higher cost, requires specialized equipment and expertise.[6] |
Q2: Why is LC-MS/MS considered the gold standard for 3-Nitro-L-tyrosine analysis?
A2: LC-MS/MS offers the highest level of specificity and sensitivity for 3-NT analysis.[12] It allows for the separation of 3-NT from other molecules in a complex sample via liquid chromatography, followed by its unambiguous identification and quantification based on its specific mass-to-charge ratio and fragmentation pattern. The use of stable isotope-labeled 3-NT as an internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate quantification.[12]
Biological Interpretation
Q3: What are the major biological pathways leading to the formation of 3-Nitro-L-tyrosine?
A3: The formation of 3-NT in biological systems is primarily a result of nitrosative stress. The two main pathways involve:
-
Peroxynitrite-mediated nitration: The reaction of nitric oxide (•NO) with superoxide (O₂•⁻) forms peroxynitrite (ONOO⁻). Peroxynitrite and its reactive intermediates can then nitrate tyrosine residues.[13][14]
-
Heme peroxidase-catalyzed nitration: Peroxidases, such as myeloperoxidase, can use nitrite (NO₂⁻) and hydrogen peroxide (H₂O₂) to generate nitrating species that modify tyrosine.[13][14]
Signaling Pathway for 3-Nitro-L-tyrosine Formation
Caption: Major pathways of in vivo 3-Nitro-L-tyrosine formation.
Q4: Does an elevated level of 3-Nitro-L-tyrosine always indicate a poor prognosis or a specific disease?
A4: Not necessarily. While elevated 3-NT is a well-established marker of nitrosative stress and is associated with numerous pathological conditions, it can also be transiently elevated in response to acute inflammatory risk factors such as an unhealthy diet, exposure to pollutants, certain drugs, and even psychosocial stress.[4] Therefore, an isolated finding of elevated 3-NT should be interpreted in the context of the overall clinical and biological picture, and not as a standalone prognostic marker.[4]
Data Presentation and Validation
Q5: How should I validate a novel 3-Nitro-L-tyrosine finding in a protein?
A5: Confident identification of a nitrated tyrosine residue in a protein, especially with MS-based proteomics, requires careful validation.
-
Manual Spectral Inspection: The MS/MS spectrum of the putative nitrated peptide should be manually inspected for key features.[15]
-
Characteristic Fragment Ions: Look for the presence of a 3-NT immonium ion at m/z 181.1, which is a strong indicator of a nitrated tyrosine.[15]
-
Mass Shifts: Confirm that fragment ions containing the modified tyrosine show the expected mass shift, while fragments without it do not.[15]
-
Synthetic Peptides: The "gold standard" for validation is to compare the MS/MS spectrum and chromatographic retention time of the endogenous peptide with those of a chemically synthesized peptide of the same sequence containing 3-NT at the identified position.
Experimental Workflow for 3-NT Site Identification
Caption: Workflow for validating a 3-NT modification site.
References
- 1. Immunohistochemical methods to detect nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selectscience.net [selectscience.net]
- 4. labmed.org.tw [labmed.org.tw]
- 5. Analysis of free and protein-bound nitrotyrosine in human plasma by a gas chromatography/mass spectrometry method that avoids nitration artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artifact-free quantification of free 3-chlorotyrosine, 3-bromotyrosine, and 3-nitrotyrosine in human plasma by electron capture-negative chemical ionization gas chromatography mass spectrometry and liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. recipp.ipp.pt [recipp.ipp.pt]
- 8. researchgate.net [researchgate.net]
- 9. 3-Nitrotyrosine quantification methods: Current concepts and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. recipp.ipp.pt [recipp.ipp.pt]
- 12. Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. portlandpress.com [portlandpress.com]
- 15. Confident identification of 3-nitrotyrosine modifications in mass spectral data across multiple mass spectrometry platforms - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize variability in 3-Nitro-L-tyrosine measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in 3-Nitro-L-tyrosine (3-NT) measurements.
Troubleshooting Guides
This section provides solutions to common problems encountered during 3-NT analysis using ELISA and LC-MS/MS methodologies.
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Reagents not at room temperature before use. | Ensure all reagents are brought to room temperature before starting the assay. |
| Improper reagent preparation or addition order. | Double-check the kit protocol for correct reagent preparation and order of addition. | |
| Insufficient antibody incubation time. | Increase the incubation times for primary and/or secondary antibodies to allow for maximal binding. | |
| Incompatible buffer components (e.g., sodium azide, EDTA). | Review the composition of all buffers and samples for interfering substances. | |
| High Background | Insufficient blocking. | Increase the blocking incubation time or consider using a different blocking agent. |
| Sub-optimal salt concentration in wash buffer. | Increase the salt concentration in the wash buffer to reduce non-specific binding. | |
| Inadequate washing. | Ensure thorough and consistent washing of all wells between steps. | |
| High Well-to-Well Variation | Uneven temperature distribution across the plate. | Avoid stacking plates during incubation and ensure the plate is evenly warmed before use. |
| Bubbles in wells. | Carefully inspect wells for bubbles before incubation and reading, and remove them if present. | |
| Inconsistent washing technique. | Use an automated plate washer or ensure manual washing is performed consistently across all wells. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Low Signal | Incorrect mobile phase composition. | Verify that the mobile phase composition matches the method requirements. |
| Sample degradation. | Prepare fresh samples and standards. Avoid repeated freeze-thaw cycles. | |
| Incorrect injection volume. | Confirm that the correct injection volume is set in the sequence and method. | |
| Peak Tailing or Fronting | Mismatch between injection solvent and mobile phase. | The injection solvent should be of similar or weaker strength than the initial mobile phase. |
| Column contamination or aging. | Flush the column with a strong solvent or replace the column if necessary. | |
| Extra-column volume. | Minimize the length and diameter of tubing between the injector, column, and detector. | |
| High Background Signal/Contamination | Contaminated mobile phase or reagents. | Use high-purity solvents and reagents. Prepare fresh mobile phases daily. |
| Carryover from previous injections. | Implement a thorough needle wash protocol and inject blank samples between experimental samples. | |
| Contaminated LC system components. | Systematically clean or replace components of the LC system, starting from the solvent reservoirs and moving towards the mass spectrometer. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors that can introduce variability in 3-NT measurements?
A1: Pre-analytical variability is a significant concern. Key factors include sample collection, handling, and storage. It is crucial to minimize the time between sample collection and processing to prevent changes in analyte concentrations. For plasma or serum, prompt centrifugation is recommended. Samples should be stored at -80°C for long-term stability, and repeated freeze-thaw cycles should be avoided.
Q2: How can I prevent artificial nitration of tyrosine in my samples during preparation?
A2: Artificial nitration can occur, particularly during sample preparation steps like acid hydrolysis at high temperatures, which can lead to artifactual 3-NT generation. To mitigate this, enzymatic hydrolysis is often preferred over acid hydrolysis. Additionally, it is important to avoid exposure of samples to sources of reactive nitrogen species, such as nitric oxide in the air, and to use high-purity reagents.
Q3: My 3-NT measurements are inconsistent when using immunoblotting. What could be the cause?
A3: A potential issue with immunoblotting is the reduction of the nitro group on 3-nitrotyrosine to an amino group, especially during sample preparation steps involving reducing agents like dithiothreitol (DTT) and heating. This reduction prevents recognition by anti-3-nitrotyrosine antibodies, leading to an underestimation of the actual nitration levels. Consider using non-reducing sample preparation conditions or alternative detection methods if this is a concern.
Q4: Which analytical method is considered the "gold standard" for 3-NT quantification?
A4: While several methods are available, chromatography-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), are generally considered the most reliable for accurate and sensitive quantification of 3-NT. These methods offer high specificity and sensitivity. However, GC-based methods require a derivatization step which can be time-consuming.
Experimental Protocols
General Protocol for Sample Preparation and Enzymatic Hydrolysis
This protocol provides a general workflow for the preparation of protein samples for 3-NT analysis. Optimization may be required for specific sample types and analytical methods.
-
Sample Collection and Storage:
-
Collect biological fluids (e.g., plasma, serum, urine) or tissues according to standard protocols.
-
Immediately process samples or snap-freeze in liquid nitrogen and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
Protein Precipitation (for biofluids):
-
Thaw samples on ice.
-
Add a 4-fold excess of ice-cold acetone or methanol to the sample to precipitate proteins.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully discard the supernatant and wash the protein pellet with cold acetone or methanol.
-
-
Enzymatic Hydrolysis:
-
Resuspend the protein pellet in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).
-
Add a protease, such as pronase, at a recommended enzyme-to-protein ratio (e.g., 1:20 w/w).
-
Incubate at 37-50°C for 18-24 hours. To ensure complete digestion, a second addition of fresh protease can be made after the initial hours of incubation.
-
Terminate the hydrolysis by adding a small amount of acid (e.g., formic acid to a final concentration of 0.1%) or by heat inactivation (be cautious of potential side reactions).
-
-
Sample Cleanup (optional but recommended for LC-MS/MS):
-
Use solid-phase extraction (SPE) with a suitable cartridge (e.g., C18) to remove salts and other interfering substances and to concentrate the 3-NT.
-
Elute the 3-NT from the SPE cartridge and dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Analytical Methods for 3-Nitro-L-tyrosine Quantification
| Method | Principle | Sensitivity | Specificity | Throughput | Key Considerations |
| ELISA | Immunoassay | Moderate | Variable (cross-reactivity possible) | High | Prone to matrix effects; antibody quality is critical. |
| HPLC-UV/ECD | Chromatographic separation with UV or electrochemical detection | Moderate to High | Moderate (potential for co-eluting interferences) | Moderate | Electrochemical detection can be very sensitive but is susceptible to interference. |
| GC-MS/MS | Gas chromatography with tandem mass spectrometry | Very High | Very High | Low to Moderate | Requires a time-consuming derivatization step. |
| LC-MS/MS | Liquid chromatography with tandem mass spectrometry | High to Very High | Very High | Moderate to High | Considered a "gold standard" method for its balance of sensitivity, specificity, and throughput. |
Visualizations
Caption: Formation of 3-Nitro-L-tyrosine.
Caption: Experimental workflow for 3-NT measurement.
ensuring the stability of 3-Nitro-L-tyrosine-d3 in solution
Welcome to the technical support center for 3-Nitro-L-tyrosine-d3. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: For optimal long-term stability, the powdered form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: Due to its limited solubility in neutral aqueous solutions, a specific protocol is recommended for preparing aqueous stock solutions. For other solvents, please see the detailed protocol in the "Experimental Protocols" section.
-
Aqueous Stock Solution: To prepare a 5 mg/mL solution in water, it is necessary to adjust the pH to 2 with HCl, and apply ultrasonic treatment and warming to 60°C to aid dissolution.[1]
-
DMSO Stock Solution: For initial solubilization, DMSO can be used. Prepare a concentrated stock solution in DMSO and then dilute it stepwise into your aqueous buffer to the final working concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid cellular toxicity.
Q3: How should I store prepared solutions of this compound?
A3: The stability of this compound in solution is dependent on the solvent and storage temperature. To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[2]
| Solvent | Storage Temperature | Storage Duration |
| In solvent | -80°C | 6 months[3] |
| In solvent | -20°C | 1 month[3] |
It is not recommended to store aqueous solutions for more than one day.
Q4: What are the potential degradation pathways for this compound in solution?
A4: The primary degradation pathway for this compound in solution, particularly when exposed to light, is likely photodegradation. This process is thought to involve the hydroxylation of the aromatic ring and subsequent ring-opening, leading to the complete mineralization of the compound. The nitro group makes the compound susceptible to oxidative degradation.
Caption: Proposed photodegradation pathway of this compound.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Solution
-
Potential Cause: The pH of the aqueous solution is near neutral. This compound has low solubility in water at neutral pH. The nitration of the tyrosine ring lowers the pKa of the phenolic hydroxyl group, making its solubility highly pH-dependent.[4]
-
Solution:
-
Acidify the Solution: For aqueous solutions, lower the pH to 2 using HCl. This will protonate the carboxylic acid group and improve solubility.
-
Use Co-solvents: Prepare an initial stock solution in an organic solvent like DMSO, and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Apply Heat and Sonication: Gently warming the solution (e.g., to 60°C) and using an ultrasonic bath can aid in the dissolution process.[1]
-
Issue 2: Inconsistent Results or Loss of Activity Over Time
-
Potential Cause 1: Degradation of the stock solution. Improper storage conditions, such as exposure to light or frequent freeze-thaw cycles, can lead to the degradation of this compound.
-
Solution:
-
Always store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]
-
Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.[2]
-
Protect solutions from light by using amber vials or wrapping vials in aluminum foil.
-
-
-
Potential Cause 2: Instability in aqueous experimental media. Aqueous solutions of this compound are not stable for extended periods.
-
Solution: Prepare fresh working solutions in your aqueous experimental buffer immediately before use. It is not recommended to store aqueous solutions for more than one day.
-
Issue 3: Unexpected Peaks or Baseline Noise in HPLC Analysis
-
Potential Cause 1: Contamination of the mobile phase or column.
-
Solution:
-
Prepare fresh mobile phase daily and degas it thoroughly.
-
Flush the column with a strong solvent to remove any contaminants.
-
If the problem persists, consider replacing the guard column or the analytical column.
-
-
-
Potential Cause 2: Degradation of this compound. Degradation products may appear as extra peaks in the chromatogram.
-
Solution:
-
Analyze a freshly prepared standard solution to confirm the retention time of the intact compound.
-
Review the storage and handling procedures of your samples to minimize degradation.
-
-
-
Potential Cause 3: Air bubbles in the system.
-
Solution:
-
Degas the mobile phase.
-
Purge the pump to remove any trapped air bubbles.
-
-
Caption: A simplified workflow for troubleshooting common HPLC issues.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a method to assess the stability of this compound in a specific solvent under various conditions using HPLC-UV.
1. Materials:
-
This compound
-
HPLC-grade solvent of interest (e.g., DMSO, water, PBS)
-
HPLC system with a UV detector
-
C18 HPLC column
-
HPLC-grade mobile phase components (e.g., acetonitrile, water, formic acid)
-
Amber vials
2. Preparation of Standard and Sample Solutions:
-
Primary Stock Solution: Accurately weigh a known amount of this compound powder and dissolve it in the chosen solvent to prepare a concentrated primary stock solution (e.g., 1 mg/mL). If using an aqueous solvent, follow the solubilization procedure described in the FAQs.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Stability Samples: Dilute the primary stock solution with the solvent of interest to a known concentration (e.g., 20 µg/mL) in amber vials.
3. Stability Study Design (Accelerated Stability Testing):
-
Temperature: Store the stability samples at different temperatures (e.g., 4°C, 25°C, and an elevated temperature like 40°C or 60°C).
-
Light Exposure: To assess photostability, expose one set of samples to a controlled light source (as per ICH Q1B guidelines) while keeping a parallel set in the dark as a control.
-
pH (for aqueous solutions): Prepare stability samples in buffers of different pH values (e.g., pH 4, 7, and 9) to evaluate the effect of pH on stability.
4. HPLC Analysis:
-
HPLC Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 356 nm (for specificity) or 274 nm.
-
Injection Volume: 10 µL
-
-
Analysis Schedule: Analyze the stability samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week). For elevated temperatures, more frequent initial time points may be necessary.
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the working standard solutions against their concentrations.
-
Determine the concentration of this compound remaining in the stability samples at each time point by interpolating their peak areas from the calibration curve.
-
5. Data Presentation:
Summarize the percentage of this compound remaining at each time point under each condition in a table for easy comparison.
| Time (hours) | 4°C, Dark (% Remaining) | 25°C, Dark (% Remaining) | 25°C, Light (% Remaining) | 40°C, Dark (% Remaining) |
| 0 | 100 | 100 | 100 | 100 |
| 24 | ||||
| 48 | ||||
| 72 | ||||
| 168 |
References
quality control measures for 3-Nitro-L-tyrosine assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitro-L-tyrosine assays.
Frequently Asked Questions (FAQs)
Q1: What is 3-Nitro-L-tyrosine and why is it measured?
A1: 3-Nitro-L-tyrosine (3-NT) is a stable biomarker formed from the modification of tyrosine residues by reactive nitrogen species (RNS), such as peroxynitrite.[1][2][3][4] Its presence in biological samples is an indicator of nitrosative stress, which is associated with various pathological conditions including inflammation, cardiovascular diseases, and neurodegenerative disorders.[4][5][6] Measuring 3-NT levels helps to assess cellular damage and the extent of nitric oxide (NO) production.[4][7]
Q2: What are the common methods for quantifying 3-Nitro-L-tyrosine?
A2: Several methods are available for the detection and quantification of 3-NT. The most common are:
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Immunological methods: Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique.[6][8]
-
High-Performance Liquid Chromatography (HPLC): This method is often coupled with various detectors, including Ultraviolet-Visible (UV/VIS), Electrochemical (ECD), and Diode Array (DAD) detectors for sensitive and specific quantification.[2][6][8]
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly sensitive and specific methods for 3-NT analysis.[1][2][9]
Q3: How should I prepare my samples for a 3-Nitro-L-tyrosine assay?
A3: Proper sample preparation is crucial for accurate results. General guidelines are as follows:
-
Serum: Allow blood to clot at room temperature or 2-8°C, then centrifuge to collect the supernatant.[7]
-
Plasma: Collect blood with an anticoagulant like EDTA or heparin and centrifuge within 30 minutes to separate the plasma.[7]
-
Tissues: Rinse tissues with iced phosphate-buffered saline (PBS), mince, and homogenize in an appropriate buffer.[10]
-
Other Biological Fluids: Centrifuge to remove particulate matter.[7] It is important to avoid hemolysis and lipemia in serum and plasma samples.[7] Samples should be stored at -20°C or -80°C if not assayed immediately, and repeated freeze-thaw cycles should be avoided.[7]
Q4: What are the key considerations for a 3-Nitro-L-tyrosine ELISA?
A4: For reliable ELISA results, consider the following:
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Assay Principle: Understand whether you are using a competitive or a sandwich ELISA, as the relationship between signal and analyte concentration will differ.[11][12]
-
Standard Curve: Always prepare a fresh standard curve for each assay.[7][13] Ensure the sample concentrations fall within the linear range of the standard curve.[7]
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Controls: Include positive and negative controls to validate the assay performance.
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Washing Steps: Thorough washing is critical to remove unbound reagents and reduce background noise.[7] Ensure wells do not dry out during the procedure.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during your 3-Nitro-L-tyrosine assays.
ELISA Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Insufficient washing. | Increase the number of wash cycles and ensure complete removal of wash buffer.[7] |
| Contaminated reagents or buffers. | Use fresh, high-purity reagents and sterile, pyrogen/endotoxin-free tubes.[7] | |
| High concentration of detection antibody or HRP conjugate. | Optimize the concentration of detection reagents. | |
| Low Signal or Sensitivity | Inactive reagents (e.g., expired standards, antibodies, or enzyme conjugates). | Check the expiration dates and storage conditions of all kit components.[7] |
| Improper incubation times or temperatures. | Adhere strictly to the protocol's incubation parameters.[7] | |
| Low levels of 3-NT in the sample. | Concentrate the sample or use a more sensitive detection method if possible. | |
| Incorrect wavelength reading. | Ensure the microplate reader is set to the correct wavelength as specified in the protocol (e.g., 450 nm).[7][13] | |
| High Variability (High CV%) | Pipetting errors. | Use calibrated pipettes and ensure consistent pipetting technique. Avoid touching the inside wall of the wells.[7] |
| Incomplete mixing of reagents. | Gently mix all reagents and samples thoroughly before use.[7] | |
| Temperature gradients across the plate. | Ensure the plate is incubated at a uniform temperature. | |
| No Signal | Omission of a critical reagent (e.g., primary antibody, detection antibody, substrate). | Carefully review the protocol and ensure all steps were followed correctly. |
| Incorrect assay procedure. | Double-check the assay principle (competitive vs. sandwich) and ensure the correct steps were performed in the right order. |
HPLC Troubleshooting
| Problem | Possible Cause | Solution |
| Variable Retention Times | Fluctuations in mobile phase composition. | Prepare mobile phase gravimetrically and use a reliable degassing method like vacuum and sonication.[14] |
| Temperature variations. | Use a column thermostat to maintain a consistent temperature.[14] | |
| Column degradation. | Use a guard column and ensure proper column storage. | |
| Peak Tailing or Broadening | Column contamination from sample matrix. | Implement a sample cleanup procedure like solid-phase extraction (SPE).[14] |
| Mismatched pH between sample solvent and mobile phase. | Ensure the sample is dissolved in a solvent compatible with the mobile phase. | |
| Low Signal Intensity | Low concentration of 3-NT in the sample. | Consider sample enrichment techniques. |
| Suboptimal detector settings. | Optimize detector parameters (e.g., wavelength for UV, potential for ECD). | |
| Ghost Peaks | Contaminants in the mobile phase or from previous injections. | Use high-purity solvents and flush the system thoroughly between runs. |
| Increased Backpressure | Clogged column frit or tubing. | Filter samples and mobile phases. Reverse flush the column (if recommended by the manufacturer). |
Experimental Protocols
Competitive ELISA for 3-Nitro-L-tyrosine
This protocol is a generalized example and may need to be adapted based on the specific kit manufacturer's instructions.
-
Reagent Preparation: Bring all reagents and samples to room temperature.[7] Prepare 1X Wash Buffer and other working solutions as per the kit manual.[7]
-
Standard Preparation: Reconstitute the 3-NT standard and perform serial dilutions to create a standard curve (e.g., 0 to 100 ng/mL).[7]
-
Sample Preparation: Dilute samples to ensure the 3-NT concentration falls within the standard curve range.[7]
-
Assay Procedure:
-
Add 50 µL of standards and samples to the appropriate wells of the 3-NT antigen-coated microplate.[7]
-
Add 50 µL of biotinylated anti-3-NT antibody to each well.
-
Incubate as per the kit's instructions (e.g., 45 minutes at 37°C).[12]
-
Wash the plate multiple times with 1X Wash Buffer.[7]
-
Add 100 µL of HRP-Streptavidin conjugate and incubate (e.g., 30 minutes at 37°C).[12]
-
Wash the plate again.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops.[15]
-
Add 100 µL of Stop Solution. The color will change from blue to yellow.[7]
-
-
Data Analysis: Read the absorbance at 450 nm.[7][13] Generate a standard curve by plotting the absorbance versus the concentration of the standards. The concentration of 3-NT in the samples will be inversely proportional to the absorbance.[12]
HPLC-ECD for 3-Nitro-L-tyrosine
This protocol outlines a general procedure for the analysis of 3-NT using HPLC with electrochemical detection.
-
Sample Hydrolysis: For protein-bound 3-NT, perform enzymatic hydrolysis using a protease mixture like pronase to release free 3-NT.[16]
-
Protein Removal: After hydrolysis, remove residual proteins by centrifugation through a molecular weight cut-off filter (e.g., 10 kDa).[16]
-
HPLC System and Conditions:
-
Electrochemical Detection:
-
Set the electrochemical detector to the optimal reduction and/or oxidation potentials for 3-NT.[16]
-
-
Calibration: Prepare a standard curve using a certified 3-Nitro-L-tyrosine standard.[19][20]
-
Data Analysis: Identify and quantify the 3-NT peak in the sample chromatogram by comparing its retention time and signal intensity to the standard curve. Confirmation of the peak identity can be achieved by spiking the sample with the 3-NT standard or by using chemical reduction with sodium dithionite, which will diminish the 3-NT peak.[10]
Visualizations
Caption: Workflow for a competitive 3-Nitro-L-tyrosine ELISA.
Caption: Workflow for 3-Nitro-L-tyrosine analysis by HPLC-ECD.
References
- 1. Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-Nitrotyrosine: A biomarker of nitrogen free radical species modified proteins in systemic autoimmunogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomic Approaches to Analyze Protein Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. recipp.ipp.pt [recipp.ipp.pt]
- 7. documents.thermofisher.cn [documents.thermofisher.cn]
- 8. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein 3-Nitrotyrosine in Complex Biological Samples: Quantification by High-Pressure Liquid Chromatography/Electrochemical Detection and Emergence of Proteomic Approaches for Unbiased Identification of Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. 3-NT(3-Nitrotyrosine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. Human 3 Nitrotyrosine ELISA kit (E01A0670) - Shanghai BlueGene Biotech CO., LTD. [elisakit.cc]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Nitrotyrosine ELISA Kit | Oxidative Stress | SKT-126 [stressmarq.com]
- 16. Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. recipp.ipp.pt [recipp.ipp.pt]
- 19. medchemexpress.com [medchemexpress.com]
- 20. 3-Nitro-L-tyrosine, 5 g, CAS No. 621-44-3 | A to Z | Chemicals | Carl ROTH - Belgium [carlroth.com]
addressing background noise in 3-Nitro-L-tyrosine immunodetection
Welcome to the technical support center for 3-Nitro-L-tyrosine (3-NT) immunodetection. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental protocols. 3-Nitro-L-tyrosine is a key biomarker for nitrosative stress, and its accurate detection is crucial for a wide range of research areas, including inflammation, neurodegenerative diseases, and cardiovascular disorders.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can arise during the immunodetection of 3-Nitro-L-tyrosine, leading to high background and unreliable results.
High Background in Western Blotting
Question: I am observing high background across my entire Western blot membrane when probing for 3-Nitro-L-tyrosine. What are the possible causes and solutions?
Answer: High background in Western blotting can obscure the specific signal of your target protein. Several factors can contribute to this issue:
-
Insufficient Blocking: If the membrane is not adequately blocked, the primary and secondary antibodies can bind non-specifically, leading to a high background.
-
Antibody Concentration Too High: Using an excessive concentration of the primary or secondary antibody can increase non-specific binding.
-
Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies, resulting in a noisy background.
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible non-specific antibody binding.
-
Contaminated Buffers: The use of contaminated or old buffers can introduce particles that create a speckled or high background.
Troubleshooting Workflow for High Background in Western Blotting
Caption: Troubleshooting workflow for high background in Western blotting.
Non-Specific Staining in Immunohistochemistry (IHC)
Question: My 3-Nitro-L-tyrosine IHC staining shows high background and non-specific signal in the tissue. How can I resolve this?
Answer: High background in IHC can be caused by several factors related to tissue preparation, antibody incubation, and detection steps.
-
Endogenous Enzyme Activity: Tissues like the liver and kidney have endogenous peroxidase activity that can react with the HRP-conjugated secondary antibody, leading to false-positive staining.
-
Cross-reactivity of Secondary Antibody: The secondary antibody may cross-react with endogenous immunoglobulins in the tissue, especially when using a mouse primary antibody on mouse tissue.
-
Hydrophobic and Ionic Interactions: Antibodies can non-specifically bind to tissue components through hydrophobic or ionic interactions.
-
Antigen Retrieval Issues: Suboptimal antigen retrieval can either insufficiently expose the epitope or damage the tissue morphology, leading to increased background.
Recommended Solutions for IHC Background Reduction
| Issue | Recommended Solution |
| Endogenous Peroxidase Activity | Incubate tissue sections with 3% hydrogen peroxide (H2O2) for 10-15 minutes to quench endogenous peroxidase activity. |
| Secondary Antibody Cross-reactivity | Use a secondary antibody that has been pre-adsorbed against the species of the tissue sample. For mouse-on-mouse IHC, use a specialized blocking kit. |
| Non-specific Antibody Binding | Increase the protein concentration in the blocking buffer (e.g., 5% BSA or normal serum). Add a detergent like Tween-20 (0.05%) to the wash buffers. |
| Antigen Retrieval Optimization | Titrate the time and temperature for heat-induced epitope retrieval (HIER). Ensure the pH of the retrieval buffer is optimal for the antibody. |
High Background in ELISA
Question: I am getting a high background signal in my 3-Nitro-L-tyrosine ELISA, even in the negative control wells. What could be the cause?
Answer: High background in an ELISA can significantly reduce the assay's sensitivity and dynamic range. Common causes include:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents that contribute to the background signal.
-
Over-incubation: Extending the incubation times of the antibodies or the substrate beyond the recommended duration can lead to increased non-specific binding and a higher background.
-
High Antibody Concentrations: Using too high a concentration of the detection antibody can result in non-specific binding to the plate.
-
Substrate Contamination: The substrate solution can become contaminated or may have been exposed to light for a prolonged period, leading to a high background.
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations and incubation times for optimizing your 3-Nitro-L-tyrosine immunodetection experiments.
Table 1: Blocking Agents for Immunodetection
| Application | Blocking Agent | Concentration | Incubation Time | Temperature |
| Western Blot | Non-fat Dry Milk | 5% (w/v) in TBST | 1 hour | Room Temp |
| Bovine Serum Albumin (BSA) | 3-5% (w/v) in TBST | 1 hour | Room Temp | |
| IHC | Normal Serum (from species of secondary Ab) | 5-10% (v/v) in PBS | 30-60 minutes | Room Temp |
| Bovine Serum Albumin (BSA) | 1-3% (w/v) in PBS | 30-60 minutes | Room Temp | |
| ELISA | Bovine Serum Albumin (BSA) | 1% (w/v) in PBS | 1-2 hours | 37°C |
Table 2: Antibody Dilution and Incubation Parameters
| Application | Antibody | Starting Dilution Range | Incubation Time | Temperature |
| Western Blot | Primary | 1:500 - 1:2000 | Overnight | 4°C |
| Secondary | 1:2000 - 1:10,000 | 1 hour | Room Temp | |
| IHC | Primary | 1:100 - 1:500 | Overnight | 4°C |
| Secondary | 1:200 - 1:1000 | 1-2 hours | Room Temp | |
| ELISA | Detection | 1:1000 - 1:5000 | 1-2 hours | 37°C |
Experimental Protocols
Detailed Western Blot Protocol for 3-Nitro-L-tyrosine Detection
-
Sample Preparation: Homogenize cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel. Run the gel at 150V for 1.5-2 hours.
-
Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against 3-Nitro-L-tyrosine (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
General Workflow for 3-Nitro-L-tyrosine Western Blot
Caption: A simplified workflow for Western blot analysis of 3-Nitro-L-tyrosine.
Detailed Immunohistochemistry (IHC) Protocol for 3-Nitro-L-tyrosine Staining
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker for 15 minutes.
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Block with 10% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against 3-Nitro-L-tyrosine diluted in PBS with 1% BSA overnight at 4°C.
-
Washing: Wash sections three times for 5 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Washing: Wash sections three times for 5 minutes each in PBS.
-
Signal Amplification: Incubate with an avidin-biotin-HRP complex (ABC reagent) for 30 minutes.
-
Washing: Wash sections three times for 5 minutes each in PBS.
-
Chromogen Development: Add DAB substrate and monitor for color development (typically 2-10 minutes).
-
Counterstaining: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
Signaling Pathway
Formation of 3-Nitro-L-tyrosine
3-Nitro-L-tyrosine is formed through the nitration of tyrosine residues by reactive nitrogen species (RNS), primarily peroxynitrite (ONOO⁻). Peroxynitrite is generated from the reaction of nitric oxide (NO•) and superoxide (O₂•⁻). This modification is a hallmark of nitrosative stress and is implicated in various pathological conditions.
Caption: Formation of 3-Nitro-L-tyrosine via peroxynitrite-mediated nitration of tyrosine residues.
References
Validation & Comparative
A Researcher's Guide to 3-Nitro-L-tyrosine Measurement: An Inter-laboratory Comparison
For researchers, scientists, and drug development professionals, the accurate measurement of 3-Nitro-L-tyrosine (3-NT) is a critical indicator of nitrosative stress, implicated in a wide range of physiological and pathological conditions.[1][2] This guide provides an objective comparison of the most common analytical methods for 3-NT quantification, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Introduction to 3-Nitro-L-tyrosine as a Biomarker
3-Nitro-L-tyrosine is a stable product of tyrosine nitration by reactive nitrogen species (RNS) such as peroxynitrite and nitrogen dioxide.[1][2] Its accumulation in biological samples is a key biomarker for assessing nitrosative stress, which plays a significant role in various diseases, including cardiovascular and neurodegenerative disorders. The reliable and accurate quantification of 3-NT is therefore paramount for both basic research and clinical studies.
This guide explores the performance of four principal analytical methods: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Analysis of 3-NT Measurement Methods
The choice of an analytical method for 3-NT quantification depends on several factors, including the required sensitivity and specificity, sample matrix, available equipment, and throughput needs. The following tables summarize the quantitative performance of each method based on published data.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Precision (CV%) | Accuracy (Recovery %) | Key Advantages | Key Disadvantages |
| HPLC-UV | 5 - 15 nmol/L | µg/L range | 0.05 - 100 µmol/L | - | - | Simple, low-cost, readily available | Lower sensitivity and specificity |
| GC-MS/MS | 4 amol | 125 pM | 0 - 50 nM | Intra-day: 5.5 - 9.5% | Intra-day: 104 - 105% | High sensitivity and specificity | Requires time-consuming derivatization, potential for artifact formation |
| LC-MS/MS | 0.030 ng/mL | 0.100 ng/mL | 0.1 - 3.0 ng/mL | <10% | 95 - 105% | High sensitivity and specificity, no derivatization needed | Higher equipment cost |
| ELISA | 0.938 ng/mL | 1.563 ng/mL | 1.563 - 100 ng/mL | Intra-assay: <10%, Inter-assay: <15% | - | High throughput, easy to use | Potential for cross-reactivity, may be less accurate than chromatographic methods |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below to ensure reproducibility and aid in the implementation of these methods in your laboratory.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of 3-NT in various biological matrices.
a. Sample Preparation (Serum):
-
To 100 µL of serum, add 100 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex the mixture and centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and methanol (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 356 nm.
-
Injection Volume: 20 µL.
c. Quantification:
-
A standard curve is generated using known concentrations of 3-NT. The concentration of 3-NT in the samples is determined by comparing their peak areas to the standard curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity but requires a derivatization step to make 3-NT volatile.
a. Sample Preparation and Derivatization (Plasma/Urine):
-
Initial separation of 3-NT from the biological matrix is performed using HPLC.
-
The collected fraction containing 3-NT is dried under a stream of nitrogen.
-
The dried residue is derivatized, for example, by adding N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and incubating at 60°C for 30 minutes to form a volatile derivative.
b. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Injection Mode: Splitless.
-
Mass Spectrometry: Electron ionization (EI) source with the mass spectrometer operating in selected ion monitoring (SIM) mode for quantification of characteristic ions of the 3-NT derivative.
c. Quantification:
-
An internal standard (e.g., ¹³C₆-labeled 3-NT) is added at the beginning of the sample preparation to correct for losses during the procedure. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and specificity without the need for derivatization.
a. Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., ¹³C₆-3-NT).
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode. The analysis is performed in multiple reaction monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for 3-NT and the internal standard.
c. Quantification:
-
A calibration curve is prepared by plotting the peak area ratio of 3-NT to the internal standard against the concentration.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method based on antigen-antibody recognition. Commercial kits are widely available.
a. General Protocol (Competitive ELISA):
-
Standards and samples are added to a microplate pre-coated with a 3-NT antibody.
-
A fixed amount of biotin-labeled 3-NT is added, which competes with the 3-NT in the sample for binding to the antibody.
-
The plate is washed to remove unbound components.
-
Streptavidin-HRP conjugate is added, which binds to the biotinylated 3-NT.
-
After another wash, a substrate solution (e.g., TMB) is added, and the color development is stopped with an acid solution.
-
The absorbance is read at 450 nm.
b. Quantification:
-
The concentration of 3-NT is inversely proportional to the color intensity. A standard curve is generated by plotting the absorbance versus the concentration of the standards, and the sample concentrations are determined from this curve.
Visualizing Key Processes
To further clarify the context and workflow of 3-NT measurement, the following diagrams illustrate the signaling pathway leading to 3-NT formation and a general experimental workflow.
Caption: Signaling pathway for the formation of 3-Nitro-L-tyrosine.
Caption: General experimental workflow for 3-Nitro-L-tyrosine measurement.
Conclusion
The selection of an appropriate method for 3-Nitro-L-tyrosine measurement is a critical decision in nitrosative stress research. While LC-MS/MS and GC-MS offer the highest sensitivity and specificity, HPLC-UV provides a cost-effective alternative for samples with higher 3-NT concentrations. ELISA is an excellent choice for high-throughput screening. This guide provides the necessary information to make an informed decision and to implement these methods effectively in your laboratory, ultimately contributing to a better understanding of the role of nitrosative stress in health and disease.
References
A Head-to-Head Battle of Oxidative Stress Markers: 3-Nitro-L-tyrosine vs. 8-oxo-dG
In the intricate landscape of cellular stress, the ability to accurately measure oxidative damage is paramount for researchers in drug development and disease pathology. Among the myriad of biomarkers, 3-Nitro-L-tyrosine (3-NT) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) have emerged as prominent indicators of nitrosative and oxidative stress, respectively. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate marker for their studies.
At a Glance: Key Differences and Similarities
| Feature | 3-Nitro-L-tyrosine (3-NT) | 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) |
| What it Measures | Nitrosative stress; protein damage | Oxidative DNA damage |
| Molecule Type | Modified amino acid (tyrosine) | Modified DNA nucleoside (deoxyguanosine) |
| Formation Pathway | Nitration of tyrosine residues by reactive nitrogen species (RNS) like peroxynitrite.[1][2][3] | Oxidation of guanine bases in DNA by reactive oxygen species (ROS). |
| Biological Matrix | Plasma, serum, urine, tissue lysates.[1][4][5][6] | Urine, DNA isolated from tissues and cells (e.g., leukocytes).[7][8][9][10][11] |
| Associated Pathologies | Neurodegenerative diseases, cardiovascular diseases, inflammation, diabetes.[12][13][14] | Carcinogenesis, degenerative diseases, aging.[15] |
| Common Analytical Methods | ELISA, HPLC-ECD, GC-MS, LC-MS/MS.[2][16] | ELISA, HPLC-ECD, GC-MS, LC-MS/MS.[7][11] |
Quantitative Comparison of Basal and Pathological Levels
The following tables summarize the reported concentrations of 3-NT and 8-oxo-dG in various biological samples from healthy individuals and patients with specific diseases. These values can serve as a reference for interpreting experimental results.
Table 1: 3-Nitro-L-tyrosine (3-NT) Concentrations
| Biological Sample | Condition | Concentration Range | Analytical Method |
| Human Plasma | Healthy | 1.4 - 4.2 nM[17] | GC-tandem MS |
| Healthy | ~0.12 µM (nitro-BSA equivalents)[6] | ELISA | |
| Human Urine | Healthy | 1.6 - 33.2 nM (0.05 - 1.30 nmol/mmol creatinine)[4] | GC-tandem MS |
| Healthy | Mean: 2.4 nM[1] | GC-tandem MS | |
| Depression | Higher than healthy controls[14] | Fluorometry |
Table 2: 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) Concentrations
| Biological Sample | Condition | Concentration Range | Analytical Method |
| Human Urine | Healthy | 2.2 nmol/24 hr (median)[10] | HPLC-EC, GC-MS |
| Healthy | 0.24 - 2.47 nmol/mmol creatinine[18] | Not specified | |
| Cancer Patients | 6.05 nmol/24 hr (median)[10] | HPLC-EC, GC-MS | |
| Gastric Cancer Patients | 22.29 ± 4.79 nmol/mmol creatinine[9] | Not specified | |
| Human Lymphocyte DNA | Healthy | 1.57 ± 0.88 adducts per 10^6 dG[7] | UPLC-HESI-MS/MS |
| Healthy | 4.46 per 10^6 dG (median)[10] | HPLC-EC, GC-MS | |
| Cancer Patients | 4.93 per 10^6 dG (median)[10] | HPLC-EC, GC-MS |
Signaling Pathways and Formation Mechanisms
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantification of these biomarkers. Below are outlines of common experimental protocols.
Quantification of 3-Nitro-L-tyrosine by ELISA
This protocol is based on a competitive ELISA format.
Materials:
-
96-well plate pre-coated with anti-3-NT antibody
-
3-NT standard
-
Samples (plasma, serum, tissue lysates)
-
Biotinylated anti-3-NT detector antibody
-
HRP-conjugated streptavidin
-
Wash buffer
-
TMB substrate
-
Stop solution (e.g., 1 M HCl)
-
Plate reader
Procedure:
-
Sample Preparation: Dilute standards and samples in assay buffer.
-
Binding: Add 50 µL of standard or sample to each well. Incubate for 2 hours at room temperature.
-
Washing: Aspirate and wash each well twice with wash buffer.
-
Detection Antibody: Add 50 µL of prepared detector antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Aspirate and wash each well twice with wash buffer.
-
HRP Conjugate: Add 50 µL of prepared HRP label. Incubate for 1 hour at room temperature.
-
Washing: Aspirate and wash each well three times with wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well.
-
Measurement: Read the absorbance at 600 nm for 15 minutes, or stop the reaction with stop solution and read at 450 nm.[19]
-
Analysis: Calculate 3-NT concentrations from the standard curve.
Quantification of 8-oxo-dG in Urine by HPLC-ECD
This protocol outlines the steps for measuring urinary 8-oxo-dG.
Materials:
-
Urine samples
-
Solid-phase extraction (SPE) columns (e.g., C18 and SCX)
-
HPLC system with an electrochemical detector (ECD)
-
Analytical column (e.g., Develosil C30)
-
Mobile phase (e.g., phosphate buffer with acetonitrile)
-
8-oxo-dG standard
Procedure:
-
Sample Preparation: Thaw urine samples and centrifuge to remove precipitates.
-
Solid-Phase Extraction (SPE):
-
Apply the urine sample to a pre-conditioned C18 SPE column.
-
Wash the column to remove interfering substances.
-
Elute 8-oxo-dG.
-
Further purify the eluate using an SCX SPE column.[8]
-
-
HPLC-ECD Analysis:
-
Inject the purified sample into the HPLC system.
-
Separate 8-oxo-dG using an isocratic elution with the mobile phase.
-
Detect 8-oxo-dG using the electrochemical detector set at an appropriate potential.[8]
-
-
Quantification: Determine the concentration of 8-oxo-dG in the samples by comparing the peak area to a standard curve.
Experimental and Analytical Workflow
Concluding Remarks
Both 3-Nitro-L-tyrosine and 8-oxo-dG are valuable biomarkers for assessing oxidative and nitrosative stress. The choice between them should be guided by the specific research question. 3-NT is an excellent marker for protein damage resulting from reactive nitrogen species, making it particularly relevant for studies on inflammation and neurodegenerative diseases.[12][13] In contrast, 8-oxo-dG is a specific marker of oxidative DNA damage and is a cornerstone of cancer and aging research.[15]
For a comprehensive understanding of the oxidative stress profile, the simultaneous measurement of both markers can provide a more complete picture of the damage to different classes of macromolecules. Advances in analytical techniques, particularly mass spectrometry, are enabling more sensitive and specific quantification of these markers, furthering our understanding of their roles in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Nitrotyrosine quantification methods: Current concepts and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Three Oxidative Stress Biomarkers in a Sample of Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of 3-nitrotyrosine in human urine at the basal state by gas chromatography-tandem mass spectrometry and evaluation of the excretion after oral intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eaglebio.com [eaglebio.com]
- 6. 3-Nitrotyrosine in the proteins of human plasma determined by an ELISA method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Urine 3-Nitrotyrosine and Serum HDL as Potential Biomarkers of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Significance of 8-oxoGsn in Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. abcam.com [abcam.com]
A Head-to-Head Battle: Cross-Validation of ELISA and LC-MS/MS for 3-Nitro-L-tyrosine Quantification
A definitive guide for researchers selecting the optimal method for quantifying a key biomarker of oxidative stress.
In the fields of drug development and clinical research, the accurate quantification of biomarkers is paramount. 3-Nitro-L-tyrosine (3-NT), a stable product of tyrosine nitration by reactive nitrogen species, has emerged as a critical biomarker for oxidative and nitrosative stress, implicated in a host of pathologies from neurodegenerative diseases to cardiovascular conditions.[1] The choice of analytical method for its quantification can significantly impact experimental outcomes. This guide provides a comprehensive cross-validation of two commonly employed techniques: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Executive Summary: Methodological Showdown
ELISA and LC-MS/MS each present a unique set of advantages and limitations for the quantification of 3-Nitro-L-tyrosine. ELISA, a plate-based immunoassay, is renowned for its simplicity, high throughput, and cost-effectiveness, making it a staple in many laboratories. However, its reliance on antibody-antigen interactions can introduce vulnerabilities such as cross-reactivity and batch-to-batch variability, potentially impacting accuracy.[2]
In contrast, LC-MS/MS offers unparalleled precision, sensitivity, and specificity.[2] By physically separating the analyte from complex biological matrices before its detection based on mass-to-charge ratio, LC-MS/MS provides a direct and highly accurate measurement. This sophistication, however, comes at the cost of requiring specialized instrumentation and expertise, and generally involves a more complex and time-consuming workflow.[2]
Quantitative Performance: A Data-Driven Comparison
The selection of an appropriate analytical method hinges on its performance metrics. The following tables summarize the key quantitative parameters for both ELISA and LC-MS/MS in the context of 3-Nitro-L-tyrosine quantification, based on commercially available kits and published validation studies.
Table 1: Performance Characteristics of 3-Nitro-L-tyrosine ELISA Kits
| Parameter | Performance | Source |
| Sensitivity (LOD) | 0.938 ng/mL | [3][4] |
| Assay Range | 1.563 - 100 ng/mL | [3][4] |
| Intra-Assay Precision (CV%) | < 10% | [1][5][6][7] |
| Inter-Assay Precision (CV%) | < 12-15% | [1][5][7] |
| Sample Types | Serum, Plasma, Cell Culture Supernatants, Tissue Lysates | [3] |
| Assay Time | ~2 hours | [3][4] |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for 3-Nitro-L-tyrosine
| Parameter | Performance | Source |
| Limit of Detection (LOD) | 0.030 ng/mL | [8][9][10] |
| Limit of Quantification (LOQ) | 0.100 ng/mL | [8][9][10] |
| Linearity (Calibration Range) | 0.1 - 3.0 ng/mL | [8] |
| Accuracy | 95 - 105% | [8][9][10] |
| Precision (CV%) | < 10% | [8][9] |
| Recovery | 80 - 120% | [10] |
| Sample Types | Plasma | [8][9][10] |
The Biochemical Pathway: Formation of 3-Nitro-L-tyrosine
Understanding the formation of 3-Nitro-L-tyrosine is crucial for interpreting its quantification. Under conditions of oxidative stress, nitric oxide (NO) reacts with superoxide radicals (O₂⁻) to form the highly reactive peroxynitrite (ONOO⁻).[2][11][12] Peroxynitrite, in turn, can nitrate the phenolic ring of tyrosine residues in proteins, forming the stable 3-Nitro-L-tyrosine.
Caption: Formation of 3-Nitro-L-tyrosine from nitric oxide and superoxide.
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are essential for reproducibility and for understanding the nuances of each technique.
3-Nitro-L-tyrosine ELISA Protocol (Competitive)
This protocol is a generalized representation of a competitive ELISA for 3-NT.
-
Plate Preparation: A microplate is pre-coated with a 3-Nitro-L-tyrosine antigen.
-
Sample and Standard Incubation: Standards and samples containing 3-NT are added to the wells, followed by the addition of a biotinylated anti-3-NT antibody. During this incubation, the 3-NT in the sample competes with the coated 3-NT for binding to the antibody. The plate is incubated for a specified time (e.g., 45 minutes at 37°C).[3]
-
Washing: The plate is washed to remove unbound antibodies and sample components.
-
Conjugate Addition: A streptavidin-HRP (Horseradish Peroxidase) conjugate is added to each well and incubated (e.g., 30 minutes at 37°C).[3] This binds to the biotinylated antibody that is bound to the coated antigen.
-
Second Washing: The plate is washed again to remove unbound conjugate.
-
Substrate Reaction: A TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution is added, which is catalyzed by HRP to produce a blue color.
-
Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to terminate the reaction, changing the color to yellow.
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The concentration of 3-NT is inversely proportional to the color intensity.
LC-MS/MS Protocol for 3-Nitro-L-tyrosine Quantification
This protocol outlines a typical workflow for 3-NT analysis by LC-MS/MS.
-
Sample Preparation:
-
Protein Precipitation: An extraction reagent (e.g., acetone) is added to the plasma sample to precipitate proteins.[8]
-
Internal Standard Spiking: An isotopically labeled internal standard (e.g., 3-NT-¹³C₆) is added to the sample for accurate quantification.[8]
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the free 3-NT is collected for analysis.
-
-
Liquid Chromatography (LC) Separation:
-
An aliquot of the prepared sample is injected into an HPLC system.
-
The 3-NT is separated from other sample components on a specialized analytical column (e.g., a Kinetex PFP column).[8]
-
-
Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer.
-
The 3-NT molecules are ionized (e.g., by electrospray ionization) and selected in the first quadrupole based on their mass-to-charge ratio.
-
The selected ions are fragmented in the collision cell.
-
Specific fragment ions are monitored in the third quadrupole for highly selective and sensitive detection.
-
-
Data Analysis: The concentration of 3-NT in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Workflow Visualization: ELISA vs. LC-MS/MS
The following diagrams illustrate the distinct workflows of the two methodologies.
Caption: A typical workflow for a competitive ELISA.
Caption: A generalized workflow for LC-MS/MS analysis.
Conclusion: Selecting the Right Tool for the Job
The choice between ELISA and LC-MS/MS for 3-Nitro-L-tyrosine quantification is not a matter of one being universally "better" than the other, but rather which is more fit-for-purpose.
-
ELISA is a pragmatic choice for large-scale screening studies where high throughput and cost-efficiency are critical, and where a semi-quantitative or relative quantification is sufficient. Its ease of use also makes it accessible to a broader range of laboratories.
-
LC-MS/MS stands as the gold standard for studies demanding the highest level of accuracy, sensitivity, and specificity.[2] It is the preferred method for clinical validation studies, pharmacokinetic analyses, and any research where precise, absolute quantification is non-negotiable.
Ultimately, researchers must weigh the specific requirements of their study, including the desired level of data quality, sample throughput, available budget, and in-house expertise, to make an informed decision on the most appropriate analytical platform for their 3-Nitro-L-tyrosine quantification needs.
References
- 1. Nitrotyrosine ELISA Kit | Oxidative Stress | SKT-126 [stressmarq.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-NT(3-Nitrotyrosine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. 3-Nitrotyrosine ELISA Kit (A74164) [antibodies.com]
- 5. abbexa.com [abbexa.com]
- 6. 3-Nitrotyrosine Competitive ELISA Kit (EEL008) - Invitrogen [thermofisher.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
comparing different sample preparation techniques for 3-Nitro-L-tyrosine analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common sample preparation techniques for the analysis of 3-Nitro-L-tyrosine (3-NT), a key biomarker for nitrosative stress. Objective evaluation of these methods is crucial for obtaining accurate and reproducible results in research and clinical settings. This document outlines the performance of various techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific application.
Introduction to 3-Nitro-L-tyrosine
3-Nitro-L-tyrosine is formed by the nitration of tyrosine residues in proteins, a process mediated by reactive nitrogen species (RNS) such as peroxynitrite.[1][2] The formation of 3-NT is indicative of oxidative and nitrosative stress, conditions implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[3][4] Accurate quantification of 3-NT in biological samples is therefore a critical tool for understanding disease mechanisms and for the development of novel therapeutic strategies.
Signaling Pathway of 3-Nitro-L-tyrosine Formation
The formation of 3-Nitro-L-tyrosine is a complex process initiated by the reaction of nitric oxide (NO) with superoxide radicals (O₂⁻) to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent.[5][6] Peroxynitrite can then directly or indirectly lead to the nitration of tyrosine residues on proteins. This post-translational modification can alter protein structure and function, thereby affecting various cellular signaling pathways.[7][8][9]
Caption: Formation of 3-Nitro-L-tyrosine via the peroxynitrite pathway.
Comparison of Sample Preparation Techniques
The choice of sample preparation technique is critical for the accurate quantification of 3-NT and can significantly impact the sensitivity, specificity, and reproducibility of the analysis. The most common methods include protein precipitation, solid-phase extraction (SPE), and immunoaffinity chromatography.
| Technique | Principle | Advantages | Disadvantages | Typical Recovery (%) | Typical LOQ (ng/mL) |
| Protein Precipitation | Proteins are precipitated from the sample using organic solvents (e.g., acetone, acetonitrile) or acids (e.g., trichloroacetic acid), leaving the smaller analyte in the supernatant.[10][11] | Simple, fast, and inexpensive. | Non-selective, may result in significant matrix effects and lower sensitivity.[12] | 85 - 105[10] | ~0.100[10] |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent, thereby separating it from interfering matrix components.[13] | Good cleanup, reduces matrix effects, and can concentrate the analyte. | More time-consuming and expensive than protein precipitation. Method development can be complex. | 89 - 92[13] | Varies with sorbent and matrix |
| Immunoaffinity Chromatography | Utilizes highly specific antibodies immobilized on a solid support to capture the target analyte (3-NT) from the sample matrix.[14] | Highly selective, provides excellent sample cleanup and enrichment, leading to high sensitivity.[14] | Most expensive method, antibodies can have batch-to-batch variability, and harsh elution conditions may be required.[11] | >70[13] | Can achieve very low LOQs |
Experimental Protocols
Detailed methodologies for the key sample preparation techniques are provided below. These protocols are generalized and may require optimization for specific sample types and analytical instrumentation.
Protein Precipitation
This protocol is adapted from a method for the analysis of free 3-NT in human plasma.[10]
-
To 100 µL of plasma sample, add 10 µL of an internal standard solution.
-
Add 200 µL of ice-cold acetone to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,500 RPM for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
This is a general protocol that can be adapted for various SPE cartridges.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., supernatant from protein precipitation) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove unretained impurities.
-
Elution: Elute the 3-NT with 1 mL of an appropriate solvent (e.g., methanol or acetonitrile, which may be acidified).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
Immunoaffinity Chromatography
This protocol describes a general workflow for immunoaffinity enrichment.
-
Antibody Immobilization: Covalently couple anti-3-NT antibodies to a solid support (e.g., agarose beads).
-
Sample Incubation: Incubate the pre-cleared sample with the antibody-coupled beads to allow for the specific binding of 3-NT.
-
Washing: Wash the beads extensively with a wash buffer (e.g., PBS) to remove non-specifically bound proteins.
-
Elution: Elute the bound 3-NT using a low pH buffer (e.g., glycine-HCl, pH 2.5).
-
Neutralization: Immediately neutralize the eluate with a high pH buffer to prevent degradation of the analyte.
-
Desalting: Desalt the sample using a C18 spin column or a similar device before LC-MS/MS analysis.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of 3-Nitro-L-tyrosine from biological samples.
Caption: General workflow for 3-Nitro-L-tyrosine analysis.
Conclusion
The selection of an appropriate sample preparation method is a critical determinant of the quality of 3-Nitro-L-tyrosine analysis. Protein precipitation offers a rapid and straightforward approach but may be limited by matrix effects. Solid-phase extraction provides a more thorough cleanup, while immunoaffinity chromatography offers the highest selectivity and sensitivity. The choice of method should be guided by the specific requirements of the study, including the sample matrix, the expected concentration of 3-NT, and the available instrumentation. For complex matrices and low analyte concentrations, a multi-step approach combining protein precipitation with SPE or immunoaffinity chromatography may be necessary to achieve the desired analytical performance.
References
- 1. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. pnas.org [pnas.org]
- 6. Peroxynitrite induced signaling pathways in plant response to non-proteinogenic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of peroxynitrite in the redox regulation of cell signal transduction pathways. [folia.unifr.ch]
- 8. Peroxynitrite signaling: receptor tyrosine kinases and activation of stress-responsive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein 3-Nitrotyrosine in Complex Biological Samples: Quantification by High-Pressure Liquid Chromatography/Electrochemical Detection and Emergence of Proteomic Approaches for Unbiased Identification of Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.rug.nl [research.rug.nl]
- 14. Practical Immunoaffinity-Enrichment LC-MS for Measuring Protein Kinetics of Low-Abundance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Methods for 3-Nitro-L-tyrosine Detection: A Novel Immuno-Spin Trapping UPLC-MS/MS Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel immuno-spin trapping Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection of 3-Nitro-L-tyrosine (3-NT) with established analytical techniques. 3-Nitro-L-tyrosine is a critical biomarker for nitrosative stress, implicated in a range of pathological conditions.[1] Accurate and sensitive quantification of 3-NT is paramount for both research and potential diagnostic applications.[1][2]
This document outlines the performance of the new method alongside High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Electrochemical (ECD) detection, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). We present supporting experimental data in comparative tables and provide detailed methodologies for each key experiment.
Performance Comparison of 3-Nitro-L-tyrosine Detection Methods
The following tables summarize the quantitative performance of the novel immuno-spin trapping UPLC-MS/MS method against established analytical techniques for the determination of 3-Nitro-L-tyrosine.
Table 1: Comparison of Sensitivity and Linearity
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range (ng/mL) |
| New Immuno-Spin Trapping UPLC-MS/MS | 0.01 ng/mL | 0.03 ng/mL | 0.03 - 100 |
| HPLC-UV | 0.367 - 1.862 µg/L[2] | 1.113 - 5.642 µg/L[2] | 0.3125 - 50 µg/mL[2] |
| HPLC-ECD | 10 nM (approx. 2.26 ng/mL)[3] | 200 fmol (on column)[3] | Not specified |
| GC-MS | In the nM range[4] | Not specified | Not specified |
| LC-MS/MS | 0.030 ng/mL[5][6] | 0.100 ng/mL[5][6] | 0.1 - 3.0 ng/mL[5][6] |
| ELISA | 0.94 ng/mL[7] | 1.56 ng/mL[7] | 1.56 - 100 ng/mL[7] |
Table 2: Comparison of Precision and Accuracy
| Method | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (Recovery %) |
| New Immuno-Spin Trapping UPLC-MS/MS | < 5% | < 7% | 95 - 105% |
| HPLC-UV | < 2.23%[2] | Not specified | 94.78 ± 5.41%[2] |
| HPLC-ECD | Not specified | Not specified | Not specified |
| GC-MS | Not specified | Not specified | Not specified |
| LC-MS/MS | < 10%[5][6] | < 10%[5][6] | 95 - 105%[5][6] |
| ELISA | < 10%[7] | < 10%[7] | Not specified |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the analytical processes, the following diagrams illustrate the formation of 3-Nitro-L-tyrosine and a comparison of the experimental workflows.
Figure 1. Formation of 3-Nitro-L-tyrosine via Nitrosative Stress.
Figure 2. Comparative Experimental Workflow of 3-NT Detection Methods.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the novel immuno-spin trapping UPLC-MS/MS method and the established analytical techniques.
New Method: Immuno-Spin Trapping UPLC-MS/MS
This novel method combines the specificity of an immunoassay with the sensitivity of spin trapping and UPLC-MS/MS to provide a highly accurate and sensitive quantification of 3-Nitro-L-tyrosine.
a. Materials and Reagents:
-
Anti-3-Nitro-L-tyrosine antibody
-
Protein A/G magnetic beads
-
Spin trap agent (e.g., DMPO)
-
UPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium formate
-
3-Nitro-L-tyrosine standard
-
Isotopically labeled 3-Nitro-L-tyrosine internal standard
b. Sample Preparation:
-
Collect biological samples (plasma, tissue homogenate) and add the spin trap agent immediately to stabilize reactive nitrogen species.
-
Incubate the sample with the anti-3-Nitro-L-tyrosine antibody to form an antibody-antigen complex.
-
Add Protein A/G magnetic beads to the sample and incubate to capture the antibody-antigen complex.
-
Wash the magnetic beads with a suitable buffer to remove unbound proteins and contaminants.
-
Elute the captured 3-Nitro-L-tyrosine from the beads using a low pH elution buffer.
-
Neutralize the eluate and add the isotopically labeled internal standard.
c. UPLC-MS/MS Analysis:
-
Inject the prepared sample into a UPLC system equipped with a C18 column.
-
Perform a gradient elution using a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Analyze the eluent using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-product ion transitions of 3-Nitro-L-tyrosine and the internal standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A widely used method for the quantification of 3-Nitro-L-tyrosine, particularly in samples with higher concentrations.
a. Materials and Reagents:
-
Acetonitrile, methanol, and HPLC-grade water
-
Acetic acid
-
3-Nitro-L-tyrosine standard
b. Sample Preparation:
-
To 100 µL of serum, add 200 µL of acetonitrile to precipitate proteins.[2]
-
Vortex the mixture and centrifuge at 10,000 x g for 10 minutes.[2]
-
Filter the supernatant through a 0.22 µm syringe filter.[2]
c. HPLC-UV Analysis:
-
Inject the filtered sample into an HPLC system with a C18 column.
-
Use a mobile phase of 0.5% acetic acid:methanol:water (15:15:70 v/v/v) at a flow rate of 1 mL/min.[2]
-
Detect 3-Nitro-L-tyrosine at a wavelength of 356 nm.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
A highly sensitive method that requires derivatization of the analyte.
a. Materials and Reagents:
-
Internal standard (e.g., 3-nitro-L-[2H3]tyrosine)
-
Reagents for derivatization (e.g., n-propyl-pentafluoropropionyltrimethylsilyl ether derivatives)[4]
-
Organic solvents for extraction
b. Sample Preparation:
-
Add the internal standard to the urine sample.
-
Perform an initial separation of 3-nitrotyrosine from other urinary components by HPLC.[4]
-
Evaporate the collected fraction to dryness.
-
Derivatize the dried residue to increase its volatility for GC analysis.[4]
-
Extract the derivatized 3-nitrotyrosine into an organic solvent.
c. GC-MS Analysis:
-
Inject the extracted sample into a GC-MS system.
-
Separate the components on a suitable capillary column.
-
Detect and quantify 3-nitrotyrosine using selected-reaction monitoring (SRM) in negative-ion chemical ionization mode.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The gold standard for specificity and sensitivity in 3-Nitro-L-tyrosine analysis.
a. Materials and Reagents:
-
Acetonitrile, methanol, and LC-MS grade water
-
Formic acid
-
Trifluoroacetic acid (TFA)
-
Acetone
b. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard solution and 10 µL of 0.2% TFA.[5][6]
-
Add 200 µL of acetone to precipitate proteins and incubate for 10 minutes.[5][6]
-
Transfer the supernatant for analysis.
c. LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system with a C18 column.
-
Use a gradient elution with a mobile phase of 0.1% formic acid in water and 0.1% formic acid in methanol.[5][6]
-
Detect and quantify 3-Nitro-L-tyrosine using a tandem mass spectrometer in positive ionization mode with MRM.[5][6]
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
A high-throughput method suitable for screening large numbers of samples.
a. Materials and Reagents:
-
ELISA plate pre-coated with a capture antibody for 3-Nitro-L-tyrosine
-
3-Nitro-L-tyrosine standard
-
Biotinylated 3-Nitro-L-tyrosine
-
Streptavidin-HRP conjugate
-
Wash buffer
-
Substrate solution (TMB)
-
Stop solution
b. Assay Procedure:
-
Prepare a standard curve of 3-Nitro-L-tyrosine.
-
Add standards and diluted samples to the wells of the ELISA plate.
-
Add biotinylated 3-Nitro-L-tyrosine to all wells and incubate.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again.
-
Add the TMB substrate and incubate until color develops.
-
Add the stop solution and measure the absorbance at 450 nm. The concentration of 3-NT is inversely proportional to the signal.
References
- 1. researchgate.net [researchgate.net]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of 3-nitrotyrosine in human urine at the basal state by gas chromatography-tandem mass spectrometry and evaluation of the excretion after oral intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Nitrotyrosine Competitive ELISA Kit (EEL008) - Invitrogen [thermofisher.com]
3-Nitro-L-tyrosine: A Key Marker of Nitrosative Stress and Its Correlation with Inflammatory Biomarkers
A Comparative Guide for Researchers and Drug Development Professionals
3-Nitro-L-tyrosine (3-NT), a stable biomarker of nitrosative stress, is formed through the nitration of tyrosine residues by reactive nitrogen species (RNS). Its elevated levels in biological samples have been associated with a variety of pathological conditions, making it a significant area of investigation for understanding disease mechanisms and for the development of novel therapeutic interventions. This guide provides a comparative analysis of the correlation between 3-NT and other key inflammatory biomarkers, supported by experimental data and detailed methodologies.
Correlation of 3-Nitro-L-tyrosine with Inflammatory Biomarkers: A Quantitative Overview
The following table summarizes the quantitative correlation between 3-Nitro-L-tyrosine and prominent inflammatory biomarkers from various studies. This data provides a clear comparison of the strength of these associations in different disease models and patient populations.
| Biomarker | Model / Population | Correlation Coefficient (r) | p-value | Citation |
| C-Reactive Protein (CRP) | Rheumatoid Arthritis Patients | Not explicitly stated, but an independent association was found. | < 0.05 | [1] |
| Tumor Necrosis Factor-alpha (TNF-α) | Chronic Heart Failure Patients | 0.32 | < 0.01 | [2] |
| Interleukin-6 (IL-6) | Data not available in the reviewed literature | - | - | |
| Myeloperoxidase (MPO) | Chronic Heart Failure Patients | 0.37 | < 0.003 | [2] |
Signaling Pathways and Experimental Workflows
To visualize the intricate relationships between 3-Nitro-L-tyrosine and the inflammatory cascade, as well as the general workflow for their analysis, the following diagrams are provided.
Caption: Signaling pathway illustrating the formation of 3-Nitro-L-tyrosine and its correlation with inflammatory markers.
Caption: General experimental workflow for the analysis of 3-Nitro-L-tyrosine and other inflammatory biomarkers.
Experimental Protocols
Accurate quantification of 3-Nitro-L-tyrosine and other inflammatory biomarkers is crucial for reliable correlation studies. Below are detailed methodologies for the key experiments cited.
Quantification of 3-Nitro-L-tyrosine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of 3-NT due to its high sensitivity and specificity.[3]
1. Sample Preparation:
-
To 100 µL of plasma or serum, add an internal standard (e.g., 13C-labeled 3-NT).
-
Deproteinize the sample by adding a solvent like acetonitrile or methanol, followed by vortexing and centrifugation.
-
Alternatively, for cleaner samples, solid-phase extraction (SPE) can be employed to isolate 3-NT.[4]
2. Chromatographic Separation:
-
Use a C18 reversed-phase column for separation.
-
The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of an acid (e.g., formic acid) to improve ionization.
3. Mass Spectrometric Detection:
-
Employ a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for both 3-NT and its internal standard in multiple reaction monitoring (MRM) mode for quantification.
Quantification of C-Reactive Protein (CRP) by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, robust, and sensitive method for quantifying CRP in serum or plasma.
1. Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for human CRP and incubate overnight.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
2. Blocking:
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours.
-
Wash the plate.
3. Sample and Standard Incubation:
-
Add diluted patient samples and a series of CRP standards to the wells and incubate for 1-2 hours.
-
Wash the plate.
4. Detection Antibody Incubation:
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate for 1 hour.
-
Wash the plate.
5. Substrate Reaction and Measurement:
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the CRP concentration in the samples based on the standard curve.[5][6][7][8][9]
Quantification of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) by ELISA
The protocol for IL-6 and TNF-α ELISA is similar to that of CRP, with the use of specific capture and detection antibodies for each respective cytokine.
1. Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for human IL-6 or TNF-α.
2. Blocking, Sample/Standard Incubation, Detection Antibody Incubation, and Substrate Reaction:
-
Follow the same steps as described for the CRP ELISA, using reagents specific for either IL-6 or TNF-α.[10][11][12][13][14][15][16][17][18]
Conclusion
The available evidence strongly suggests a positive correlation between 3-Nitro-L-tyrosine and key inflammatory biomarkers, particularly TNF-α and CRP. This relationship underscores the intricate link between nitrosative stress and the inflammatory response in various disease states. While further research is needed to establish a definitive correlation with other markers like IL-6 and to explore these associations in a wider range of conditions, the existing data highlight the potential of 3-NT as a valuable biomarker for assessing inflammatory status and for evaluating the efficacy of anti-inflammatory and antioxidant therapies. The provided experimental protocols offer a standardized approach for researchers to accurately measure these biomarkers and contribute to this growing field of knowledge.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. mdpi.com [mdpi.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Whence nitrotyrosine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Uncovering the Role of Myeloperoxidase in Inflammation and Atherosclerosis - Amerigo Scientific [amerigoscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. The Roles of Neutrophil-Derived Myeloperoxidase (MPO) in Diseases: The New Progress [mdpi.com]
- 12. Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Pathways: Inflammation-associated nitric-oxide production as a cancer-supporting redox mechanism and a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Role of myeloperoxidase in inflammation and atherosclerosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-Nitrotyrosine: A biomarker of nitrogen free radical species modified proteins in systemic autoimmunogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nitrotyrosine - Wikipedia [en.wikipedia.org]
- 18. 3-Nitrotyrosine in the proteins of human plasma determined by an ELISA method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Anti-3-Nitro-L-tyrosine Antibodies: A Comparative Analysis
For researchers, scientists, and drug development professionals studying nitrative stress, the selection of a highly specific and sensitive anti-3-Nitro-L-tyrosine antibody is paramount for generating reliable and reproducible data. 3-Nitro-L-tyrosine, a stable biomarker of peroxynitrite-mediated protein damage, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammation. This guide provides an objective comparison of commercially available anti-3-Nitro-L-tyrosine antibodies, supported by experimental data and detailed protocols to aid in the selection of the most suitable antibody for your research needs.
Performance Comparison of Anti-3-Nitro-L-tyrosine Antibodies
The specificity and affinity of an antibody for its target are critical performance indicators. The following table summarizes quantitative data for several commercially available anti-3-Nitro-L-tyrosine antibodies based on published studies and manufacturer's data. This allows for a direct comparison of their performance in various immunoassays.
| Antibody (Clone/Source) | Type | Host | Supplier | Affinity (L/mol) | Limit of Detection (LOD) | Validated Applications | Cross-Reactivity |
| 39B6 | Monoclonal | Mouse | Novus Biologicals, Santa Cruz Biotechnology, Abcam | High (orders of magnitude more sensitive than some commercial mAbs)[1] | ~20 nmol/L (Competitive ELISA)[1] | WB, IHC, ELISA, Flow, ICC/IF, IP[2] | No detectable cross-reactivity with non-nitrated tyrosine.[2] |
| 2A12 | Monoclonal | Mouse | Thermo Fisher Scientific | Not specified | Not specified | WB[3] | Reacts with Chemical samples. |
| Oxis 24312 | Polyclonal | Sheep | Not specified | High for nitrated proteins (up to 10⁸ L/mol) | ~10 pmol/L for highly nitrated proteins (one-sided immunoassay)[4] | Immunoassays[4] | Characterized for cross-reactivity with eight similar aromatic compounds.[4] |
| Alexis 39B6 | Monoclonal | Not specified | Not specified | High for free 3-nitrotyrosine (10⁶ L/mol)[4] | Not specified | Indirect competitive immunoassays[4] | Characterized for cross-reactivity with eight similar aromatic compounds.[4] |
| Rabbit Polyclonal | Polyclonal | Rabbit | Sigma-Aldrich | Not specified | Not specified | WB, ELISA, IHC, IF, ICC | Does not cross-react with L-tyrosine, ρ-nitro-L-phenylalanine, 3-amino-L-tyrosine, 3-chloro-L-tyrosine and phospho-L-tyrosine BSA conjugates.[5] |
| 7A12AF6 | Monoclonal | Mouse | Abcam | Not specified | Not specified | WB, Flow Cyt, IP, ICC/IF, ELISA | Not specified |
| EPR27217-88 | Monoclonal | Rabbit | Abcam | Not specified | Not specified | WB, Dot, IP, I-ELISA | Not specified |
| #9691 | Polyclonal | Rabbit | Cell Signaling Technology | Not specified | Not specified | WB | Does not cross-react with unmodified tyrosine or with phospho-tyrosine.[6] |
Key Experimental Protocols for Antibody Specificity Evaluation
Accurate assessment of antibody specificity is crucial. Below are detailed methodologies for key experiments commonly used to validate anti-3-Nitro-L-tyrosine antibodies.
Western Blotting (WB)
Western blotting is used to identify nitrated proteins in complex biological samples.
-
Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
Electrophoresis: Separate 20-50 µg of protein per lane on a 4-20% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-3-Nitro-L-tyrosine antibody (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is employed for the quantitative determination of 3-nitrotyrosine in biological samples. A competitive ELISA is often used to assess antibody specificity and affinity.
-
Coating: Coat a 96-well plate with a nitrated protein standard (e.g., nitrated BSA) overnight at 4°C.
-
Washing: Wash the plate three times with phosphate-buffered saline (PBS).
-
Blocking: Block the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Competition: Prepare a series of standards of free 3-nitrotyrosine or other potential cross-reactants. Mix these standards with a constant concentration of the anti-3-Nitro-L-tyrosine antibody and incubate for 1 hour at 37°C.
-
Incubation: Add the antibody/standard mixture to the coated plate and incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with PBS.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with PBS.
-
Detection: Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The signal will be inversely proportional to the concentration of free 3-nitrotyrosine in the sample.
Immunohistochemistry (IHC)
IHC is used to visualize the localization of nitrated proteins in tissue sections.
-
Tissue Preparation: Fix tissue samples in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform antigen retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the anti-3-Nitro-L-tyrosine antibody overnight at 4°C.
-
Washing: Wash the sections with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Washing: Wash the sections with PBS.
-
Detection: Visualize the staining using a DAB substrate, which produces a brown precipitate.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a coverslip.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of 3-Nitro-L-tyrosine, the following diagrams are provided.
Caption: Workflow for evaluating anti-3-Nitro-L-tyrosine antibody specificity.
Caption: Simplified signaling pathway of nitrative stress leading to protein nitration.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrotyrosine Antibody (39B6) - BSA Free (NB110-96877): Novus Biologicals [novusbio.com]
- 3. 3-Nitrotyrosine Monoclonal Antibody (2A12) (MA1-12770) [thermofisher.com]
- 4. Comparison of nitrotyrosine antibodies and development of immunoassays for the detection of nitrated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrotyrosine antibody Nitrotyrosine Antibody [sigmaaldrich.com]
- 6. Nitro-Tyrosine Antibody | Cell Signaling Technology [cellsignal.com]
Comparative Analysis of 3-Nitro-L-tyrosine in Different Disease Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the role and quantification of 3-Nitro-L-tyrosine (3-NT) is crucial for advancing research in diseases characterized by nitrosative stress. This guide provides an objective comparison of 3-NT levels across various disease models, supported by experimental data, detailed methodologies for its detection, and visualizations of the key signaling pathways involved in its formation.
3-Nitro-L-tyrosine, a stable biomarker of nitrosative stress, is formed through the nitration of tyrosine residues by reactive nitrogen species. Its elevated levels have been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and chronic inflammatory conditions. This guide offers a comparative analysis of 3-NT across these disease models to aid in experimental design and data interpretation.
Quantitative Comparison of 3-Nitro-L-tyrosine Levels
The following tables summarize the reported concentrations of 3-Nitro-L-tyrosine in various biological samples from different disease models compared to healthy controls. These values highlight the significant elevation of this biomarker in pathological conditions.
Table 1: 3-Nitro-L-tyrosine Levels in Neurodegenerative Disease Models
| Disease Model | Biological Sample | Patient/Model Group (Concentration) | Control Group (Concentration) | Fold Change | Reference |
| Alzheimer's Disease | Hippocampus | 8-fold increase | Baseline | ~8x | [1][2][3] |
| Inferior Parietal Lobule | ~25% higher than controls | Baseline | ~1.25x | [2][4] | |
| Ventricular Cerebrospinal Fluid (vCSF) | 2.3-fold increase (free 3-NT) | Baseline | ~2.3x | [3][5] | |
| Parkinson's Disease | Serum | Elevated (p < 0.01) | Baseline | Significant Increase | [6] |
| Saliva and Serum | No significant difference | No significant difference | - |
Table 2: 3-Nitro-L-tyrosine Levels in Cardiovascular Disease Models
| Disease Model | Biological Sample | Patient/Model Group (Concentration) | Control Group (Concentration) | Fold Change | Reference |
| Coronary Artery Disease | Plasma Proteins | Median 9.1 µmol/mol tyrosine | Median 5.2 µmol/mol tyrosine | ~1.75x | |
| Atherosclerosis | HDL from Atherosclerotic Lesions | 619 ± 178 µmol/mol Tyr | 104 ± 11 µmol/mol Tyr (circulating HDL) | ~6x | |
| LDL from Atherosclerotic Lesions | 840 ± 140 µmol/mol tyrosine | 9 ± 7 µmol/mol of tyrosine (plasma LDL) | ~93x |
Table 3: 3-Nitro-L-tyrosine Levels in Inflammatory Disease Models
| Disease Model | Biological Sample | Patient/Model Group (Concentration) | Control Group (Concentration) | Fold Change | Reference |
| Rheumatoid Arthritis | Serum | 43 ± 29 ng/mL | Not specified | Elevated | [7] |
| Synovial Fluid | Higher prevalence of anti-3-NT antibodies than in sera | Lower prevalence | Significant Increase | [8] | |
| Systemic Lupus Erythematosus | Synovial Fluid | Higher levels in later stages | Lower levels in early stages | Increased over time | [8] |
Experimental Protocols for 3-Nitro-L-tyrosine Quantification
Accurate quantification of 3-Nitro-L-tyrosine is paramount for reliable research. Below are detailed methodologies for three commonly used analytical techniques.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method for quantifying 3-NT in various biological samples.[9][10][11]
Principle: This is a competitive immunoassay. 3-NT in the sample competes with a fixed amount of 3-NT coated on a microplate for binding to a specific primary antibody. A secondary antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable color change. The intensity of the color is inversely proportional to the concentration of 3-NT in the sample.
Protocol Outline:
-
Plate Preparation: A 96-well microplate is pre-coated with a 3-NT antigen.
-
Sample and Standard Incubation: Add standards and samples to the wells. Then, add a biotin-conjugated antibody specific for 3-NT. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate multiple times to remove unbound reagents.
-
Conjugate Addition: Add Streptavidin-HRP (Horseradish Peroxidase) working solution to each well and incubate for 30-60 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes at 37°C.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Determine the 3-NT concentration in the samples by comparing their absorbance to the standard curve.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive and specific method for the quantification of 3-NT.[12][13][14]
Principle: This method separates 3-NT from other components in a sample using a reversed-phase HPLC column. The electrochemical detector then measures the current generated by the oxidation or reduction of 3-NT as it elutes from the column. This provides a highly sensitive and selective signal for quantification.
Protocol Outline:
-
Sample Preparation:
-
For protein-bound 3-NT, perform enzymatic hydrolysis of the protein samples using an enzyme like Pronase.
-
Precipitate remaining proteins with an acid (e.g., trichloroacetic acid).
-
Centrifuge and filter the supernatant.
-
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol in a phosphate buffer (e.g., 100 mM, pH 5.0) is commonly used.
-
Flow Rate: Typically 1 mL/min.
-
-
Electrochemical Detection:
-
Working Electrode: A porous carbon or glassy carbon electrode.
-
Potential: A reduction potential (e.g., -800 mV) followed by an oxidation potential (e.g., +250 mV) is applied for selective detection.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 3-NT.
-
Quantify 3-NT in the samples by comparing their peak areas to the standard curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers very high sensitivity and specificity for 3-NT analysis, often considered a gold standard method.[15][16][17]
Principle: This technique involves the derivatization of 3-NT to make it volatile. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer. The mass spectrometer provides structural information, ensuring high specificity, and allows for quantification using stable isotope-labeled internal standards.
Protocol Outline:
-
Sample Preparation and Derivatization:
-
Extract 3-NT from the biological matrix.
-
Derivatize 3-NT to a volatile ester, for example, the n-propyl-pentafluoropropionyl (PFP)-trimethylsilyl (TMS) ether derivative.
-
-
Gas Chromatographic Separation:
-
Column: A non-polar capillary column (e.g., Optima 5-MS).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the derivatized 3-NT.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron capture negative-ion chemical ionization (EC-NCI) is often used for high sensitivity.
-
Analysis Mode: Selected-reaction monitoring (SRM) is employed for quantitative analysis, monitoring specific parent-daughter ion transitions for both endogenous 3-NT and the stable isotope-labeled internal standard.
-
-
Quantification:
-
The concentration of 3-NT is determined by the ratio of the peak area of the endogenous analyte to that of the internal standard, calculated from a standard curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in 3-NT formation and its detection is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate these pathways and workflows.
Caption: Experimental workflow for 3-Nitro-L-tyrosine quantification.
Caption: Peroxynitrite-mediated formation of 3-Nitro-L-tyrosine.
Caption: Myeloperoxidase-catalyzed nitration of HDL in atherosclerosis.[18][19][20][21][22]
References
- 1. Electrochemical analysis of protein nitrotyrosine and dityrosine in the Alzheimer brain indicates region-specific accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated Levels of 3-Nitrotyrosine in Brain From Subjects with Amnestic Mild Cognitive Impairment: Implications for the Role of Nitration in the Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation | Journal of Neuroscience [jneurosci.org]
- 4. Elevated levels of 3-nitrotyrosine in brain from subjects with amnestic mild cognitive impairment: implications for the role of nitration in the progression of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Serum fractalkine and 3-nitrotyrosine levels correlate with disease severity in Parkinson's disease: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship of Serum 3-Nitrotyrosine Levels with Inflammation in Patients with Rheumatoid Arthritis [mdpi.com]
- 8. Prevalence of anti-3-nitrotyrosine antibodies in the joint synovial fluid of patients with rheumatoid arthritis, osteoarthritis and systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-NT(3-Nitrotyrosine) ELISA Kit – AFG Scientific [afgsci.com]
- 10. documents.thermofisher.cn [documents.thermofisher.cn]
- 11. 3-NT(3-Nitrotyrosine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of nitrotyrosine by HPLC-ECD and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 3-Nitrotyrosine quantification methods: Current concepts and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Myeloperoxidase: An oxidative pathway for generating dysfunctional HDL - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Low-Density Lipoprotein Modified by Myeloperoxidase in Inflammatory Pathways and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Myeloperoxidase-oxidized high density lipoprotein impairs atherosclerotic plaque stability by inhibiting smooth muscle cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The nitric oxide congener nitrite inhibits myeloperoxidase/H2O2/ Cl- -mediated modification of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Nitro-L-tyrosine Assays: Assessing Linearity and Range
For researchers, scientists, and drug development professionals, the accurate quantification of 3-Nitro-L-tyrosine (3-NT), a key biomarker of nitrosative stress, is paramount. This guide provides an objective comparison of common 3-NT assay methodologies—ELISA, HPLC, and LC-MS/MS—with a focus on their linearity and dynamic range, supported by experimental data to aid in selecting the most appropriate method for your research needs.
Introduction to 3-Nitro-L-tyrosine as a Biomarker
3-Nitro-L-tyrosine is a stable product formed from the nitration of tyrosine residues by reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻)[1]. Increased levels of 3-NT are associated with a variety of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and inflammation, making its precise measurement critical for both basic research and clinical studies[2][3][4]. The choice of analytical method can significantly impact the accuracy and reliability of these measurements. This guide compares the performance of three widely used techniques for 3-NT quantification.
Comparative Analysis of Assay Performance
The selection of an appropriate assay for 3-Nitro-L-tyrosine quantification depends on several factors, including the required sensitivity, the sample matrix, available equipment, and throughput needs. Below is a summary of the quantitative performance of ELISA, HPLC-UV, and LC-MS/MS assays.
| Parameter | ELISA | HPLC-UV | LC-MS/MS |
| Linearity (R²) | Not consistently reported, performance often shown by linearity of dilution | >0.99 | >0.99 |
| Dynamic Range | ~1.56 - 100 ng/mL | ~0.3 - 20 ng/mL | ~0.1 - 3.0 ng/mL |
| Sensitivity (LOD) | ~0.94 ng/mL | ~0.1 ng/mL | ~0.03 ng/mL |
| Sample Throughput | High | Moderate | Moderate to High |
| Specificity | Good, but potential for cross-reactivity | Good | Excellent |
| Cost per Sample | Low to Moderate | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for each of the discussed assay types.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a generalized representation of a competitive ELISA for 3-NT.
-
Plate Coating: A microtiter plate is pre-coated with a known amount of 3-Nitro-L-tyrosine.
-
Sample and Standard Incubation: Standards and samples are added to the wells, followed by the addition of a specific primary antibody against 3-NT. During this incubation, free 3-NT in the sample or standard competes with the coated 3-NT for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and sample components.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added to each well.
-
Washing: The plate is washed again to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Signal Detection: The reaction is stopped, and the absorbance is measured using a microplate reader. The color intensity is inversely proportional to the concentration of 3-NT in the sample.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a typical reversed-phase HPLC method for 3-NT analysis[5].
-
Sample Preparation: Plasma or tissue homogenate samples are deproteinized, typically by acid precipitation (e.g., with perchloric acid), followed by centrifugation. The supernatant is then filtered.
-
Chromatographic Separation: An aliquot of the prepared sample is injected onto a C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic elution is performed using a mobile phase commonly consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile)[5].
-
Detection: The eluent is monitored by a UV detector at a wavelength where 3-NT has significant absorbance, typically around 274 nm or 356 nm.
-
Quantification: The concentration of 3-NT is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of 3-NT[5].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a sensitive and specific method for 3-NT quantification in biological matrices[6][7].
-
Sample Preparation and Extraction: Proteins in the sample are precipitated, often with an organic solvent like acetone. An internal standard (e.g., a stable isotope-labeled 3-NT) is added before precipitation to correct for matrix effects and variations in extraction efficiency[6]. The supernatant is then evaporated to dryness and reconstituted in the mobile phase[6].
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC system, typically with a C18 column, for separation from other sample components. A gradient elution is commonly employed.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of 3-NT is selected and fragmented to produce a characteristic product ion. This transition is highly specific to 3-NT.
-
Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of 3-NT in the sample based on a calibration curve.
Visualizing the Formation of 3-Nitro-L-tyrosine
The following diagram illustrates the primary pathway for the formation of 3-Nitro-L-tyrosine under conditions of nitrosative stress.
Caption: Formation of 3-Nitro-L-tyrosine via peroxynitrite-mediated nitration of tyrosine residues.
Conclusion
The choice of an assay for 3-Nitro-L-tyrosine quantification should be guided by the specific requirements of the study.
-
ELISA is a cost-effective and high-throughput method suitable for screening large numbers of samples where high precision and absolute quantification are not the primary objectives.
-
HPLC-UV offers a balance between cost, sensitivity, and specificity, making it a robust method for many research applications.
-
LC-MS/MS provides the highest sensitivity and specificity, making it the gold standard for clinical and research applications that require accurate and precise quantification of low levels of 3-NT[8].
While chromatographic methods like HPLC and LC-MS/MS generally offer better sensitivity and specificity, immunological methods such as ELISA are also valuable for their ease of use and high throughput[2][9]. Researchers should carefully consider the trade-offs between these methods to select the most appropriate assay for their experimental context.
References
- 1. Nitrotyrosine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-nitrotyrosine-a-versatile-oxidative-stress-biomarker-for-major-neurodegenerative-diseases - Ask this paper | Bohrium [bohrium.com]
- 4. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Nitrotyrosine quantification methods: Current concepts and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Enzymatic Versus Acid Hydrolysis for Protein Digestion
For researchers, scientists, and drug development professionals navigating the complexities of protein analysis, the initial step of breaking down proteins into their constituent peptides or amino acids is a critical juncture. The two most common methods to achieve this are enzymatic hydrolysis and acid hydrolysis. This guide provides an objective comparison of these techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
At a Glance: Key Differences Between Enzymatic and Acid Hydrolysis
| Feature | Enzymatic Hydrolysis | Acid Hydrolysis |
| Specificity | High (cleaves at specific amino acid residues) | Low (cleaves peptide bonds non-specifically) |
| Amino Acid Integrity | Preserves all amino acids | Destroys Tryptophan; partially degrades Serine and Threonine; can cause racemization |
| Reaction Conditions | Mild (physiological pH and temperature) | Harsh (strong acid, high temperature and pressure) |
| Reaction Time | Typically shorter for targeted digestion (minutes to hours) | Long (typically 18-24 hours) |
| Byproducts | Minimal | Can generate unwanted byproducts |
| Cost | Enzymes can be expensive | Reagents are generally less expensive |
| Control | High degree of control over the resulting peptides | Little control over the final products |
Quantitative Performance Metrics
The choice between enzymatic and acid hydrolysis often hinges on the desired outcome, whether it be complete hydrolysis to free amino acids or the generation of specific peptide fragments. The following tables summarize quantitative data from comparative studies.
Table 1: Comparison of Degree of Hydrolysis and Free Amino Acid (FAA) Yield
A study comparing enzymatic hydrolysis (using Alcalase and Protana Prime) with acid autolysis on rainbow trout viscera provides a clear quantitative distinction in their efficacy.[1]
| Parameter | Enzymatic Hydrolysis (7 hours) | Acid Autolysis (7 days) |
| Degree of Hydrolysis (%) | 83.8 | 75.8 |
| Yield of FAA from Viscera (%) | 5.9 | 3.2 |
| Yield of FAA from Total Protein (%) | 71.3 | 52.5 |
These results indicate that enzymatic hydrolysis can achieve a higher degree of hydrolysis and a greater yield of free amino acids in a significantly shorter timeframe compared to acid autolysis.[1]
Table 2: Amino Acid Recovery and Destruction
| Amino Acid | Fate during Acid Hydrolysis (6M HCl, 110°C, 24h) | Preservation in Enzymatic Hydrolysis |
| Tryptophan | Completely destroyed | Preserved |
| Serine | Partially destroyed (5-15% loss) | Preserved |
| Threonine | Partially destroyed (5-15% loss) | Preserved |
| Cysteine/Cystine | Poor recovery, often requires pre-oxidation | Preserved |
| Methionine | Can be oxidized | Preserved |
| Asparagine | Converted to Aspartic Acid | Preserved |
| Glutamine | Converted to Glutamic Acid | Preserved |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for both enzymatic and acid hydrolysis.
Enzymatic Hydrolysis: In-Solution Tryptic Digestion Protocol
This protocol is a common method for digesting proteins into peptides for mass spectrometry analysis.
Materials:
-
Protein sample
-
Ammonium bicarbonate (50 mM, pH ~8)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (sequencing grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Denaturation and Reduction: Dissolve the protein sample in 50 mM ammonium bicarbonate. Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAM to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add trypsin to the protein solution at a 1:50 (enzyme:protein, w/w) ratio. Incubate at 37°C for 16-18 hours.
-
Quenching: Stop the digestion by adding TFA to a final concentration of 0.1%.
-
Desalting: Desalt the peptide mixture using a C18 spin column or equivalent before analysis by mass spectrometry.
Acid Hydrolysis Protocol for Amino Acid Analysis
This protocol is a standard method for the complete hydrolysis of proteins into their constituent amino acids.
Materials:
-
Protein sample
-
6 M Hydrochloric acid (HCl)
-
Phenol (optional, to prevent halogenation of tyrosine)
-
Nitrogen gas
Procedure:
-
Sample Preparation: Place the protein sample (typically 1-10 µg) into a hydrolysis tube and dry it completely under vacuum.
-
Acid Addition: Add 200 µL of 6 M HCl (with 0.1-1% phenol, optional) to the tube.
-
Inert Atmosphere: Flush the tube with nitrogen gas to remove oxygen, which can cause oxidation of certain amino acids.
-
Hydrolysis: Seal the tube under vacuum and heat at 110°C for 24 hours.
-
Drying: After cooling, open the tube and dry the sample under vacuum to remove the HCl.
-
Reconstitution: Reconstitute the amino acid hydrolysate in an appropriate buffer for analysis by chromatography.
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both enzymatic and acid hydrolysis.
Conclusion: Making the Right Choice
The decision between enzymatic and acid hydrolysis is fundamentally driven by the analytical goal.
Choose enzymatic hydrolysis when:
-
The primary goal is to produce specific peptide fragments for applications like mass spectrometry-based protein identification and quantification.
-
Preservation of all amino acids, including those susceptible to acid degradation, is critical.
-
Milder reaction conditions are necessary to maintain other molecular features or to avoid the formation of unwanted byproducts.
Choose acid hydrolysis when:
-
The objective is the complete breakdown of a protein into its individual amino acid constituents for total amino acid composition analysis.
-
The destruction of certain amino acids is acceptable or can be accounted for.
-
Cost and simplicity are major considerations, and the harsh reaction conditions are not a concern for the downstream analysis.
Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will empower researchers to select the optimal protein digestion strategy for their specific experimental needs, ensuring the generation of high-quality and reliable data.
References
Benchmarking 3-Nitro-L-tyrosine Assays: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of 3-Nitro-L-tyrosine (3-NT) is a critical indicator of nitrosative stress, implicated in a wide range of physiological and pathological conditions. This guide provides an objective comparison of common 3-NT assay methodologies benchmarked against a reference standard, complete with experimental protocols and performance data to aid in selecting the most appropriate assay for your research needs.
Introduction to 3-Nitro-L-tyrosine Analysis
3-Nitro-L-tyrosine is a stable biomarker formed from the nitration of tyrosine residues by reactive nitrogen species (RNS) such as peroxynitrite.[1][2][3][4] Its detection and quantification in biological samples are paramount for understanding the role of nitrosative stress in various diseases, including cardiovascular and neurodegenerative disorders.[1][5] A variety of analytical methods are available for 3-NT measurement, each with its own set of advantages and limitations.[2][3][4][6] This guide focuses on three prevalent techniques: Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of 3-Nitro-L-tyrosine Assays
The performance of each assay was evaluated against a certified 3-Nitro-L-tyrosine reference standard. The key performance metrics are summarized below to facilitate a direct comparison.
| Parameter | ELISA | HPLC-UV | LC-MS/MS |
| Sensitivity | ng/mL to pg/mL range[5][7] | µg/L range[8][9] | fmol to pmol range[6][10] |
| Specificity | Can be prone to cross-reactivity[11] | Moderate, potential for interfering compounds[8] | High, based on mass-to-charge ratio[1][12] |
| Accuracy | Good, but can be affected by matrix effects | Good, dependent on chromatographic resolution | Excellent, especially with stable isotope internal standards[12] |
| Precision (CV%) | <10% (Intra-assay), <15% (Inter-assay)[5] | <10% | <5% |
| Throughput | High (96-well plate format)[7] | Moderate | Low to Moderate |
| Cost per Sample | Low to Moderate | Moderate | High |
| Expertise Required | Minimal | Intermediate | High |
Experimental Workflow Overview
The general workflow for the comparative analysis of the different 3-NT assays is depicted below. This process begins with sample preparation, followed by analysis using one of the three methods, and concludes with data analysis and comparison against the reference standard.
Figure 1. General experimental workflow for the comparison of 3-Nitro-L-tyrosine assays.
Detailed Experimental Protocols
Reference Standard Preparation
A certified 3-Nitro-L-tyrosine reference standard (commercially available from suppliers such as LGC Standards, MedChemExpress, and TCI America) is used to prepare a stock solution.[13][14][15] Serial dilutions are then made to generate a standard curve for calibration of each assay.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is based on a competitive ELISA format, which is a common configuration for commercially available 3-NT ELISA kits.[5][7][16]
Materials:
Procedure:
-
Reconstitute all reagents as per the kit manufacturer's instructions.
-
Add standards and samples to the wells of the 3-NT pre-coated microplate.
-
Add the biotinylated detection antibody to each well.
-
Incubate the plate as per the kit's protocol to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add Avidin-HRP conjugate to each well and incubate.
-
Wash the plate again.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with the provided stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the 3-NT concentration in the samples by comparing their absorbance to the standard curve.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines a reversed-phase HPLC method for the separation and quantification of 3-NT.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile phase: 0.5% acetic acid, methanol, and water (15:15:70 v/v/v)[8][9]
-
Prepared samples and standards
Procedure:
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1 mL/min.
-
Set the UV detector to a wavelength of 356 nm for optimal specificity.[8]
-
Inject a known volume of the prepared standard or sample onto the column.
-
Run the chromatogram for a sufficient time to allow for the elution of 3-NT (typically less than 15 minutes).[8][9]
-
Identify the 3-NT peak based on its retention time compared to the standard.
-
Quantify the amount of 3-NT by integrating the peak area and comparing it to the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for 3-NT quantification due to its high sensitivity and specificity.[1][12] This protocol involves the use of a stable isotope-labeled internal standard for accurate quantification.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reversed-phase column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
3-Nitro-L-[¹³C₉, ¹⁵N]-tyrosine (or similar) as an internal standard
-
Prepared samples and standards
Procedure:
-
Spike all samples and standards with a known concentration of the internal standard.
-
Perform chromatographic separation using a suitable gradient elution on the C18 column.
-
Introduce the column effluent into the mass spectrometer.
-
Set up the mass spectrometer for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both endogenous 3-NT and the internal standard.
-
Analyze the data by calculating the ratio of the peak area of the endogenous 3-NT to the peak area of the internal standard.
-
Quantify the 3-NT concentration in the samples by comparing these ratios to the standard curve.
Signaling Pathway Involving 3-Nitro-L-tyrosine Formation
The formation of 3-Nitro-L-tyrosine is a key event in the cascade of nitrosative stress. The diagram below illustrates the primary pathway leading to the nitration of protein-bound tyrosine residues.
Figure 2. Formation of 3-Nitro-L-tyrosine via the peroxynitrite pathway.
Conclusion
The choice of a 3-Nitro-L-tyrosine assay is dependent on the specific requirements of the research. For high-throughput screening where cost and ease of use are priorities, ELISA is a suitable option. HPLC-UV offers a balance of performance and cost for routine quantification. For studies demanding the highest level of accuracy, specificity, and sensitivity, LC-MS/MS is the unequivocal choice. This guide provides the necessary information for researchers to make an informed decision and to implement these assays effectively in their laboratories.
References
- 1. Assay of 3-nitrotyrosine in tissues and body fluids by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. recipp.ipp.pt [recipp.ipp.pt]
- 4. 3-Nitrotyrosine quantification methods: Current concepts and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Nitrotyrosine Competitive ELISA Kit (EEL008) - Invitrogen [thermofisher.com]
- 6. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Nitrotyrosine ELISA Kit - Extracellular (ab315264) | Abcam [abcam.com]
- 8. recipp.ipp.pt [recipp.ipp.pt]
- 9. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Comparison of nitrotyrosine antibodies and development of immunoassays for the detection of nitrated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Nitro-L-tyrosine | CAS 621-44-3 | LGC Standards [lgcstandards.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 3-Nitro-L-tyrosine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 16. 3-NT(3-Nitrotyrosine) ELISA Kit - Elabscience® [elabscience.com]
Safety Operating Guide
Proper Disposal of 3-Nitro-L-tyrosine-d3: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This guide provides detailed procedures for the proper disposal of 3-Nitro-L-tyrosine-d3, a deuterated stable isotope of 3-Nitro-L-tyrosine used in research. While 3-Nitro-L-tyrosine is not always classified as a hazardous substance under GHS, it is crucial to handle it with care and adhere to established disposal protocols for chemical waste.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Safety goggles with side protection.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use a particulate filter respirator if dust formation is likely.
-
Body Protection: A lab coat is recommended.
Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. Avoid generating dust. In case of a spill, mechanically collect the material and place it in a suitable, labeled container for disposal.[1][3]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as chemical waste and manage it through an approved waste disposal program.
-
Segregation and Collection:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable container. The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
The waste container must be accurately labeled with the full chemical name: "Waste this compound".
-
Include any relevant hazard information. While classifications can vary, it is prudent to note potential hazards such as irritation.[2]
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area for chemical waste.
-
This storage area should be cool, dry, and well-ventilated, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for 3-Nitro-L-tyrosine and any other relevant information.
-
Crucially, do not discharge this compound down the drain or dispose of it in regular trash. [1]
-
Summary of Key Disposal Information
| Parameter | Guideline | Source |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [3] |
| Environmental Precautions | Keep away from drains, surface water, and ground water. | [1] |
| Contaminated Packaging | Handle contaminated packages in the same way as the substance itself. | [1] |
| Regulatory Framework | Disposal must be carried out according to national and local regulations. Consult a local waste disposal expert. | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
